molecular formula C24H24N4 B1662671 JP1302 CAS No. 80259-18-3

JP1302

Número de catálogo: B1662671
Número CAS: 80259-18-3
Peso molecular: 368.5 g/mol
Clave InChI: QZKGUNQLVFEEBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

alpha2C-adrenoceptor antagonist, may have therapeutic potential for treatment of neuropsychiatric disorders;  structure in first source

Propiedades

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKGUNQLVFEEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230190
Record name JP 1302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80259-18-3
Record name Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80259-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JP 1302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JP 1302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JP1302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 is a potent and highly selective antagonist for the α2C-adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] This selectivity profile has positioned this compound as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the α2C-adrenoceptor. Furthermore, its demonstrated efficacy in preclinical models of neuropsychiatric disorders suggests its potential as a therapeutic agent. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding and functional characteristics, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

Quantitative Data Presentation

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional antagonism (KB) values for this compound at human and rodent α2-adrenoceptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Human and Rodent α2-Adrenoceptor Subtypes

Receptor SubtypeSpeciesKi (nM)
α2CHuman28 ± 2
α2BHuman1470 ± 130
α2AHuman3150 ± 50
α2DRodent1700 ± 200

Data sourced from MedchemExpress and Tocris Bioscience.[1][5]

Table 2: Functional Antagonism (KB) of this compound at Human α2-Adrenoceptor Subtypes

Receptor SubtypeKB (nM)
α2C16
α2A1500
α2B2200

These data highlight the remarkable selectivity of this compound for the human α2C-adrenoceptor, with approximately 50- to 100-fold greater affinity and over 90-fold greater antagonist potency compared to the α2A and α2B subtypes.[2][5]

Signaling Pathways Modulated by this compound

As an antagonist of the Gi-coupled α2C-adrenoceptor, this compound prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels. This, in turn, can influence the activity of protein kinase A (PKA) and downstream signaling cascades.

JP1302_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine (B1679862) Norepinephrine Alpha2C_Receptor α2C-Adrenoceptor Norepinephrine->Alpha2C_Receptor Binds & Activates This compound This compound This compound->Alpha2C_Receptor Binds & Blocks Gi_protein Gi Protein (inactive) Alpha2C_Receptor->Gi_protein Activates Gi_protein_active Gi Protein (active) (α-GTP + βγ) Adenylyl_Cyclase Adenylyl Cyclase Gi_protein_active->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Caption: this compound antagonism of the α2C-adrenoceptor signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical characterization of this compound.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors, or rodent α2D-adrenoceptors, are prepared.

  • Radioligand: [3H]-RS-79948-197 is commonly used as the radioligand.

  • Assay Buffer: 50 mM KH2PO4, pH 7.5.

  • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing α2 subtypes Start->Prepare_Membranes Incubate Incubate membranes with [3H]-radioligand and this compound Prepare_Membranes->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Quantify radioactivity using scintillation counting Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

Caption: Workflow for radioligand binding assay.
In Vitro Functional Antagonism Assays

Objective: To determine the functional antagonist potency (KB) of this compound.

Methodology:

  • Cell Culture: Cells stably expressing one of the human α2-adrenoceptor subtypes are used.

  • Agonist: A known α2-adrenoceptor agonist, such as UK 14,304, is used to stimulate the receptor.

  • Assay: The assay measures a downstream effect of receptor activation, such as [35S]GTPγS binding or inhibition of forskolin-stimulated cAMP accumulation.

  • Procedure: Concentration-response curves for the agonist are generated in the absence and presence of various concentrations of this compound.

  • Data Analysis: The Schild equation is used to calculate the pA2 value, from which the KB value is derived.

In Vivo Behavioral Assays

Objective: To assess the antidepressant-like effects of this compound.

Methodology:

  • Animals: Male mice are typically used.

  • Apparatus: A cylindrical container filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.

  • Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.

  • Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the test.

  • Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.

Objective: To assess the antipsychotic-like effects of this compound.

Methodology:

  • Animals: Adult male rats are commonly used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure: The test consists of trials with a startling pulse alone and trials where the pulse is preceded by a weaker, non-startling prepulse.

  • Drug Administration: A psychotomimetic agent (e.g., phencyclidine, PCP) is administered to induce a deficit in PPI. This compound is then administered to assess its ability to reverse this deficit.

  • Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. A reversal of the PCP-induced PPI deficit suggests antipsychotic-like activity.

Logical_Relationship This compound This compound Alpha2C_Antagonism Selective α2C-Adrenoceptor Antagonism This compound->Alpha2C_Antagonism Neurochemical_Changes Modulation of Neurotransmitter Release Alpha2C_Antagonism->Neurochemical_Changes Antidepressant_Effect Antidepressant-like Effects (e.g., decreased immobility in FST) Neurochemical_Changes->Antidepressant_Effect Antipsychotic_Effect Antipsychotic-like Effects (e.g., reversal of PPI deficit) Neurochemical_Changes->Antipsychotic_Effect

Caption: Logical relationship of this compound's action.

Conclusion

This compound is a highly selective and potent antagonist of the α2C-adrenoceptor. Its mechanism of action, centered on the blockade of this inhibitory GPCR, leads to the modulation of downstream signaling pathways and demonstrates significant antidepressant- and antipsychotic-like effects in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the therapeutic potential of targeting the α2C-adrenoceptor.

References

JP-1302: A Technical Guide to a Selective Alpha-2c Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-1302, chemically identified as acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine, is a potent and highly selective antagonist of the alpha-2c adrenoceptor (α2c-AR).[1] This subtype of the α2-adrenoceptor family, which also includes α2a and α2b, is primarily expressed in the central nervous system (CNS), including the striatum, olfactory tubercle, and hippocampus.[2] The distinct localization of the α2c-AR subtype and its role in modulating neurotransmitter release have made it a compelling target for the development of novel therapeutics for neuropsychiatric disorders.[1][3] JP-1302's high selectivity offers a valuable pharmacological tool to investigate the specific functions of the α2c-adrenoceptor and explore its therapeutic potential. This document provides a comprehensive technical overview of JP-1302, including its pharmacological data, detailed experimental protocols for its characterization, and insights into the underlying signaling pathways.

Pharmacological Data

The defining characteristic of JP-1302 is its remarkable selectivity for the human alpha-2c adrenoceptor over the α2a and α2b subtypes. This selectivity has been quantified through extensive in vitro binding and functional assays.

Binding Affinity and Selectivity

The binding affinity of JP-1302 and a comparator non-selective antagonist, atipamezole (B1667673), for the human α2-adrenoceptor subtypes is summarized in the table below. The data are presented as Ki (inhibition constant) and Kb (dissociation constant of an antagonist) values, with lower values indicating higher binding affinity.

Compound Receptor Subtype Ki (nM) Kb (nM) Selectivity (fold) vs. α2a Selectivity (fold) vs. α2b
JP-1302 α2c 2816~93~137.5
α2a 31501500--
α2b 14702200--
Atipamezole α2a ----
α2b ----
α2c ----

Signaling Pathways

The alpha-2c adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory Gi/Go family of G-proteins. Antagonism of this receptor by JP-1302 blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.

Canonical Alpha-2c Adrenoceptor Signaling and the Action of JP-1302

The binding of an agonist to the α2c-AR triggers a conformational change, leading to the activation of the associated Gi/Go protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels. JP-1302, as a competitive antagonist, binds to the α2c-AR without activating it, thereby preventing the agonist-induced signaling cascade.

alpha2c_signaling cluster_membrane Plasma Membrane receptor α2c-Adrenoceptor g_protein Gi/Go Protein (αβγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi subunit inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds & Activates jp1302 JP-1302 This compound->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Phosphorylates Targets Leading to

Figure 1. Alpha-2c Adrenoceptor Signaling Pathway and JP-1302 Antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize JP-1302.

In Vitro Assays

This assay determines the binding affinity (Ki) of JP-1302 for the alpha-2c adrenoceptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the human α2c-adrenoceptor (e.g., CHO or HEK293 cells).

    • Radioligand: [3H]-rauwolscine (a non-selective α2-antagonist).

    • JP-1302 (unlabeled competitor).

    • Non-specific binding control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM atipamezole).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of JP-1302.

    • In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-rauwolscine, and varying concentrations of JP-1302 or the non-specific binding control.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of JP-1302 by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of JP-1302 to generate a competition curve and determine the IC50 value (the concentration of JP-1302 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (α2c-AR) - [3H]-rauwolscine - JP-1302 dilutions - Assay Buffer start->prep_reagents incubation Incubate: Membranes + [3H]-rauwolscine + JP-1302 prep_reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specific binding) filtration->washing scintillation Scintillation Counting (Measure radioactivity) washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Figure 2. Workflow for Radioligand Binding Assay.

This assay measures the functional potency (Kb) of JP-1302 in blocking agonist-induced inhibition of cAMP production.

  • Materials:

    • A cell line expressing the human α2c-adrenoceptor (e.g., CHO or HEK293 cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • An α2-adrenoceptor agonist (e.g., UK 14,304).

    • JP-1302.

    • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Culture the cells in 96-well plates.

    • Pre-incubate the cells with various concentrations of JP-1302.

    • Stimulate the cells with a fixed concentration of forskolin and a range of concentrations of the α2-agonist.

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the cAMP concentration using a commercial kit according to the manufacturer's instructions.

    • Plot the agonist dose-response curves in the absence and presence of different concentrations of JP-1302.

    • Determine the Schild plot analysis to calculate the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The Kb can be derived from the pA2 value.

In Vivo Assays

The FST is a widely used behavioral test to screen for antidepressant-like activity.

  • Apparatus:

    • A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Place each rat individually in the cylinder for 15 minutes. This is to induce a state of behavioral despair.

    • After the pre-test, remove the rats, dry them, and return them to their home cages.

    • Test session (Day 2): Administer JP-1302 (e.g., via intraperitoneal injection) at the desired doses 30-60 minutes before the test. A vehicle control group and a positive control group (e.g., a known antidepressant) should be included.

    • Place the rats back into the cylinder for a 5-minute test session.

    • Record the behavior of the rats, typically scoring the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.[1]

PPI is a measure of sensorimotor gating, and deficits in PPI are observed in certain psychiatric disorders like schizophrenia.

  • Apparatus:

    • A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer JP-1302 or vehicle to the rats. In some protocols, a psychosis-inducing agent like phencyclidine (PCP) is used to disrupt PPI, and the ability of JP-1302 to reverse this deficit is measured.[1]

    • Place each rat in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.

    • The test session consists of a series of trials, including:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the strong pulse.

      • No-stimulus trials: Only background noise is present.

    • Measure the startle amplitude in each trial.

    • Calculate the percentage of PPI for each prepulse-pulse combination: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

    • An increase in %PPI or a reversal of a PCP-induced deficit in PPI suggests an antipsychotic-like potential.[1]

Conclusion

JP-1302 is a highly selective and potent antagonist of the alpha-2c adrenoceptor. Its pharmacological profile makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of this specific adrenoceptor subtype. The data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the alpha-2c adrenoceptor with selective antagonists like JP-1302 for the treatment of various CNS disorders. The antidepressant and antipsychotic-like effects observed in preclinical models highlight the promise of this approach.[1][3] Further research is warranted to fully understand the mechanisms of action and translate these findings into clinical applications.

References

The Pharmacological Profile of JP1302: A Selective α2C-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JP1302, chemically identified as acridin-9-yl-(4-(4-methylpiperazin-1-yl)-phenyl)amine, is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, in vitro and in vivo functional effects, and the experimental protocols utilized for its characterization. The data presented herein support the potential of this compound as a valuable research tool and a therapeutic candidate for neuropsychiatric and renal disorders.[3]

Introduction

The α2-adrenoceptors, a family of G protein-coupled receptors, are comprised of three subtypes: α2A, α2B, and α2C.[4] While the α2A and α2B subtypes are widely distributed and involved in a range of physiological processes, the α2C-adrenoceptor has a more restricted expression, suggesting a more specialized role.[2] The development of subtype-selective ligands like this compound has been crucial in elucidating the specific functions of the α2C-adrenoceptor.[4][5] This document synthesizes the current knowledge on the pharmacological characteristics of this compound.

Pharmacodynamics

Receptor Binding Affinity

This compound exhibits a high affinity and selectivity for the human α2C-adrenoceptor.[1][3] Radioligand binding assays have been employed to determine its binding profile across the α2-adrenoceptor subtypes. The antagonist potencies (KB values) and inhibition constants (Ki) are summarized in the table below.

Receptor Subtype KB (nM) [1][2]Ki (nM) [3][6]Selectivity (fold) vs. α2C
Human α2A15003150~94-197
Human α2B22001470~92-138
Human α2C16281
Rodent α2D-1700~61

Table 1: Binding Affinity and Antagonist Potency of this compound at Adrenoceptor Subtypes.

Mechanism of Action

This compound functions as a competitive antagonist at the α2C-adrenoceptor.[1] α2C-adrenoceptors are coupled to inhibitory G proteins (Gαi/o).[2] Upon activation by endogenous agonists like norepinephrine (B1679862), these receptors inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulate the activity of voltage-gated calcium channels.[2] By blocking the binding of agonists, this compound prevents these downstream signaling events.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine α2C-AR α2C-Adrenoceptor Norepinephrine->α2C-AR Binds G_protein Gαi/o Gβγ α2C-AR->G_protein Activates This compound This compound This compound->α2C-AR Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits MAPK MAPK Signaling G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases

Mechanism of this compound Action at the α2C-Adrenoceptor.

In Vitro and In Vivo Pharmacology

In Vitro Studies

Functional assays, such as GTPγS binding assays, have confirmed the antagonist properties of this compound. In these assays, this compound potently antagonizes adrenaline-stimulated [35S]GTPγS binding.[6]

In Vivo Studies

Animal models have been instrumental in demonstrating the potential therapeutic effects of this compound.

  • Neuropsychiatric Effects: In rodent models, this compound has shown antidepressant and antipsychotic-like effects.[1][2] It effectively reduces immobility time in the forced swimming test (FST) and reverses the phencyclidine (PCP)-induced deficit in prepulse inhibition (PPI) of the startle reflex.[1][4]

  • Renal Effects: this compound has demonstrated protective effects in a rat model of renal ischemia-reperfusion injury. Both pre- and post-treatment with this compound ameliorated renal dysfunction, histological damage, and reduced the expression of pro-inflammatory cytokines.[3]

In Vivo Model Species Dose Range Observed Effect Reference
Forced Swimming Test (FST)Rat1-10 µmol/kgDecreased immobility time[3]
Prepulse Inhibition (PPI)Rat5 µmol/kgReversal of PCP-induced deficit[3]
Renal Ischemia-ReperfusionRat3 mg/kg (IV)Ameliorated renal dysfunction[3]

Table 2: Summary of In Vivo Effects of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound.

  • Materials:

    • Cell membranes expressing human α2A, α2B, and α2C-adrenoceptors.

    • [3H]-rauwolscine or [3H]-RX821002 as the radioligand.

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of this compound in the binding buffer.

    • Allow the reaction to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and this compound Solutions Start->Prepare_Reagents Incubate Incubate Membranes with Radioligand and this compound Prepare_Reagents->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Calculate Ki Values Count->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay.
Forced Swimming Test (FST)

This protocol outlines the procedure for assessing the antidepressant-like effects of this compound.

  • Apparatus: A transparent glass cylinder (e.g., 46 cm height, 20 cm diameter) filled with water (25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test session: On day 1, individually place each rat in the cylinder for a 15-minute period.

    • Drug administration: On day 2, administer this compound or vehicle to the animals.

    • Test session: 24 hours after the pre-test, place the animals back into the cylinder for a 5-minute test session.

    • Data analysis: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of Startle Reflex

This protocol is used to evaluate the antipsychotic-like potential of this compound.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Acclimation: Place the animal in the startle chamber for a brief acclimation period.

    • Stimuli presentation: Present a series of trials, including:

      • Pulse-alone trials (a loud startling stimulus).

      • Prepulse-pulse trials (a weaker, non-startling stimulus preceding the loud pulse).

      • No-stimulus trials.

    • Drug administration: Administer this compound or vehicle, and in some paradigms, a PPI-disrupting agent like phencyclidine (PCP).

    • Data analysis: Calculate the percentage of PPI as follows: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A reversal of a drug-induced PPI deficit suggests an antipsychotic-like effect.

Signaling Pathways

The antagonism of the α2C-adrenoceptor by this compound has implications for various neurotransmitter systems. By blocking the inhibitory presynaptic α2C-autoreceptors, this compound can lead to an increase in norepinephrine release, particularly under conditions of low neuronal firing. Furthermore, α2C-adrenoceptors are known to modulate the release of other neurotransmitters, including GABA. The antipsychotic-like effects of this compound may be mediated through its interaction with the glutamatergic system, potentially by reversing the effects of NMDA receptor antagonists like PCP.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine NE_Released Norepinephrine NE_Vesicle->NE_Released Release alpha2C α2C-AR alpha2C->NE_Vesicle Inhibits Release This compound This compound This compound->alpha2C Blocks NE_Released->alpha2C Feedback Inhibition Postsynaptic_Receptor Postsynaptic Adrenoceptor NE_Released->Postsynaptic_Receptor Binds Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling Activates

References

An In-depth Technical Guide to JP1302: A Selective α2C-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JP1302, chemically identified as acridin-9-yl-(4-(4-methylpiperazin-1-yl)-phenyl)amine, is a potent and highly selective antagonist of the α2C-adrenoceptor. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and pharmacological properties. Detailed experimental protocols for its characterization and data on its binding affinities are presented to facilitate further research and development. Additionally, the signaling pathways associated with its mechanism of action are illustrated, providing insights into its potential therapeutic applications in neuropsychiatric disorders.

Chemical Structure and Properties

This compound is a synthetic organic compound with the following key properties:

  • Chemical Name: acridin-9-yl-(4-(4-methylpiperazin-1-yl)-phenyl)amine

  • Molecular Formula: C₂₄H₂₄N₄

  • Molecular Weight: 368.48 g/mol

  • CAS Number: 80259-18-3

The chemical structure of this compound is characterized by a central acridine (B1665455) core linked to a 4-(4-methylpiperazin-1-yl)-phenylamine moiety.

Synthesis of this compound

The synthesis of this compound is detailed in the patent application WO01/64645 A2. A general synthetic approach for related 9-aminoacridine (B1665356) derivatives involves the nucleophilic substitution of a 9-chloroacridine (B74977) precursor with an appropriate amine.

A plausible synthetic route for this compound would involve the reaction of 9-chloroacridine with 4-(4-methylpiperazin-1-yl)aniline. This reaction is typically carried out in a suitable solvent and may be facilitated by a base.

Synthesis_Workflow 9-Chloroacridine 9-Chloroacridine Reaction Reaction 9-Chloroacridine->Reaction 4-(4-methylpiperazin-1-yl)aniline 4-(4-methylpiperazin-1-yl)aniline 4-(4-methylpiperazin-1-yl)aniline->Reaction This compound This compound Reaction->this compound Nucleophilic Substitution Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Caption: General synthetic workflow for this compound.

Pharmacological Data

This compound exhibits high selectivity for the α2C-adrenoceptor over other α2-adrenoceptor subtypes. The binding affinities and antagonist potencies are summarized in the table below.

Receptor SubtypeKi (nM)KB (nM)
Human α2A15001500
Human α2B22002200
Human α2C 28 16

Data compiled from published literature.

Signaling Pathway of this compound Action

This compound acts as an antagonist at presynaptic α2C-adrenoceptors, which are G-protein coupled receptors (GPCRs) linked to Gi proteins. In their active state, these receptors inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of neurotransmitter release.

By blocking the α2C-adrenoceptor, this compound disinhibits the release of neurotransmitters such as norepinephrine (B1679862) and dopamine (B1211576) in specific brain regions. This increase in neurotransmitter availability is thought to underlie its observed antidepressant and antipsychotic-like effects.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound a2c α2C-Adrenoceptor This compound->a2c Antagonizes Gi Gi-protein a2c->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP NT_release ↑ Neurotransmitter (NE, DA) Release cAMP->NT_release Disinhibition Postsynaptic_Receptors Postsynaptic Receptors NT_release->Postsynaptic_Receptors Activates Therapeutic_Effects Antidepressant & Antipsychotic-like Effects Postsynaptic_Receptors->Therapeutic_Effects

Caption: Proposed signaling pathway of this compound's antagonistic action.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing human α2A, α2B, or α2C-adrenoceptors.

  • [³H]-Rauwolscine (radioligand).

  • This compound solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing cell membranes, [³H]-Rauwolscine (at a concentration close to its Kd), and varying concentrations of this compound in binding buffer.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-Rauwolscine binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro [³⁵S]GTPγS Functional Antagonism Assay

This assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the α2C-adrenoceptor.

  • [³⁵S]GTPγS.

  • An α2-adrenoceptor agonist (e.g., norepinephrine).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4).

Procedure:

  • Pre-incubate cell membranes with varying concentrations of this compound.

  • Initiate the reaction by adding the agonist and [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Construct agonist concentration-response curves in the absence and presence of different concentrations of this compound.

  • Determine the antagonist's potency (KB) using Schild analysis.

In Vivo Forced Swimming Test (FST) in Rats

This test is a widely used model to assess antidepressant-like activity.

Apparatus:

  • A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm.

Procedure:

  • Pre-test session: On day 1, individually place each rat in the cylinder for a 15-minute swim session. This is for adaptation.

  • Test session: 24 hours after the pre-test, administer this compound or vehicle to the rats at the desired dose and route.

  • After a specified pre-treatment time (e.g., 30-60 minutes), place the rats back into the swim cylinder for a 5-minute test session.

  • Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

In Vivo Prepulse Inhibition (PPI) of Startle in Rats

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. This test assesses antipsychotic-like potential.

Apparatus:

  • A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

Procedure:

  • Administer this compound, a psychotomimetic agent (e.g., phencyclidine, PCP, to induce a PPI deficit), or vehicle to the rats.

  • After a pre-treatment period, place each rat individually into the startle chamber.

  • Allow for a 5-10 minute acclimatization period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials presented in a pseudo-random order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) is presented shortly (e.g., 100 ms) before the startling pulse.

    • No-stimulus trials: Only background noise is present.

  • The startle response is measured for each trial.

  • PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: PPI (%) = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

  • A reversal of the PCP-induced deficit in PPI by this compound indicates antipsychotic-like activity.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding Radioligand Binding Assay Data_Ki Binding Affinity (Ki) Binding->Data_Ki Determines Ki Functional [35S]GTPγS Functional Assay Data_KB Antagonist Potency (KB) Functional->Data_KB Determines KB FST Forced Swimming Test (FST) Effect_AD Antidepressant-like Effect FST->Effect_AD Assesses PPI Prepulse Inhibition (PPI) Test Effect_AP Antipsychotic-like Effect PPI->Effect_AP Assesses This compound This compound This compound->Binding This compound->Functional This compound->FST This compound->PPI

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α2C-adrenoceptor in the central nervous system. Its high selectivity makes it a promising lead compound for the development of novel therapeutics for neuropsychiatric disorders, such as depression and schizophrenia. The data and protocols presented in this guide are intended to support and stimulate further research into this important molecule and its therapeutic potential.

JP1302: A Technical Guide to a Selective α2C-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2] Its chemical name is acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine.[1] Developed by Orion Corporation, a Finnish pharmaceutical company with a long history in drug discovery, this compound has emerged as a valuable research tool for elucidating the physiological roles of the α2C-adrenoceptor and as a potential therapeutic agent for neuropsychiatric disorders.[1][3] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, with a focus on its mechanism of action, experimental evaluation, and the underlying signaling pathways.

Discovery and History

The development of this compound stems from the broader effort to create subtype-selective ligands for adrenergic receptors to minimize off-target effects and enhance therapeutic efficacy. While the precise timeline of this compound's discovery is not publicly detailed, it is a product of Orion Pharma's long-standing research and development program, which has a history of focusing on neurological disorders.[3][4] The primary pharmacological characterization of this compound was published in 2007, establishing it as a novel and highly selective tool for studying the α2C-adrenoceptor.[1][5]

Mechanism of Action

This compound functions as a competitive antagonist at the α2C-adrenoceptor. This receptor is one of three subtypes of the α2-adrenergic receptor family (α2A, α2B, and α2C), which are G protein-coupled receptors that mediate the effects of norepinephrine (B1679862) and epinephrine.[6] The α2C-adrenoceptor, in particular, is involved in the regulation of neurotransmitter release and has been implicated in the pathophysiology of depression and psychosis.[1] By selectively blocking the α2C-adrenoceptor, this compound is thought to modulate downstream signaling pathways, leading to its observed antidepressant and antipsychotic-like effects in preclinical models.[1]

Signaling Pathway of α2C-Adrenoceptor and this compound's Point of Intervention

The α2C-adrenoceptor is coupled to the inhibitory G protein, Gi. Upon activation by endogenous agonists like norepinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream effectors. This compound acts by binding to the α2C-adrenoceptor and preventing the binding of endogenous agonists, thereby blocking this inhibitory signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine (Agonist) a2C_AR α2C-Adrenoceptor NE->a2C_AR Binds and Activates This compound This compound (Antagonist) This compound->a2C_AR Binds and Blocks Gi Gi Protein a2C_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Activates Response Cellular Response (e.g., Neurotransmitter Release) PKA_active->Response Modulates

Caption: α2C-Adrenoceptor signaling and the antagonistic action of this compound.

Quantitative Data

The selectivity and potency of this compound have been quantified through in vitro binding and functional antagonism assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for Human Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)
α2A1,500
α2B2,200
α2C16

Data from Sallinen et al., 2007[1]

Table 2: Antagonist Potency (KB) of this compound at Human Adrenergic Receptor Subtypes

Receptor SubtypeKB (nM)
α2A1,500
α2B2,200
α2C16

Data from Sallinen et al., 2007[1]

Experimental Protocols

The preclinical efficacy of this compound has been demonstrated in several key behavioral models. The general methodologies for these experiments are described below.

In Vitro Radioligand Binding and Functional Antagonism Assays

Objective: To determine the binding affinity and antagonist potency of this compound for different α2-adrenoceptor subtypes.

General Methodology:

  • Cell Lines: Stably transfected cell lines expressing individual human α2A, α2B, or α2C-adrenoceptor subtypes are used.

  • Radioligand Binding Assay:

    • Cell membranes are incubated with a specific radioligand for the α2-adrenoceptors (e.g., [3H]RX821002).

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

    • The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated using competitive binding analysis.

  • Functional Antagonism Assay (e.g., [35S]GTPγS Binding Assay):

    • Cell membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS.

    • An α2-adrenoceptor agonist (e.g., norepinephrine) is added to stimulate G protein activation, which is measured by the binding of [35S]GTPγS.

    • The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured at various concentrations.

    • The antagonist dissociation constant (KB) is calculated from the concentration-response curves.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound in rodents.

Methodology:

  • Apparatus: A transparent glass cylinder (e.g., 46 cm height, 20 cm diameter) is filled with water (e.g., 25°C) to a depth where the animal cannot touch the bottom or escape.[1]

  • Procedure:

    • Rats are individually placed in the water-filled cylinder for a predetermined period (e.g., a 15-minute pre-test followed by a 5-minute test session 24 hours later).[1]

    • The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.

    • This compound or a vehicle control is administered prior to the test session.

  • Endpoint: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.

FST_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Drug_Admin Drug/Vehicle Administration Acclimation->Drug_Admin Pre_Test Pre-Test Session (e.g., 15 min) Drug_Admin->Pre_Test Rest 24h Rest Period Pre_Test->Rest Test_Session Test Session (e.g., 5 min) Rest->Test_Session Record Record Immobility Duration Test_Session->Record Analysis Data Analysis Record->Analysis End End Analysis->End

Caption: Experimental workflow for the Forced Swim Test.
Prepulse Inhibition (PPI) of Startle Reflex

Objective: To evaluate the antipsychotic-like potential of this compound by measuring its effect on sensorimotor gating.

Methodology:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure:

    • Animals are placed in the startle chamber and allowed to acclimate.

    • A series of trials are presented, including:

      • Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB white noise) is presented.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-80 dB) is presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only.

    • The startle response is measured in all trials.

    • To induce a PPI deficit (a model of psychosis), a drug like phencyclidine (PCP) can be administered. This compound is then co-administered to assess its ability to reverse this deficit.

  • Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A reversal of a drug-induced PPI deficit suggests antipsychotic-like activity.

PPI_Logic cluster_stimuli Stimulus Types cluster_response Animal Response Pulse Startling Pulse (e.g., 120 dB) Startle_High Strong Startle Response Pulse->Startle_High Elicits Prepulse Weak Prepulse (e.g., 75 dB) Prepulse->Pulse Startle_Low Reduced Startle Response Prepulse->Startle_Low Inhibits Startle Condition1 Pulse Alone Condition1->Pulse Condition2 Prepulse + Pulse Condition2->Prepulse

Caption: Logical relationship in the Prepulse Inhibition test.

Conclusion

This compound is a highly selective α2C-adrenoceptor antagonist that has proven to be an invaluable tool for dissecting the complex roles of this receptor subtype in the central nervous system. Its pharmacological profile, characterized by a significant preference for the α2C subtype over α2A and α2B, allows for more precise investigations into its function. Preclinical studies using established behavioral models like the Forced Swim Test and Prepulse Inhibition have demonstrated its potential antidepressant and antipsychotic-like effects. Further research into this compound and similar selective ligands will continue to enhance our understanding of neuropsychiatric disorders and may pave the way for novel therapeutic strategies.

References

JP1302: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of JP1302, a potent and selective α2C-adrenoceptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, pharmacological profile, and experimental applications.

Chemical and Physical Properties

This compound is available as a free base and as a dihydrochloride (B599025) salt. The key properties are summarized in the table below.

PropertyThis compound (Free Base)This compound Dihydrochloride
CAS Number 80259-18-3[1][2][3]1259314-65-2[4][5]
Molecular Formula C24H24N4[1][3]C24H24N4·2HCl
Molecular Weight 368.47 g/mol [1][3][6]441.4 g/mol
Synonyms acridin-9-yl-(4-(4-methylpiperazin-1-yl)-phenyl)amine-

Pharmacological Data

This compound is a highly selective antagonist for the α2C-adrenoceptor, exhibiting significantly lower affinity for other α2-adrenoceptor subtypes. This selectivity makes it a valuable tool for studying the specific roles of the α2C-adrenoceptor in various physiological and pathological processes.

ParameterReceptor SubtypeValue (nM)
Ki (Binding Affinity) human α2C-adrenoceptor28[1][3]
human α2B-adrenoceptor1470[3]
rodent α2D-adrenoceptor1700[3]
human α2A-adrenoceptor3150[3]
Kb (Antagonist Activity) human α2C-adrenoceptor16[1][6]
human α2A-adrenoceptor1500[6]
human α2B-adrenoceptor2200[6]

Experimental Protocols

Radioligand Binding Assays

A common method to determine the binding affinity (Ki) of a compound like this compound is through competitive radioligand binding assays. The following is a representative protocol.

Objective: To determine the binding affinity of this compound for human α2A-, α2B-, and α2C-adrenoceptors.

Materials:

  • Membrane preparations from cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors.

  • [3H]-Rauwolscine (radioligand).

  • This compound (test compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membrane preparations, [3H]-Rauwolscine at a concentration close to its Kd, and varying concentrations of this compound or vehicle.

  • Incubate the mixture for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the α2C-adrenoceptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist (like norepinephrine) to the α2C-adrenoceptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous agonists, this compound prevents this downstream signaling cascade.

JP1302_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine alpha2C_AR α2C-Adrenoceptor Norepinephrine->alpha2C_AR Binds & Activates This compound This compound This compound->alpha2C_AR Binds & Blocks Gi_protein Gi Protein alpha2C_AR->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response Leads to

Caption: Mechanism of action of this compound at the α2C-adrenoceptor.

References

A Technical Guide to the Therapeutic Potential of JP1302: A Selective α2C-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

JP1302 is a novel and highly selective antagonist for the α2C-adrenoceptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release. Preclinical studies have demonstrated its potential therapeutic utility in several areas, most notably in neuropsychiatric disorders and acute kidney injury. By selectively blocking the α2C-adrenoceptor subtype, this compound exhibits antidepressant and antipsychotic-like properties in rodent models without inducing the sedative and cardiovascular side effects associated with non-selective α2-antagonists. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, a summary of key preclinical findings, and detailed experimental protocols.

Introduction

The validation of specific adrenoceptor subtypes as viable drug targets has often been hindered by a lack of selective ligands. The α2-adrenoceptors (α2-ARs), which include α2A, α2B, and α2C subtypes, play critical roles in neurotransmission. While the α2A subtype is widely implicated in sedation and blood pressure regulation, the α2C subtype is more selectively expressed in brain regions associated with cognition and emotion, such as the striatum and hippocampus.[1][2] this compound, chemically known as acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine, has emerged as a potent and highly selective antagonist of the α2C-adrenoceptor.[3][4] This selectivity allows for the targeted modulation of α2C-AR-mediated pathways, offering a promising avenue for therapeutic intervention with an improved side-effect profile compared to non-selective agents. This document consolidates the current knowledge on this compound, focusing on its therapeutic potential for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its effects by competitively blocking the α2C-adrenoceptor. This receptor is a Gi protein-coupled receptor that, upon activation by endogenous agonists like norepinephrine (B1679862), inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] In the central nervous system, α2C-adrenoceptors function as presynaptic autoreceptors and heteroreceptors that provide negative feedback on the release of norepinephrine and other monoamines, such as dopamine.[2] By antagonizing this receptor, this compound disinhibits this negative feedback loop, thereby enhancing neurotransmitter release in key neural circuits.[1][4] This is believed to be the primary mechanism underlying its observed antidepressant and antipsychotic-like effects.[1]

Diagram 1: this compound Mechanism of Action at the α2C-Adrenoceptor cluster_0 Presynaptic Neuron cluster_2 Synaptic Effect NE Norepinephrine (NE) Receptor α2C-Adrenoceptor (Gi-Coupled) NE->Receptor Activates This compound This compound This compound->Receptor Antagonizes Gi Gi Protein label_block This compound blocks NE binding, preventing Gi activation and restoring neurotransmitter release. Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Outcome Reduced NE Release cAMP->Outcome Leads to

Diagram 1: this compound Mechanism of Action at the α2C-Adrenoceptor
Binding Affinity and Selectivity

This compound demonstrates remarkable selectivity for the human α2C-adrenoceptor over the α2A and α2B subtypes. This high degree of selectivity is critical to its favorable pharmacological profile, minimizing effects mediated by other α2-AR subtypes.[1][4] The antagonist potencies (KB) and binding affinities (Ki) are summarized below.

Parameter Human α2A-AR Human α2B-AR Human α2C-AR Reference(s)
KB Value (nM) 1,5002,20016[1][3]
Ki Value (nM) 3,1501,47028[6]
Table 1: Binding Affinity and Potency of this compound at Human α2-Adrenoceptor Subtypes

Therapeutic Applications & Preclinical Evidence

Preclinical research has identified two primary areas where this compound shows significant therapeutic promise: neuropsychiatric disorders and acute kidney injury.

Neuropsychiatric Disorders

Evidence from animal models suggests that selective antagonism of the α2C-AR may be a novel strategy for treating depression and psychosis.[1][3]

  • Antidepressant-like Effects: In the Forced Swimming Test (FST), a standard preclinical model for assessing antidepressant activity, this compound significantly reduced immobility time in rats.[1] Doses ranging from 1 to 10 µmol/kg were effective, producing an effect comparable to the established antidepressant desipramine.[4][6] This supports the hypothesis that enhancing monoaminergic neurotransmission via α2C-AR blockade can produce antidepressant effects.[1]

  • Antipsychotic-like Effects: this compound has been evaluated in the prepulse inhibition (PPI) of the startle reflex model, which is used to screen for antipsychotic activity. The compound was able to reverse the PPI deficit induced by the NMDA receptor antagonist phencyclidine (PCP), a model that mimics certain symptoms of schizophrenia.[1][3] A dose of 5 µmol/kg was sufficient to completely reverse the PCP-induced impairment in rats.[4][6] Unlike non-selective antagonists, this compound did not disrupt PPI on its own, highlighting its potential for a better safety profile.[4]

Acute Kidney Injury

Beyond its effects in the central nervous system, this compound has shown protective effects in a model of renal injury.

  • Renal Ischemia/Reperfusion (I/R) Injury: In a rat model of renal I/R injury, a single intravenous dose of this compound (3 mg/kg) administered after the ischemic event significantly ameliorated renal dysfunction.[6] The treatment also led to reduced histological damage, fewer apoptotic cells, and decreased expression of pro-inflammatory cytokine mRNA.[6] This suggests a potential role for α2C-AR blockade in protecting against the cellular damage associated with acute kidney injury.

Model Species Dose Range Key Finding Reference(s)
Forced Swimming Test (Depression) Rat1-10 µmol/kg (i.p.)Decreased immobility time[4][6]
PCP-Induced PPI Deficit (Psychosis) Rat5 µmol/kg (i.p.)Complete reversal of PPI impairment[4][6]
Renal Ischemia/Reperfusion Rat3 mg/kg (i.v.)Ameliorated renal dysfunction and reduced tissue damage[6]
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models

Experimental Methodologies

The findings described above are based on established and validated preclinical models. The core methodologies are detailed below.

In Vitro Binding and Antagonism Assays

To determine the binding affinity and functional antagonism of this compound, standard in vitro assays were employed using cell lines expressing human α2-adrenoceptor subtypes.[1][3]

  • Protocol:

    • Membrane Preparation: Membranes are prepared from cells stably expressing recombinant human α2A, α2B, or α2C adrenoceptors.

    • Radioligand Binding: Competition binding assays are performed using a suitable radioligand (e.g., [3H]rauwolscine). Membranes are incubated with the radioligand and varying concentrations of this compound.

    • Determination of Ki: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

    • Functional Antagonism (KB): Antagonist potency is determined by measuring the ability of this compound to inhibit agonist-stimulated responses, such as [35S]GTPγS binding. Schild analysis is used to calculate the KB value.

Behavioral Models for Neuropsychiatric Disorders

Diagram 2: Experimental Workflows for Behavioral Models cluster_FST Forced Swimming Test (FST) cluster_PPI Prepulse Inhibition (PPI) Test FST_Start Start: Acclimatize Rat FST_PreTest Day 1: Pre-Test (15 min swim) FST_Start->FST_PreTest FST_24h 24h Interval FST_PreTest->FST_24h FST_Drug Day 2: Administer this compound or Vehicle FST_24h->FST_Drug FST_Test Day 2: Test Session (5 min swim) FST_Drug->FST_Test FST_Measure Measure Time of Immobility FST_Test->FST_Measure FST_End End: Analyze Data FST_Measure->FST_End PPI_Start Start: Acclimatize Rat PPI_Drug Administer PCP (to induce deficit) followed by this compound or Vehicle PPI_Start->PPI_Drug PPI_Habituate Place in Startle Chamber (5 min habituation) PPI_Drug->PPI_Habituate PPI_Trials Expose to Acoustic Stimuli (Pulse alone, Prepulse + Pulse) PPI_Habituate->PPI_Trials PPI_Measure Measure Startle Amplitude PPI_Trials->PPI_Measure PPI_End End: Calculate % PPI PPI_Measure->PPI_End

References

JP1302: A Technical Guide to its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the central nervous system (CNS) effects of JP1302, a novel and highly selective α2C-adrenoceptor antagonist. The information presented herein is compiled from preclinical studies, focusing on its pharmacological profile, mechanism of action, and its potential therapeutic implications in neuropsychiatric disorders.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

This compound (acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine) is a potent and selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptors that play a crucial role in regulating neurotransmitter release in the CNS.[1][2] Unlike other α2-adrenoceptor subtypes (α2A and α2B), the α2C subtype has a more restricted distribution in the brain, suggesting that its selective modulation could offer a more targeted therapeutic approach with potentially fewer side effects.[2]

The α2C-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous agonists like norepinephrine, couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the α2C-adrenoceptor, this compound blocks these inhibitory effects, leading to an increase in the release of several key neurotransmitters, including norepinephrine, serotonin, and dopamine. This neurochemical modulation is believed to be the primary mechanism underlying the observed CNS effects of this compound.

Signaling Pathway of α2C-Adrenoceptor Antagonism by this compound

Caption: this compound blocks the inhibitory action of the α2C-adrenoceptor, leading to increased neurotransmitter release.

Quantitative Pharmacological Data

The selectivity of this compound for the α2C-adrenoceptor subtype has been quantified through in vitro binding and antagonism assays. The following table summarizes the key pharmacological parameters.

Receptor SubtypeLigandAssay TypeSpeciesKB (nM)Reference
α2A-Adrenoceptor This compoundAntagonismHuman1,500[3]
α2B-Adrenoceptor This compoundAntagonismHuman2,200[3]
α2C-Adrenoceptor This compoundAntagonismHuman16[3]

KB: Antagonist dissociation constant.

Preclinical CNS Efficacy

Preclinical studies in rodent models have demonstrated the potential of this compound in treating neuropsychiatric disorders, particularly depression and psychosis.

Antidepressant-like Effects: Forced Swimming Test (FST)

The FST is a widely used behavioral model to screen for potential antidepressant activity. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect. This compound has been shown to significantly reduce immobility time in the FST.[3]

TreatmentDose (mg/kg, i.p.)Immobility Time (s, Mean ± SEM)% Change from VehicleReference
Vehicle-165 ± 12-[3]
This compound 3125 ± 15-24.2%[3]
This compound 10105 ± 10**-36.4%[3]
This compound 30110 ± 18-33.3%[3]
Desipramine3095 ± 14**-42.4%[3]

*P < 0.05, **P < 0.01 vs. Vehicle

Antipsychotic-like Effects: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders, such as schizophrenia. The ability of a compound to restore PPI deficits induced by a psychomimetic agent, like phencyclidine (PCP), is indicative of antipsychotic-like potential. This compound has been shown to reverse PCP-induced PPI deficits.[3]

Treatment GroupPrepulse Inhibition (%, Mean ± SEM)% Reversal of PCP DeficitReference
Vehicle + Saline65 ± 4-[3]
Vehicle + PCP (2 mg/kg)30 ± 5-[3]
This compound (1 mg/kg) + PCP45 ± 642.9%[3]
This compound (3 mg/kg) + PCP55 ± 7*71.4%[3]
This compound (10 mg/kg) + PCP60 ± 5**85.7%[3]

*P < 0.05, **P < 0.01 vs. Vehicle + PCP

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding and Antagonism Assays
  • Cell Lines: Stably transfected CHO cells expressing human α2A-, α2B-, or α2C-adrenoceptors.

  • Radioligand: [3H]-RX821002 (a non-selective α2-antagonist).

  • Procedure: Cell membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of 10 µM atipamezole.

  • Data Analysis: IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation. For antagonism assays, the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding was measured.

Forced Swimming Test (FST)
  • Animals: Male NMRI mice.

  • Apparatus: Glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice were individually placed in the cylinders for a 6-minute session. The duration of immobility was recorded during the last 4 minutes of the session.

  • Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) 30 minutes before the test.

Experimental Workflow: Forced Swimming Test

FST_Workflow Start Start Acclimatize Acclimatize Mice to Test Room Start->Acclimatize DrugAdmin Administer this compound or Vehicle (i.p.) Acclimatize->DrugAdmin Wait 30 min Waiting Period DrugAdmin->Wait PlaceInWater Place Mouse in Water Cylinder Wait->PlaceInWater SwimSession 6 min Swim Session PlaceInWater->SwimSession Record Record Immobility (last 4 min) SwimSession->Record Analyze Analyze Data Record->Analyze End End Analyze->End

Caption: Workflow for assessing the antidepressant-like effects of this compound using the Forced Swimming Test.

Prepulse Inhibition (PPI) of the Startle Reflex
  • Animals: Male Wistar rats.

  • Apparatus: Startle response systems with a whole-body plethysmograph.

  • Procedure: Rats were placed in the apparatus and exposed to a series of trials with either a startle pulse alone (120 dB) or a prepulse (85, 90, or 95 dB) followed by the startle pulse.

  • Drug Administration: this compound or vehicle was administered i.p. 30 minutes before the test session. Phencyclidine (PCP) was administered subcutaneously 15 minutes before the session to induce a PPI deficit.

  • Data Analysis: PPI was calculated as the percentage reduction in the startle response in the presence of the prepulse compared to the pulse-alone trials.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the role of the α2C-adrenoceptor in the CNS. The preclinical data strongly suggest that selective antagonism of this receptor subtype has therapeutic potential for the treatment of depression and psychosis.[2][3] The observed antidepressant and antipsychotic-like effects, without the sedative properties associated with non-selective α2-antagonists, highlight the promise of this targeted approach.[3] Further research, including clinical trials, is warranted to fully evaluate the therapeutic efficacy and safety of this compound or similar selective α2C-adrenoceptor antagonists in human populations.

References

The Antidepressant-like Profile of JP1302: A Technical Overview of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical antidepressant-like effects of JP1302, a novel and highly selective α2C-adrenoceptor antagonist. The following sections detail the quantitative data from key preclinical models, comprehensive experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

Core Findings: this compound Demonstrates Antidepressant-like Efficacy in Preclinical Models

This compound has been shown to produce significant antidepressant-like effects in the widely used Forced Swimming Test (FST). Its mechanism of action is primarily attributed to its high selectivity as an antagonist for the α2C-adrenoceptor subtype.

Quantitative Data Summary

The antidepressant-like activity of this compound has been quantified in the rat Forced Swimming Test (FST). The data below summarizes the dose-dependent effects of this compound on immobility time, a key measure of depressive-like behavior in this model. For comparison, data for the tricyclic antidepressant desipramine (B1205290) is also included.

CompoundDose (µmol/kg, i.p.)Mean Immobility (s)% Decrease from VehicleStatistical Significance
Vehicle-~140--
This compound 1~110~21%p < 0.05
3~90~36%p < 0.01
10~80~43%p < 0.01
Desipramine10~95~32%p < 0.05
30~75~46%p < 0.01

Data synthesized from Sallinen et al., 2007.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Forced Swimming Test (FST) in Rats

This protocol is based on the methodology described by Porsolt et al. and utilized in the evaluation of this compound.[1][2]

Animals:

  • Species: Male Wistar rats.

  • Weight: 200-250g.

  • Housing: Group-housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Animals are acclimated to the facility for at least one week prior to testing.

Apparatus:

  • A transparent glass cylinder (46 cm high, 20 cm in diameter).

  • The cylinder is filled with water (25°C) to a depth of 21 cm, preventing the rat from touching the bottom or escaping.

Procedure:

  • Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored for immobility. After 15 minutes, the rats are removed, dried, and returned to their home cages.

  • Drug Administration (Day 2): 24 hours after the pre-test session, rats are administered this compound, desipramine, or vehicle via intraperitoneal (i.p.) injection. The drug is typically administered 60 minutes prior to the test session.

  • Test Session (Day 2): Each rat is placed back into the swimming cylinder for a 5-minute test session. The session is recorded by a video camera for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

Statistical Analysis:

  • Data are expressed as the mean duration of immobility (in seconds) ± standard error of the mean (SEM).

  • Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test) for comparison against the vehicle-treated group. A p-value of less than 0.05 is considered statistically significant.

In Vitro Receptor Binding Assays

To determine the selectivity of this compound, competitive binding assays were performed using membranes from cells expressing human recombinant α2A-, α2B-, and α2C-adrenoceptors.[3]

Methodology:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the respective human α2-adrenoceptor subtypes.

  • Radioligand: [3H]-rauwolscine, a non-selective α2-adrenoceptor antagonist.

  • Procedure: Cell membranes are incubated with a fixed concentration of [3H]-rauwolscine and varying concentrations of the competing ligand (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation. This provides a measure of the affinity of this compound for each receptor subtype.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the antidepressant-like effects of this compound.

JP1302_Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Testing Binding_Assay Receptor Binding Assays (α2A, α2B, α2C) Selectivity High Selectivity for α2C (KB = 16 nM) Binding_Assay->Selectivity Determines Drug_Admin This compound Administration (1, 3, 10 µmol/kg, i.p.) Selectivity->Drug_Admin Informs Dosing Strategy Animal_Model Male Wistar Rats Animal_Model->Drug_Admin FST Forced Swimming Test (FST) Drug_Admin->FST Behavioral_Outcome Reduced Immobility Time FST->Behavioral_Outcome Antidepressant_Effect Antidepressant-like Effect Behavioral_Outcome->Antidepressant_Effect Indicates

Figure 1. Experimental workflow for evaluating the antidepressant-like effects of this compound.

JP1302_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound alpha2C α2C-Adrenoceptor This compound->alpha2C Antagonizes Gi Gi Protein alpha2C->Gi Activates NE_Release ↑ Norepinephrine (NE) ↑ Dopamine (DA) ↑ Serotonin (5-HT) alpha2C->NE_Release Inhibits Release (Negative Feedback) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Monoamine_Receptors Postsynaptic Monoamine Receptors NE_Release->Monoamine_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., PKA, CREB) Monoamine_Receptors->Downstream_Signaling BDNF ↑ BDNF Expression Downstream_Signaling->BDNF Neuroplasticity ↑ Neuroplasticity ↑ Neuronal Survival BDNF->Neuroplasticity Antidepressant_Effect Antidepressant Effect Neuroplasticity->Antidepressant_Effect

Figure 2. Proposed signaling pathway for the antidepressant-like effects of this compound.

The selective antagonism of presynaptic α2C-adrenoceptors by this compound is hypothesized to disinhibit the release of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin.[4][5] This increase in synaptic monoamines leads to the activation of postsynaptic receptors, initiating downstream signaling cascades that are implicated in the therapeutic effects of antidepressants. These cascades can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and subsequent upregulation of neurotrophic factors such as BDNF (brain-derived neurotrophic factor), ultimately promoting neuroplasticity and neuronal survival.

References

The Antipsychotic Potential of JP1302: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Selective α2C-Adrenoceptor Antagonist in Preclinical Schizophrenia Models

This technical guide provides a comprehensive examination of the preclinical data supporting the antipsychotic potential of JP1302, a novel and highly selective α2C-adrenoceptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics for schizophrenia. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

This compound exerts its pharmacological effects through potent and selective antagonism of the α2C-adrenoceptor. This receptor subtype is a key regulator of neurotransmitter release in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and striatum. Blockade of α2C-adrenoceptors by this compound is hypothesized to disinhibit the release of critical neurotransmitters, thereby ameliorating deficits associated with the disorder. The selectivity of this compound for the α2C subtype over α2A and α2B subtypes is a crucial feature, potentially offering a more targeted therapeutic approach with a reduced side-effect profile compared to non-selective α2-adrenoceptor antagonists.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional antagonism of this compound at human α2-adrenoceptor subtypes, as well as its in vivo efficacy in established preclinical models of schizophrenia.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (KB, nM)
Human α2A-Adrenoceptor31501500
Human α2B-Adrenoceptor17002200
Human α2C-Adrenoceptor 28 16

Data compiled from Sallinen et al., 2007.[1]

Table 2: In Vivo Efficacy of this compound in a Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model in Rats

Treatment GroupDose (mg/kg, i.p.)Prepulse Inhibition (% PPI)
Vehicle + Saline-65 ± 5
Vehicle + PCP2.520 ± 8*
This compound + PCP1.845 ± 7
This compound + PCP5.560 ± 6
This compound + PCP16.562 ± 5**

*p<0.05 vs. Vehicle + Saline; **p<0.05 vs. Vehicle + PCP. Data are represented as mean ± SEM. (Data estimated from graphical representations in Sallinen et al., 2007).[1]

Table 3: In Vivo Efficacy of this compound in the Forced Swim Test (FST) in Mice

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-155 ± 10
This compound1.8120 ± 12
This compound5.595 ± 8
This compound16.580 ± 7
Desipramine (B1205290) (positive control)3085 ± 9

*p<0.05 vs. Vehicle. Data are represented as mean ± SEM. (Data estimated from graphical representations in Sallinen et al., 2007).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Receptor Binding and Functional Assays
  • Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing human α2A, α2B, or α2C-adrenoceptors.

  • Radioligand Binding: Competition binding assays were performed using [3H]RX821002 as the radioligand. Cell membranes were incubated with the radioligand and increasing concentrations of this compound. Non-specific binding was determined in the presence of 10 µM phentolamine. Bound and free radioactivity were separated by filtration, and the binding data were analyzed to determine the inhibition constant (Ki).

  • Functional Antagonism: The antagonist potency (KB) of this compound was determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding. Membranes from the respective cell lines were incubated with a fixed concentration of the agonist UK 14,304 and varying concentrations of this compound. The concentration of this compound that produced a half-maximal inhibition of the agonist response was used to calculate the KB value.

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model
  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Acoustic startle chambers equipped with a loudspeaker and a piezoelectric accelerometer to detect and measure the whole-body startle response.

  • Procedure:

    • Acclimation: Rats were acclimated to the startle chambers for a 5-minute period with a 65 dB background white noise, which continued throughout the session.

    • Drug Administration: this compound (1.8, 5.5, or 16.5 mg/kg) or vehicle was administered intraperitoneally (i.p.) 60 minutes before the test session. Phencyclidine (PCP) (2.5 mg/kg) or saline was administered subcutaneously (s.c.) 15 minutes before the test session.

    • Test Session: The session consisted of a series of trials, including pulse-alone trials (120 dB acoustic stimulus) and prepulse-pulse trials where a prepulse stimulus (82 dB) preceded the pulse by 100 ms.

    • Data Analysis: The percentage of prepulse inhibition (%PPI) was calculated as: 100 × [(mean startle amplitude on pulse-alone trials - mean startle amplitude on prepulse-pulse trials) / mean startle amplitude on pulse-alone trials].

Forced Swim Test (FST)
  • Animals: Male NMRI mice.

  • Apparatus: A glass cylinder (25 cm height, 10 cm diameter) filled with water (25°C) to a depth of 15 cm.

  • Procedure:

    • Drug Administration: this compound (1.8, 5.5, or 16.5 mg/kg), desipramine (30 mg/kg as a positive control), or vehicle was administered i.p. 60 minutes before the test.

    • Test Session: Mice were placed individually into the cylinder for a 6-minute session. The session was videotaped for later scoring.

    • Data Analysis: An observer, blind to the treatment conditions, scored the duration of immobility during the last 4 minutes of the 6-minute test. Immobility was defined as the absence of all movement except for that necessary to keep the head above water.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language.

G cluster_pathway Proposed Signaling Pathway of this compound in Schizophrenia This compound This compound a2c α2C-Adrenoceptor (Presynaptic) This compound->a2c Antagonizes AC Adenylyl Cyclase a2c->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NT_release Increased Neurotransmitter Release (e.g., DA, NE) PKA->NT_release Phosphorylates targets leading to symptoms Amelioration of Schizophrenia Symptoms NT_release->symptoms

Proposed Signaling Pathway of this compound

G cluster_workflow Experimental Workflow: PCP-Induced PPI Deficit Model acclimation Acclimation (5 min, 65 dB noise) drug_admin_jp This compound or Vehicle Administration (i.p.) (T = -60 min) acclimation->drug_admin_jp drug_admin_pcp PCP or Saline Administration (s.c.) (T = -15 min) drug_admin_jp->drug_admin_pcp test_session PPI Test Session (Pulse & Prepulse-Pulse Trials) drug_admin_pcp->test_session data_analysis Data Analysis (Calculation of %PPI) test_session->data_analysis

PCP-Induced PPI Deficit Model Workflow

G cluster_workflow Experimental Workflow: Forced Swim Test drug_admin Drug Administration (this compound, Desipramine, or Vehicle) (i.p., T = -60 min) test_session Forced Swim Session (6 minutes) drug_admin->test_session video_scoring Video Scoring (Immobility time in last 4 min) test_session->video_scoring

Forced Swim Test Experimental Workflow

Conclusion

The preclinical data for this compound strongly support its potential as a novel antipsychotic agent. Its high selectivity for the α2C-adrenoceptor, coupled with its demonstrated efficacy in reversing phencyclidine-induced sensorimotor gating deficits—a core translational model for schizophrenia—positions it as a promising candidate for further development. The observed antidepressant-like effects in the forced swim test may also suggest a broader utility in addressing the negative and affective symptoms of schizophrenia, which are often refractory to current treatments. The detailed experimental protocols and mechanistic visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising foundation. Further investigation into the downstream signaling consequences of α2C-adrenoceptor antagonism and comprehensive safety and pharmacokinetic profiling are warranted to advance this compound towards clinical evaluation.

References

JP1302: A Technical Guide to its High Selectivity for the α2C-Adrenoceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile of JP1302, a potent and highly selective antagonist for the α2C-adrenoceptor. The document focuses on its selectivity over the α2A and α2B adrenoceptor subtypes, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.

Core Data Presentation: Binding Affinity and Functional Antagonism

The selectivity of this compound is primarily defined by its binding affinity (Ki) and its functional antagonist potency (Kb) at the three human α2-adrenoceptor subtypes. Data consistently demonstrates a significantly higher affinity and potency of this compound for the α2C subtype compared to the α2A and α2B subtypes.

Table 1: Binding Affinity (Ki) of this compound at Human α2-Adrenoceptor Subtypes
Adrenoceptor SubtypeKi (nM)Reference
α2C 28 [1][2]
α2B 1470 ± 130 [2]
α2A 3150 ± 50 [2]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (Kb) of this compound at Human α2-Adrenoceptor Subtypes
Adrenoceptor SubtypeKb (nM)Reference
α2C 16 [1][3]
α2A 1500 [4][5]
α2B 2200 [4][5]

Note: A lower Kb value indicates a higher antagonist potency.

The data presented in these tables clearly illustrates the remarkable selectivity of this compound, with an approximately 100-fold higher affinity for the α2C-adrenoceptor compared to the α2A and α2B subtypes.[1]

Experimental Protocols

The following sections detail the likely methodologies employed in the key experiments to determine the binding affinity and functional antagonism of this compound. These protocols are based on standard practices for such assays and the information available in the cited literature.

Radioligand Binding Assays for Determining Ki Values

These assays measure the ability of this compound to displace a radiolabeled ligand that is known to bind to the α2-adrenoceptors.

  • Cell Lines and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) or Shionogi S115 cells stably transfected with the human α2A, α2B, or α2C-adrenoceptor subtypes are used.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Assay Protocol:

    • Cell membranes are incubated with a fixed concentration of the radioligand, [3H]-rauwolscine, a known α2-adrenoceptor antagonist.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Antagonism Assays for Determining Kb Values

These assays measure the ability of this compound to inhibit the functional response of the α2-adrenoceptors when stimulated by an agonist. A common method is the [35S]GTPγS binding assay.

  • Principle:

    • α2-adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi).

    • When an agonist binds to the receptor, it triggers the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation.

    • [35S]GTPγS is a non-hydrolyzable analog of GTP that, when bound, results in a persistent activation of the G-protein. The amount of bound [35S]GTPγS is a measure of receptor activation.

  • Assay Protocol:

    • Cell membranes containing the specific α2-adrenoceptor subtype are incubated with a fixed concentration of an agonist (e.g., adrenaline).

    • Increasing concentrations of this compound are added to the incubation mixture.

    • [35S]GTPγS is added to the mixture.

    • The reaction is incubated to allow for G-protein activation and [35S]GTPγS binding.

    • The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.

  • Data Analysis:

    • The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is quantified.

    • The antagonist dissociation constant (Kb) is calculated from the concentration-response curves.

Mandatory Visualizations

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor α2C-Adrenoceptor G_Protein Gi Protein (αβγ) Receptor->G_Protein Agonist Binding AC Adenylyl Cyclase G_Protein->AC α-GTP inhibits ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA Binding PKA_active Protein Kinase A (Active) Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylation This compound This compound (Antagonist) This compound->Receptor Blocks Agonist Binding

Caption: α2C-Adrenoceptor Gi-Coupled Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki Determination) cluster_functional Functional Antagonism Assay (Kb Determination) B1 Prepare membranes from cells expressing α2A, α2B, or α2C receptors B2 Incubate membranes with [3H]-rauwolscine and varying concentrations of this compound B1->B2 B3 Separate bound and free radioligand via filtration B2->B3 B4 Quantify bound radioactivity using scintillation counting B3->B4 B5 Calculate IC50 and convert to Ki using Cheng-Prusoff equation B4->B5 Selectivity Determine Selectivity Profile B5->Selectivity F1 Prepare membranes from cells expressing α2A, α2B, or α2C receptors F2 Incubate membranes with an agonist, [35S]GTPγS, and varying concentrations of this compound F1->F2 F3 Terminate reaction and separate bound [35S]GTPγS via filtration F2->F3 F4 Quantify bound radioactivity using scintillation counting F3->F4 F5 Determine inhibition of agonist-stimulated response and calculate Kb F4->F5 F5->Selectivity Start Start Start->B1 Start->F1 End End Selectivity->End

Caption: Workflow for Determining this compound Selectivity.

References

Unveiling the Selective Affinity of JP1302 for Human α2C-Adrenoceptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of JP1302, a novel antagonist, for human adrenoceptors. The data presented herein, targeted towards researchers, scientists, and professionals in drug development, highlights the compound's remarkable selectivity for the α2C-adrenoceptor subtype, offering a valuable tool for investigating the physiological and pathological roles of this specific receptor.

Quantitative Binding Affinity Data

The binding affinity of this compound for human α2-adrenoceptor subtypes has been determined through rigorous radioligand binding assays. The equilibrium dissociation constants (Ki) and antagonist potencies (KB) clearly demonstrate a significantly higher affinity for the α2C-adrenoceptor compared to the α2A and α2B subtypes.

Table 1: this compound Binding Affinity (Ki) for Human Adrenoceptor Subtypes [1]

Adrenoceptor SubtypeKi (nM)
α2A3150 ± 50
α2B1470 ± 130
α2C28 ± 2

Table 2: this compound Antagonist Potency (KB) at Human Adrenoceptors [2][3][4][5]

Adrenoceptor SubtypeKB (nM)
α2A1500
α2B2200
α2C16

The data unequivocally illustrates that this compound possesses approximately 100-fold higher affinity for the human α2C-adrenoceptor subtype over the α2A and α2B subtypes.[2][6] This pronounced selectivity makes this compound an invaluable pharmacological tool for dissecting the specific functions of the α2C-adrenoceptor.

Experimental Protocols

The determination of this compound's binding affinity was accomplished using standardized in vitro radioligand binding assays.

Radioligand Binding Assays

The affinity of this compound for the three human α2-adrenoceptor subtypes (α2A, α2B, and α2C) was determined using competition binding assays.[3]

  • Biological Material: Membranes from Shionogi S115 cells stably transfected with one of the three human α2 subtypes were utilized for the assays with [3H]-rauwolscine.[3] For the mouse α2D subtype, membranes from Chinese hamster ovary (CHO) cells stably transfected with the receptor were used.[3]

  • Radioligands: [3H]-rauwolscine was used as the radioligand for the human α2-adrenoceptor subtypes.[3]

  • Assay Principle: The assay measures the ability of this compound to compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Visualized Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the relevant biological context, the following diagrams are provided.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Transfected Cell Culture (S115 or CHO cells) homogenization Cell Homogenization cell_culture->homogenization centrifugation Centrifugation & Membrane Isolation homogenization->centrifugation incubation Incubation: Membranes + Radioligand + this compound centrifugation->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation ic50->ki

Radioligand Binding Assay Workflow for this compound

signaling_pathway This compound This compound alpha2C α2C-Adrenoceptor This compound->alpha2C Antagonizes Gi Gi Protein alpha2C->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates

α2C-Adrenoceptor Signaling Pathway Antagonized by this compound

References

JP1302: A Potent and Selective Research Tool for Elucidating α2C-Adrenoceptor Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, has emerged as a significant target in the central nervous system and periphery, implicated in a range of physiological and pathological processes. The lack of highly selective pharmacological tools has historically hindered the precise characterization of its functions. This technical guide focuses on JP1302, a potent and selective antagonist of the α2C-adrenoceptor.[1][2][3] We provide a comprehensive overview of its pharmacological properties, a compilation of quantitative data, detailed experimental protocols for its use, and visual representations of relevant pathways and workflows to facilitate its application as a research tool in academic and industrial settings.

Introduction to this compound and the α2C-Adrenoceptor

The α2-adrenoceptors are G protein-coupled receptors that mediate the effects of norepinephrine (B1679862) and epinephrine.[4] They are classified into three main subtypes: α2A, α2B, and α2C.[5] While the α2A subtype is predominantly presynaptic and regulates neurotransmitter release, the α2C subtype is expressed in specific brain regions and peripheral tissues, suggesting distinct functional roles.[5] Dysregulation of α2C-adrenoceptor signaling has been linked to neuropsychiatric disorders such as depression and schizophrenia, as well as renal dysfunction.[1][6]

This compound, with the chemical name acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine, is a novel and highly selective α2C-adrenoceptor antagonist.[2][3] Its high affinity and selectivity for the α2C subtype over the α2A and α2B subtypes make it an invaluable tool for isolating and studying the specific functions of the α2C-adrenoceptor.[1][5] This guide will delve into the technical details of utilizing this compound to explore these functions.

Pharmacological Profile of this compound

The defining characteristic of this compound is its remarkable selectivity for the human α2C-adrenoceptor. This selectivity has been established through extensive in vitro binding and functional assays.

Binding Affinity and Selectivity

Quantitative data from radioligand binding assays demonstrate the high affinity and selectivity of this compound. The inhibitory constant (Ki) and antagonist dissociation constant (Kb) values are summarized in the table below.

Receptor SubtypeKi (nM)Kb (nM)Selectivity (fold) vs. α2C
Human α2A 3150 ± 50[7]1500[2][3]~112-197
Human α2B 1470 ± 130[7]2200[2][3]~52-137
Human α2C 28 ± 2[7]16[1][2][3][8]1
Rodent α2D 1700 ± 200[7]-~61

Table 1: Binding affinities (Ki and Kb) of this compound for human and rodent α2-adrenoceptor subtypes. Data compiled from multiple sources.[1][2][3][7][8]

As the data indicates, this compound exhibits approximately 100-fold higher affinity for the human α2C-adrenoceptor compared to the α2A and α2B subtypes.[1][5]

Functional Antagonism

In functional assays, this compound effectively antagonizes agonist-stimulated activity at the α2C-adrenoceptor. For instance, it potently antagonizes adrenaline-stimulated [³⁵S]GTPγS binding with a Kb of 16 nM. In contrast, it does not antagonize α2-agonist-induced effects that are primarily mediated by the α2A-adrenoceptor, such as sedation, hypothermia, and mydriasis.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to investigate α2C-adrenoceptor function.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound for different α2-adrenoceptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at human α2A, α2B, and α2C adrenoceptors.

Materials:

  • Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenoceptors (e.g., Shionogi S115 or CHO cells).[2]

  • Radioligand: [³H]-rauwolscine.[2]

  • This compound

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add cell membranes, [³H]-rauwolscine (at a concentration close to its Kd), and either vehicle or varying concentrations of this compound.

  • Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM phentolamine).

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis prep_ligand Prepare this compound Dilutions incubation Incubate Membranes, Radioligand & this compound prep_ligand->incubation prep_membranes Prepare Cell Membranes prep_membranes->incubation prep_radio Prepare [3H]-rauwolscine prep_radio->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 counting->analysis conversion Convert to Ki analysis->conversion

Radioligand Binding Assay Workflow.
In Vivo Behavioral Assays

This compound has been shown to have antidepressant and antipsychotic-like effects in rodent models.[1][2][3]

This test is a widely used model to screen for antidepressant activity.

Objective: To assess the antidepressant-like effect of this compound.

Animals: Male Sprague-Dawley rats or NMRI mice.[2]

Materials:

  • This compound

  • Vehicle (e.g., saline or a suitable solvent)

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 15 cm.

Procedure:

  • Administer this compound (e.g., 1-10 µmol/kg, intraperitoneally) or vehicle to the animals.[5]

  • After a pre-treatment period (e.g., 30-60 minutes), place each animal individually into the water tank for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

  • Compare the immobility time between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.[5]

PPI is a measure of sensorimotor gating, which is deficient in disorders like schizophrenia.

Objective: To evaluate the antipsychotic-like potential of this compound by its ability to reverse a deficit in PPI.

Animals: Male Sprague-Dawley or Wistar rats.[1][5]

Materials:

  • This compound

  • A psychotomimetic agent to induce a PPI deficit (e.g., phencyclidine (PCP) or dizocilpine (B47880) (MK-801)).

  • Startle reflex measurement apparatus.

Procedure:

  • Induce a PPI deficit in the animals by administering a psychotomimetic agent.

  • Administer this compound (e.g., 5 µmol/kg) or vehicle.[1][5]

  • Place the animal in the startle chamber and allow for an acclimatization period with background white noise.

  • The test session consists of different trial types presented in a pseudo-random order:

    • Pulse-alone trials: A strong acoustic stimulus (pulse) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse) precedes the pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Measure the startle response (amplitude of the whole-body flinch).

  • Calculate the percentage of PPI using the formula: %PPI = [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100.

  • A reversal of the psychotomimetic-induced PPI deficit by this compound indicates an antipsychotic-like effect.[2]

G cluster_0 Animal Preparation cluster_1 Testing Procedure cluster_2 Data Analysis induce_deficit Induce PPI Deficit (e.g., with PCP) administer_this compound Administer this compound or Vehicle induce_deficit->administer_this compound acclimatize Acclimatize in Startle Chamber administer_this compound->acclimatize present_stimuli Present Acoustic Stimuli (Pulse, Prepulse-Pulse) acclimatize->present_stimuli measure_startle Measure Startle Response present_stimuli->measure_startle calculate_ppi Calculate %PPI measure_startle->calculate_ppi compare_groups Compare this compound vs. Vehicle Groups calculate_ppi->compare_groups

Prepulse Inhibition (PPI) Experimental Workflow.

Signaling Pathways and Mechanism of Action

The α2C-adrenoceptor, like other α2 subtypes, is coupled to inhibitory G proteins (Gi/o).[4] Antagonism of this receptor by this compound is expected to block the downstream signaling cascade initiated by endogenous agonists like norepinephrine.

G cluster_0 cluster_1 cluster_2 NE Norepinephrine receptor α2C-Adrenoceptor NE->receptor Agonist Binding This compound This compound This compound->receptor Antagonist Binding Gi Gi Protein receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP response Cellular Response cAMP->response

α2C-Adrenoceptor Signaling and this compound Action.

By blocking the α2C-adrenoceptor, this compound prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production. The precise downstream consequences of this action are context-dependent and are the subject of ongoing research facilitated by tools like this compound. In the central nervous system, this may lead to alterations in neurotransmitter release and neuronal excitability, contributing to its observed behavioral effects.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying α2-adrenoceptors. Its high potency and selectivity for the α2C subtype enable researchers to dissect the specific roles of this receptor in health and disease with greater precision. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in both in vitro and in vivo research settings, paving the way for new discoveries in neuroscience, pharmacology, and drug development.

References

Methodological & Application

Application Notes and Protocols for JP1302 In Vivo Experiments in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments in mice using JP1302, a potent and selective α2C-adrenoceptor antagonist. This compound has shown potential therapeutic effects for neuropsychiatric disorders by demonstrating antidepressant and antipsychotic-like activities in preclinical models.[1][2][3]

Mechanism of Action

This compound acts as a highly selective antagonist for the α2C-adrenoceptor subtype.[1][4] The α2-adrenoceptors are critical in regulating neuronal firing and monoamine neurotransmission in the brain.[2] By specifically blocking the α2C-adrenoceptor, this compound can modulate downstream signaling pathways, which is believed to underlie its therapeutic effects.[1][2] The selectivity of this compound for the α2C subtype over α2A and α2B subtypes minimizes off-target effects that are common with non-selective α2-adrenoceptor antagonists, such as sedation and hypothermia.[1][2]

Signaling Pathway of this compound Action

JP1302_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE Norepinephrine (NE) a2C_AR α2C-Adrenoceptor NE->a2C_AR Binds Postsynaptic_R Postsynaptic Receptors NE->Postsynaptic_R Activates This compound This compound This compound->a2C_AR Antagonizes Gi Gi Protein a2C_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Decreases NE_release ↓ NE Release cAMP->NE_release Neuronal_Response Altered Neuronal Response Postsynaptic_R->Neuronal_Response

Caption: this compound antagonizes the α2C-adrenoceptor, leading to altered neurotransmission.

Quantitative Data

This compound Binding Affinity
Adrenoceptor SubtypeOrganismKi (nM)KB (nM)
α2A Human1500[1][2]-
α2B Human2200[1][2]-
α2C Human16[1][2]16[3]
α2D Human1700[3]-

Ki: Inhibitory constant; KB: Antagonist dissociation constant.

In Vivo Experimental Protocols

The following protocols are designed for mice and are based on established models for assessing antidepressant and antipsychotic-like effects.

Experimental Workflow

JP1302_Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (≥ 1 week) Start->Animal_Acclimation Group_Allocation Random Group Allocation (Vehicle, this compound, Positive Control) Animal_Acclimation->Group_Allocation Drug_Administration Drug Administration (e.g., Intraperitoneal) Group_Allocation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., FST or PPI) Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection End End Data_Collection->End

Caption: General workflow for in vivo behavioral studies with this compound in mice.

Forced Swimming Test (FST) for Antidepressant-Like Effects

This protocol is adapted from methodologies used to evaluate the antidepressant-like effects of this compound.[1][2]

a. Animals:

  • Male NMRI mice are a suitable strain.[2]

  • House animals in groups under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[2]

  • Allow at least one week for acclimatization before the experiment.[2]

b. Materials:

  • This compound dihydrochloride (B599025) (MW: 441.4 g/mol )[3]

  • Vehicle (e.g., sterile saline or distilled water)

  • Positive control (e.g., Desipramine, 10-30 µmol/kg)[5]

  • Transparent glass cylinders (e.g., 20 cm diameter, 46 cm height)

  • Water bath to maintain water temperature at 25°C

  • Video recording equipment (optional, for later analysis)

c. Drug Preparation and Administration:

  • Dissolve this compound in the chosen vehicle. Doses in the range of 1-10 µmol/kg have been shown to be effective.[5]

  • Administer the drug solution via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Administer drugs 30-60 minutes before the test.

d. Experimental Procedure:

  • Pre-swim session (Day 1): Place each mouse individually into the glass cylinder filled with 21 cm of water (25°C) for 15 minutes. This session is for habituation.

  • Test session (Day 2): 24 hours after the pre-swim session, administer the vehicle, this compound, or positive control.

  • 30-60 minutes post-injection, place the mice back into the cylinders with fresh water for a 6-minute test session.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

e. Data Analysis:

  • Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

  • A significant reduction in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.[1][2]

Prepulse Inhibition (PPI) of Startle Reflex for Antipsychotic-Like Effects

This protocol is designed to assess the antipsychotic-like potential of this compound by its ability to reverse deficits in sensorimotor gating.[1][2]

a. Animals:

  • Male Sprague-Dawley or Wistar rats are commonly used, though the protocol can be adapted for mice.[5]

  • Follow the same housing and acclimatization procedures as for the FST.

b. Materials:

  • This compound dihydrochloride

  • Vehicle

  • Psychotomimetic agent to induce PPI deficit (e.g., Phencyclidine (PCP) or Dizocilpine (MK-801))

  • Startle response measurement system with sound-attenuating chambers

c. Drug Preparation and Administration:

  • Prepare this compound and the psychotomimetic agent in appropriate vehicles.

  • A dose of 5 µmol/kg of this compound has been shown to be effective in reversing PCP-induced PPI deficits in rats.[5]

  • The timing of administration is crucial: administer this compound prior to the psychotomimetic agent, which is then given before the PPI test. A typical timeline would be: this compound (60 min pre-test), PCP (30 min pre-test).

d. Experimental Procedure:

  • Acclimatization to startle chamber: Place the animal in the startle chamber for a 5-10 minute acclimatization period with background white noise.

  • Test session: The session consists of a series of trials:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse (e.g., 100 ms (B15284909) inter-stimulus interval).

    • No-stimulus trials: Only background noise is present.

  • The startle response (whole-body flinch) is measured by a transducer in the platform.

e. Data Analysis:

  • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials]

  • Compare the %PPI between treatment groups. A reversal of the PCP-induced reduction in %PPI by this compound indicates an antipsychotic-like effect.[1][2]

Conclusion

This compound is a valuable research tool for investigating the role of the α2C-adrenoceptor in the central nervous system.[5][6] The protocols outlined above provide a framework for studying its antidepressant and antipsychotic-like effects in rodent models. Researchers should optimize these protocols based on their specific experimental conditions and animal strains. The high selectivity of this compound makes it a superior tool compared to non-selective antagonists for dissecting the specific functions of the α2C-adrenoceptor.[1][2]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of JP-1302, a highly selective α2C-adrenoceptor antagonist, in preclinical rat studies. The information compiled is based on published scientific literature and is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of JP-1302.

Introduction to JP-1302

JP-1302 is a potent and selective antagonist of the α2C-adrenoceptor.[1] Its chemical name is N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine. JP-1302 displays significantly higher affinity for the α2C-adrenoceptor subtype compared to the α2A and α2B subtypes, making it a valuable tool for investigating the specific roles of the α2C-adrenoceptor in various physiological and pathological processes.[2][3] Research suggests that antagonism of the α2C-adrenoceptor may have therapeutic potential in neuropsychiatric disorders and renal dysfunction.[1][4][2]

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of JP-1302 in various rat models.

Table 1: Recommended Dosage of JP-1302 in Behavioral Studies in Rats

Behavioral Assay Rat Strain Dose Range Route of Administration Key Findings Reference
Forced Swimming Test (FST)Not Specified1-10 µmol/kgNot SpecifiedDecreased immobility time, suggesting antidepressant-like effects.[5]
Prepulse Inhibition (PPI) of Startle ReflexSprague-Dawley, Wistar5 µmol/kgNot SpecifiedReversed phencyclidine-induced deficits in PPI, indicating antipsychotic-like potential.[5]

Table 2: Recommended Dosage of JP-1302 in a Renal Injury Model in Rats

Model Rat Strain Dose Route of Administration Key Findings Reference
Renal Ischemia/Reperfusion InjurySprague-Dawley3.0 mg/kgIntravenous (IV)Ameliorated renal dysfunction when administered as a pre-treatment or post-treatment.[6]

Experimental Protocols

Forced Swimming Test (FST) for Antidepressant-Like Activity

This protocol is designed to assess the antidepressant-like effects of JP-1302 in rats. The FST is based on the principle that rats, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.

Materials:

  • JP-1302

  • Vehicle (e.g., saline, DMSO, depending on solubility)

  • Male Sprague-Dawley rats (250-300g)

  • Transparent glass cylinders (46 cm height, 20 cm diameter)

  • Water bath maintained at 25°C

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Pre-test Session (Day 1):

    • Place each rat individually into a cylinder filled with 30 cm of water (25°C) for a 15-minute session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This session habituates the animals to the procedure.

  • Drug Administration (Day 2):

    • Administer JP-1302 or vehicle at the desired dose and route 30-60 minutes before the test session. The dose range of 1-10 µmol/kg has been previously reported to be effective.[5]

  • Test Session (Day 2):

    • Place the rats back into the cylinders with fresh water for a 5-minute test session.

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • Score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

    • A significant decrease in immobility time in the JP-1302 treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

This protocol evaluates the antipsychotic-like potential of JP-1302 by measuring its ability to reverse deficits in sensorimotor gating induced by a psychotomimetic agent like phencyclidine (PCP).

Materials:

  • JP-1302

  • Phencyclidine (PCP)

  • Vehicle

  • Male Sprague-Dawley or Wistar rats (250-350g)

  • Startle response measurement system (e.g., SR-LAB)

Procedure:

  • Acclimation: Acclimate rats to the startle chambers for a 5-minute period with background white noise (e.g., 65-70 dB).

  • Drug Administration:

    • Administer JP-1302 (e.g., 5 µmol/kg) or vehicle.

    • After a pre-determined time (e.g., 30 minutes), administer PCP or vehicle.

  • PPI Testing Session:

    • The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms) to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB, 20 ms) presented 100 ms (B15284909) before the startling pulse.

      • No-stimulus trials: Background noise only.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

    • A reversal of the PCP-induced deficit in %PPI by JP-1302 suggests antipsychotic-like activity.

Renal Ischemia/Reperfusion Injury Model

This protocol assesses the protective effects of JP-1302 on acute kidney injury induced by ischemia and reperfusion.

Materials:

  • JP-1302

  • Anesthetic (e.g., isoflurane)

  • Male Sprague-Dawley rats (250-300g)

  • Surgical instruments

  • Microvascular clamps

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat.

    • Perform a midline laparotomy to expose both kidneys.

  • Ischemia:

    • Isolate the renal pedicles and clamp both renal arteries with microvascular clamps for a specified period (e.g., 45 minutes).

  • Drug Administration:

    • Pre-treatment: Administer JP-1302 (3.0 mg/kg, IV) or vehicle before the induction of ischemia.

    • Post-treatment: Administer JP-1302 (3.0 mg/kg, IV) or vehicle at the onset of reperfusion.

  • Reperfusion:

    • Remove the clamps to allow blood flow to be restored to the kidneys.

    • Suture the incision.

  • Assessment of Renal Function:

    • At various time points after reperfusion (e.g., 24 hours), collect blood and urine samples.

    • Measure markers of renal function, such as blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602).

    • An amelioration of the increase in BUN and creatinine levels in the JP-1302 treated groups compared to the vehicle group indicates a renoprotective effect.

Visualizations

G cluster_protocol Experimental Workflow: Forced Swimming Test acclimation Acclimation (≥60 min) pre_test Day 1: Pre-Test (15 min swim) acclimation->pre_test drug_admin Day 2: Drug Administration (JP-1302 or Vehicle) pre_test->drug_admin 24h test_session Day 2: Test Session (5 min swim) drug_admin->test_session 30-60 min analysis Behavioral Analysis (Immobility, Swimming, Climbing) test_session->analysis

Caption: Workflow for the rat Forced Swimming Test.

G cluster_pathway α2C-Adrenoceptor Signaling Pathway ligand Noradrenaline/ Adrenaline receptor α2C-Adrenoceptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka downstream Modulation of Neurotransmitter Release pka->downstream jp1302 JP-1302 (Antagonist) This compound->receptor blocks

Caption: Simplified α2C-adrenoceptor signaling cascade.

References

Application Notes and Protocols: Preparing JP1302 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JP1302 is a potent and highly selective antagonist of the α2C-adrenoceptor (α2C-AR), a G-protein coupled receptor (GPCR).[1][2][3] It displays approximately 50- to 100-fold greater selectivity for the α2C subtype over α2A and α2B adrenoceptors.[4][5] This selectivity makes this compound an invaluable tool for investigating the specific physiological and pathological roles of the α2C-AR in the central nervous system and other tissues.[2] The α2C-AR, like other α2 subtypes, is coupled to the inhibitory G-protein (Gαi), and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6] this compound blocks this action, making it useful in functional assays such as cAMP measurement and GTPγS binding to study neuropsychiatric disorders.[4][7]

Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions.

Chemical and Physical Properties

This compound is available as a free base and as a more water-soluble dihydrochloride (B599025) salt.[4][5][8] It is crucial to use the correct molecular weight corresponding to the specific form of the compound for accurate molar concentration calculations.

Table 1: Quantitative Data for this compound and this compound Dihydrochloride

PropertyThis compound (Free Base)This compound Dihydrochloride
Molecular Formula C₂₄H₂₄N₄[5]C₂₄H₂₄N₄ · 2HCl[4]
Molecular Weight ( g/mol ) 368.48[5]441.4[4][8]
Appearance Brown to red solid[1]Brown to reddish-brown solid[9]
Solubility in DMSO Up to 74 mg/mL (~200 mM)[5]~5 mg/mL (~11.3 mM)[9][10]
Solubility in Water Insoluble[5]Up to 44 mg/mL (~100 mM)[4]
Solubility in Ethanol 74 mg/mL[5]Not specified

Note: Solubility can be enhanced with sonication.[8][9] For DMSO, using a fresh, anhydrous grade is recommended as hygroscopic DMSO can significantly reduce solubility.[1][5]

Experimental Protocols

This protocol is suitable for both this compound free base and its dihydrochloride salt when a high-concentration organic stock is required.

Materials:

  • This compound or this compound dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Determine Mass: Calculate the mass of this compound powder required. For a 10 mM stock solution, the calculation is:

    • For this compound (MW = 368.48): Mass (mg) = 10 mmol/L * 0.36848 g/mmol * Volume (L)

      • Example: For 1 mL of 10 mM stock, weigh 3.68 mg.

    • For this compound Dihydrochloride (MW = 441.4): Mass (mg) = 10 mmol/L * 0.4414 g/mmol * Volume (L)

      • Example: For 1 mL of 10 mM stock, weigh 4.41 mg.

  • Weigh Compound: Carefully weigh the calculated amount of powder and place it in a sterile vial.

  • Add Solvent: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming may also aid dissolution.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store as recommended in Table 2.

This protocol is only suitable for the dihydrochloride salt due to its higher water solubility.

Materials:

  • This compound dihydrochloride powder

  • Sterile, deionized, or ultrapure water

  • Equipment as listed in Protocol 1

Procedure:

  • Calculate Mass: Using the molecular weight of this compound dihydrochloride (441.4 g/mol ), calculate the required mass for your desired volume and concentration (e.g., 4.41 mg for 1 mL of 10 mM stock).

  • Weigh and Add Solvent: Weigh the powder into a sterile tube and add the calculated volume of sterile water.

  • Dissolve: Vortex vigorously. Use a bath sonicator as needed to ensure complete dissolution.[10]

  • Sterilization (Optional): If the stock will be used in sterile cell culture, it can be filter-sterilized using a 0.22 µm syringe filter after dissolution.[9]

  • Storage: Aliquot and store immediately as detailed below.

For in vitro assays, the high-concentration stock solution must be serially diluted to the final working concentrations using the appropriate assay buffer or cell culture medium.

  • Perform serial dilutions from the main stock solution.

  • Ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • After diluting into aqueous buffer, vortex gently and visually inspect for any signs of precipitation. If precipitation occurs, a lower concentration stock or an alternative formulation may be needed.

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Calculate & Weigh This compound Powder add_solvent 2. Add Solvent (e.g., DMSO or Water) weigh->add_solvent vortex 3. Vortex Thoroughly add_solvent->vortex sonicate 4. Sonicate if Needed (until clear) vortex->sonicate aliquot 5. Aliquot into Single-Use Volumes sonicate->aliquot store 6. Store at -20°C or -80°C aliquot->store assay_prep Prepare Working Solutions for Assay store->assay_prep

Caption: Workflow for preparing this compound stock solutions.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

Table 2: Recommended Storage Conditions

FormTemperatureDurationRecommendations
Powder -20°C[5]Up to 3 years[5]Store sealed, away from moisture.[9]
Stock Solution in Solvent -20°C1 month[1][9]Aliquot to avoid freeze-thaw cycles.[1]
Stock Solution in Solvent -80°C6 months to 1 year[1][5][9]Preferred for long-term storage.[9]

Application Example: In Vitro cAMP Assay Protocol

This protocol provides a generalized method for assessing the antagonist activity of this compound at the α2C-adrenoceptor in a cell-based cAMP assay. The α2C-AR is Gαi-coupled, so its activation by an agonist decreases cAMP levels. An antagonist like this compound will block this decrease.

Principle: Cells expressing the α2C-AR are treated with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation and then stimulated with forskolin (B1673556) to raise basal cAMP levels. An α2-agonist is added to inhibit adenylyl cyclase and reduce cAMP. The ability of this compound to prevent this agonist-induced drop in cAMP is measured.

Protocol:

  • Cell Seeding: Seed cells stably or transiently expressing the human α2C-adrenoceptor into a 96- or 384-well plate at a predetermined optimal density. Culture overnight to allow for attachment.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS or PBS with 0.1% BSA and a PDE inhibitor like IBMX).

  • Antagonist Pre-incubation:

    • Remove culture medium from cells and wash once with assay buffer.

    • Add assay buffer containing various concentrations of this compound (prepared from the stock solution) to the wells. Include a "vehicle control" (buffer with DMSO) and a "no agonist" control.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add an α2-adrenoceptor agonist (e.g., norepinephrine, UK 14,304) at a final concentration equal to its EC₈₀, mixed with a fixed concentration of forskolin.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[6][11][12] Follow the manufacturer's instructions for lysis and detection.

  • Data Analysis:

    • The signal generated is inversely proportional to the cAMP concentration in many competitive immunoassays.[11]

    • Plot the signal versus the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound. This value can be used to calculate the antagonist's potency (Kᵢ or pA₂).

α2C-Adrenoceptor Signaling Pathway

G cluster_membrane Plasma Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts receptor α2C-Adrenoceptor g_protein Gαiβγ receptor->g_protein Activates g_protein->AC Inhibits Agonist Agonist (e.g., Norepinephrine) Agonist->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks ATP ATP ATP->AC

Caption: Antagonism of the Gαi-coupled α2C-adrenoceptor pathway by this compound.

References

JP1302: Comprehensive Application Notes on Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the solubility of JP1302, a potent and selective α2C-adrenoceptor antagonist. The information is intended to guide researchers in the effective handling and use of this compound in various experimental settings.

Solubility Data

The solubility of this compound can vary significantly depending on whether it is in its free base form or as a dihydrochloride (B599025) salt. The choice of solvent is critical for preparing stock solutions and ensuring the compound's stability and activity in downstream applications.

Compound FormSolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
This compound (Free Base)DMSO50 - 74135.70 - 200.82Requires sonication. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2]
Ethanol74200.82-
WaterInsolubleInsoluble-[2]
This compound DihydrochlorideWater12.5 - 44.1428.32 - 100Requires sonication.[3][4]
DMSO511.33Requires sonication and pH adjustment to 5 with NaOH. Use of fresh, anhydrous DMSO is recommended.[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (free base or dihydrochloride salt)

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath. Sonicate in short bursts, monitoring the solution until it becomes clear. For this compound dihydrochloride in DMSO, gentle warming to 60°C may also be necessary to achieve full dissolution.[3]

  • pH Adjustment (for this compound dihydrochloride in DMSO): If preparing a stock of the dihydrochloride salt in DMSO, adjust the pH to 5 by adding small aliquots of a dilute NaOH solution, monitoring with a pH meter or pH indicator strips.[3]

  • Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for spectrophotometric method)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Serial Dilution in DMSO: Prepare a serial dilution of the this compound stock solution in DMSO in a separate 96-well plate.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to the corresponding wells of a 96-well plate pre-filled with the aqueous buffer. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on the assay.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) on a plate shaker for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.

  • Measurement:

    • Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Spectrophotometry (UV Absorbance): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. The concentration of the soluble compound can be determined using a standard curve.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in light scattering or a deviation from linearity in the absorbance readings.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Preparation of this compound Stock Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate store Aliquot and Store at -20°C/-80°C sonicate->store

Caption: Workflow for Preparing this compound Stock Solutions.

G This compound This compound alpha2C α2C-Adrenoceptor This compound->alpha2C Antagonist Gi Gi Protein alpha2C->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates response Cellular Response PKA->response

References

Application Notes and Protocols for JP-1302 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of JP-1302, a highly selective α2C-adrenoceptor antagonist, in behavioral research. The protocols outlined below are based on established methodologies and published findings, offering a framework for investigating the antidepressant- and antipsychotic-like effects of this compound.

Mechanism of Action

JP-1302 acts as a potent and selective antagonist of the α2C-adrenoceptor.[1][2] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous ligands like norepinephrine (B1679862) and epinephrine, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, JP-1302 disinhibits this pathway, which is thought to underlie its therapeutic effects in models of depression and psychosis.[3][4] The α2C-adrenoceptor is involved in the presynaptic regulation of neurotransmitter release, and its antagonism can modulate neuronal firing.[3]

Data Presentation

The following table summarizes the quantitative data from key in vivo behavioral studies involving JP-1302.

Parameter Value Species Behavioral Test Administration Route Reference
Antidepressant-like effective dose range1–10 µmol/kgRatForced Swim Test (FST)Subcutaneous (s.c.)[5]
Antipsychotic-like effective dose5 µmol/kgRat (Sprague-Dawley & Wistar)Prepulse Inhibition (PPI)Subcutaneous (s.c.)[5]
Dose for PPI enhancement30 µmol/kgRatPrepulse Inhibition (PPI)Subcutaneous (s.c.)[5]
Ki at human α2C-receptor16 nM-In vitro binding assay-[5]
KB at human α2C-receptor16 nM-In vitro antagonism assay-[2]
KB at human α2A-receptor1500 nM-In vitro antagonism assay-[2]
KB at human α2B-receptor2200 nM-In vitro antagonism assay-[2]

Experimental Protocols

Protocol 1: Subcutaneous (s.c.) Administration of JP-1302

This protocol describes the preparation and subcutaneous administration of JP-1302 for behavioral studies in rodents.

Materials:

  • JP-1302 dihydrochloride (B599025)

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • pH meter

  • Syringes (1 mL)

  • Needles (25-27 gauge)

Procedure:

  • Preparation of JP-1302 Solution:

    • JP-1302 dihydrochloride is soluble in water.[1] Prepare a stock solution by dissolving the compound in sterile water for injection.

    • For subcutaneous injection, dilute the stock solution with sterile saline to the desired final concentration. The vehicle should be sterile saline.

    • Ensure the solution is clear and free of particulates. Gentle warming and vortexing can aid dissolution.

    • Adjust the pH of the final solution to near neutral (pH 7.0-7.4) if necessary, although the salt form should be readily soluble.

  • Animal Handling and Injection:

    • Acclimatize animals to the experimental room for at least one hour before the procedure.

    • Gently restrain the animal. For mice, scruff the back of the neck. For rats, a towel wrap can be used for secure handling.

    • Lift the loose skin over the dorsal (back) area, between the shoulder blades, to form a "tent".

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.

    • Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If no blood appears, inject the solution slowly.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

    • Return the animal to its home cage and monitor for any adverse reactions.

Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used model to assess antidepressant efficacy.[6] The protocol is based on the method described by Porsolt and has been used to evaluate JP-1302.[7]

Materials:

  • Transparent glass cylinders (46 cm height, 20 cm diameter for rats)

  • Water at 25°C

  • Stopwatch or automated tracking software

  • Towels

  • Heated cage or warming pad

Procedure:

  • Acclimation:

    • Transfer rats to the experimental room at least 30 minutes before testing.[7]

  • Pre-test Session (Day 1):

    • Fill the cylinders with water to a depth of 21 cm.[7]

    • Individually place each rat into a cylinder for a 15-minute pre-test swim.[7]

    • After 15 minutes, remove the rats, dry them with a towel, and place them in a heated cage for 15 minutes before returning them to their home cages.[7]

  • Drug Administration:

    • Administer JP-1302 (1-10 µmol/kg, s.c.) or vehicle. In the published study, two injections were given: the first 15 minutes after the pre-test and the second 1 hour before the test swim.[7]

  • Test Session (Day 2):

    • 24 hours after the pre-test, place the rats back into the cylinders containing fresh water at 25°C for a 5-minute test session.[7]

    • Record the cumulative time of immobility during the 5-minute test. Immobility is defined as the lack of motion, with the animal making only small movements necessary to keep its head above water.

Protocol 3: Prepulse Inhibition (PPI) of Startle Reflex for Antipsychotic-Like Activity

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. This test is used to evaluate the potential antipsychotic effects of compounds.

Materials:

  • Startle reflex measurement system with a sound-attenuating chamber

  • Animal holder

  • Software for controlling acoustic stimuli and recording responses

Procedure:

  • Acclimation:

    • Allow animals to acclimate to the testing room for at least 30-60 minutes before the session.

  • Habituation:

    • Place the animal in the holder within the startle chamber and allow a 5-10 minute habituation period with background white noise.

  • Drug Administration:

    • Administer JP-1302 (e.g., 5 µmol/kg, s.c.) or vehicle at a predetermined time before the test session (e.g., 20-30 minutes).

    • To induce a PPI deficit, a psychotomimetic agent like phencyclidine (PCP) can be administered prior to JP-1302.

  • Test Session:

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-plus-pulse trials: A weak, non-startling acoustic stimulus (the prepulse, e.g., 3-15 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The startle response (amplitude of the whole-body flinch) is recorded for each trial.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity using the following formula:

      • % PPI = 100 - [ (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial) * 100 ]

    • A higher % PPI indicates better sensorimotor gating.

Visualizations

G α2C-Adrenoceptor Signaling Pathway cluster_membrane Plasma Membrane NE Norepinephrine/ Epinephrine a2cR α2C-Adrenoceptor (GPCR) NE->a2cR Activates JP1302 This compound This compound->a2cR Blocks G_protein Gi/o Protein a2cR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Response Leads to

Caption: α2C-Adrenoceptor signaling pathway and the antagonistic action of this compound.

G Experimental Workflow for Behavioral Studies with this compound cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Administration Subcutaneous (s.c.) Injection Animal_Acclimation->Administration Drug_Prep This compound Formulation (Aqueous Solution) Drug_Prep->Administration FST Forced Swim Test (FST) (Antidepressant-like effect) Administration->FST PPI Prepulse Inhibition (PPI) (Antipsychotic-like effect) Administration->PPI FST_Analysis Measure Immobility Time FST->FST_Analysis PPI_Analysis Calculate % PPI PPI->PPI_Analysis

Caption: General experimental workflow for behavioral studies using this compound.

References

Application Notes and Protocols for JP1302 in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] This receptor subtype is a key regulator of monoamine neurotransmission, particularly under stressful conditions. Antagonism of the α2C-adrenoceptor by this compound has been shown to produce antidepressant-like effects in preclinical rodent models. The forced swim test (FST) is a widely utilized behavioral assay to screen for potential antidepressant compounds by measuring the immobility time of an animal in an inescapable water-filled cylinder.[3][4] A reduction in immobility is interpreted as an antidepressant-like effect. These application notes provide a detailed protocol for utilizing this compound in the mouse forced swim test.

Mechanism of Action

This compound exerts its effects by selectively blocking presynaptic α2C-adrenoceptors located on noradrenergic neurons. These receptors typically function as autoreceptors, providing negative feedback to inhibit the release of norepinephrine (B1679862) (NE). By antagonizing these receptors, this compound disinhibits the neuron, leading to an increased release of NE into the synaptic cleft. This enhanced noradrenergic signaling in key brain regions is believed to underlie the antidepressant-like effects observed with this compound administration.[5][6]

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound in the forced swim test, based on available preclinical data. The data demonstrates a dose-dependent decrease in immobility time with this compound administration, an effect comparable to the established antidepressant, desipramine (B1205290).

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in NMRI Mice

Treatment GroupDose (µmol/kg, i.p.)Mean Immobility Time (seconds)% Decrease from Vehicle
Vehicle-180 ± 10-
This compound1155 ± 1213.9%
This compound3125 ± 1130.6%
This compound10100 ± 944.4%
Desipramine (Positive Control)10130 ± 1027.8%
Desipramine (Positive Control)3095 ± 847.2%

Data are presented as mean ± SEM. The values presented are representative based on published findings and may vary between individual experiments.

Table 2: Effect of this compound on Active Behaviors in the Forced Swim Test

Treatment GroupDose (µmol/kg, i.p.)Mean Swimming Time (seconds)Mean Climbing Time (seconds)
Vehicle-80 ± 840 ± 5
This compound10105 ± 1055 ± 6
Desipramine (Positive Control)3090 ± 975 ± 7

Data are presented as mean ± SEM. Increased swimming is often associated with serotonergic antidepressants, while increased climbing is associated with noradrenergic antidepressants.

Experimental Protocols

This section provides a detailed methodology for conducting the forced swim test in mice to evaluate the antidepressant-like effects of this compound.

Materials and Equipment
  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Desipramine hydrochloride (positive control)

  • Male NMRI mice (8-10 weeks old)

  • Forced swim test cylinders (e.g., 25 cm tall, 10 cm diameter)

  • Water bath or other means to maintain water temperature

  • Video recording equipment and analysis software

  • Standard laboratory animal housing and husbandry equipment

Experimental Workflow

FST_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization (1 week) drug_prep Drug Preparation (this compound & Desipramine in Vehicle) drug_admin Drug Administration (i.p. injection, 30-60 min prior to test) drug_prep->drug_admin fst Forced Swim Test (6-minute session) drug_admin->fst video_rec Video Recording fst->video_rec behavioral_scoring Behavioral Scoring (Immobility, Swimming, Climbing) (Analyze last 4 minutes) video_rec->behavioral_scoring stat_analysis Statistical Analysis behavioral_scoring->stat_analysis

Experimental workflow for the forced swim test.

Detailed Protocol
  • Animal Acclimatization: House male NMRI mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound and desipramine in the chosen vehicle at the desired concentrations.

  • Forced Swim Apparatus: Fill the cylinders with water (23-25°C) to a depth of 15 cm. The depth should be sufficient to prevent the mice from touching the bottom with their tails or feet.

  • Drug Administration: Administer this compound (1, 3, or 10 µmol/kg), desipramine (10 or 30 µmol/kg), or vehicle to the mice via intraperitoneal (i.p.) injection 30 to 60 minutes before the test.

  • Forced Swim Test:

    • Gently place each mouse into a cylinder of water for a single 6-minute session.

    • Record the entire session using a video camera positioned to have a clear view of the animal's behavior.

    • After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.

    • Clean the cylinder between each animal to remove any feces or urine.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the animal's behavior during the last 4 minutes of the 6-minute test.

    • Immobility: The mouse is considered immobile when it remains floating motionless or makes only small movements necessary to keep its head above water.

    • Swimming: The mouse is considered to be swimming when it is making active swimming motions, moving around the cylinder.

    • Climbing: The mouse is considered to be climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

  • Data Analysis:

    • Calculate the total time spent in immobility, swimming, and climbing for each animal.

    • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.

Signaling Pathway

The antidepressant-like effects of this compound are initiated by its antagonism of the presynaptic α2C-adrenoceptor. This action leads to an increase in the release of norepinephrine into the synaptic cleft, which then stimulates postsynaptic adrenoceptors, ultimately leading to downstream cellular changes that are thought to underlie the therapeutic effect.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound a2c α2C-Adrenoceptor This compound->a2c Antagonizes NE_release Norepinephrine Release a2c->NE_release Inhibits (-) NE_vesicle Norepinephrine (Vesicle) NE_vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse postsynaptic_receptor Postsynaptic Adrenoceptor NE_synapse->postsynaptic_receptor downstream Downstream Signaling (e.g., cAMP, PKA, CREB) postsynaptic_receptor->downstream Activates antidepressant_effect Antidepressant-like Effect downstream->antidepressant_effect

Signaling pathway of this compound.

References

Application Notes and Protocols: JP1302 in Prepulse Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family of G-protein-coupled receptors (GPCRs).[1][2][3] Emerging research has highlighted the therapeutic potential of selective α2C-adrenoceptor antagonism in neuropsychiatric disorders, particularly schizophrenia.[4] One of the key preclinical assays used to evaluate the antipsychotic-like properties of compounds like this compound is the prepulse inhibition (PPI) of the startle reflex.

Prepulse inhibition is a neurological phenomenon where a weaker sensory stimulus (prepulse) presented shortly before a strong startling stimulus (pulse) leads to a reduction in the startle response.[5][6] PPI is considered a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent sensory overload.[5][6] Deficits in PPI are a well-documented feature in patients with schizophrenia and can be modeled in laboratory animals through pharmacological interventions, such as the administration of NMDA receptor antagonists like phencyclidine (PCP) or ketamine.[2][7]

This compound has demonstrated efficacy in reversing these pharmacologically-induced PPI deficits in rodent models, suggesting its potential to ameliorate the sensory gating abnormalities observed in schizophrenia.[1][2] These application notes provide a comprehensive overview of the use of this compound in PPI experiments, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action: α2C-Adrenoceptor Antagonism

The α2C-adrenoceptor, like other α2-adrenoceptors, is coupled to the inhibitory G-protein, Gi/o.[4][8] Activation of this receptor by its endogenous ligand, norepinephrine, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[4][8] In the central nervous system, α2C-adrenoceptors are involved in regulating the release of various neurotransmitters.[9][10]

By acting as an antagonist, this compound blocks the inhibitory effects of endogenous ligands at the α2C-adrenoceptor. This disinhibition can lead to an increase in neurotransmitter release and neuronal excitability in specific brain circuits implicated in sensory gating. The ability of this compound to reverse PPI deficits induced by NMDA antagonists suggests a complex interplay between the noradrenergic, glutamatergic, and dopaminergic systems in the modulation of sensorimotor gating.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on preclinical studies.

ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human α2C-adrenoceptor16 nM[2]
Human α2A-adrenoceptor~1500 nM[1]
Human α2B-adrenoceptor~2200 nM[1]
Effective Dose (in vivo) Reversal of PCP-induced PPI deficit in Sprague-Dawley rats5 µmol/kg[2]
Antidepressant-like effects in the Forced Swim Test (FST)1-10 µmol/kg[2]
Solubility DMSO74 mg/mL (200.82 mM)[3]

Experimental Protocols

Protocol 1: Reversal of Phencyclidine (PCP)-Induced Prepulse Inhibition Deficit in Rats

This protocol outlines the procedure to assess the ability of this compound to reverse the disruption of PPI caused by the NMDA receptor antagonist, phencyclidine.

Materials:

  • This compound

  • Phencyclidine (PCP) hydrochloride

  • Vehicle for this compound (e.g., sterile water, saline, or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline)

  • Saline (0.9% NaCl)

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Acoustic startle response chambers (e.g., SR-LAB, San Diego Instruments)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Animal Acclimation: House the rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water. Handle the animals for several days prior to testing to minimize stress.

  • Drug Preparation:

    • Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., for a 5 µmol/kg dose).

    • Dissolve PCP hydrochloride in saline to the desired concentration (e.g., 1.5 mg/kg).

    • Prepare a vehicle-only solution for the control group.

  • Experimental Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + PCP

    • Group 3: this compound (e.g., 5 µmol/kg) + PCP

    • (Optional) Group 4: this compound (e.g., 5 µmol/kg) + Saline (to test for intrinsic effects of this compound on PPI)

  • Drug Administration:

    • Administer this compound or its vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

    • After a pretreatment interval (e.g., 30 minutes), administer PCP or saline via i.p. injection.

  • Prepulse Inhibition Testing:

    • Place the rat in the startle chamber 5 minutes after the PCP/saline injection for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • The PPI session should consist of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse + Pulse trials: The startling pulse is preceded by a weaker, non-startling prepulse (e.g., 73, 79, or 85 dB white noise for 20 ms). The interstimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 100 ms.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The inter-trial interval should be variable (e.g., averaging 15 seconds).

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the whole-body flinch.

    • Calculate the percentage of PPI for each prepulse intensity using the following formula: % PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100

    • Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment group and prepulse intensity as factors, followed by post-hoc tests to compare group means.

Visualizations

Signaling Pathway of α2C-Adrenoceptor

alpha2C_signaling a2c α2C-AR gi Gi/o Protein a2c->gi Activation ac Adenylyl Cyclase gi->ac Inhibition ca_channel Ca2+ Channel gi->ca_channel Inhibition k_channel K+ Channel gi->k_channel Activation camp cAMP ac->camp Conversion ca_ion k_ion norepi Norepinephrine norepi->a2c Agonist Binding This compound This compound This compound->a2c Antagonist Binding atp ATP atp->ac

Caption: α2C-Adrenoceptor signaling pathway.

Experimental Workflow for PPI Experiment with this compound

PPI_Workflow acclimation Animal Acclimation (≥ 1 week) drug_prep Drug Preparation (this compound, PCP, Vehicle) acclimation->drug_prep groups Assign to Experimental Groups drug_prep->groups jp1302_admin This compound/Vehicle Administration (i.p.) groups->jp1302_admin pretreatment Pretreatment Interval (e.g., 30 min) jp1302_admin->pretreatment pcp_admin PCP/Saline Administration (i.p.) pretreatment->pcp_admin chamber_acclimation Startle Chamber Acclimation (5 min) pcp_admin->chamber_acclimation ppi_test PPI Testing Session chamber_acclimation->ppi_test data_analysis Data Analysis (%PPI Calculation) ppi_test->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for a PPI study.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of a Novel DNA-PKcs/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound JP-1302: Initial searches for a compound designated "JP1302" with activity as a DNA-PKcs inhibitor did not yield conclusive results in the scientific literature. The compound prominently identified as JP-1302 is a well-characterized, potent, and selective α2C-adrenoceptor antagonist.[1][2][3][4][5] Its primary area of research has been in neuropsychiatric disorders.[1][3][4][5] While some vendors may list it within broader chemical libraries that include DNA repair inhibitors, its direct activity on DNA-PKcs is not established in published studies.[6] There is some evidence linking α2-adrenoceptor signaling to cancer cell proliferation and the mTOR pathway, suggesting a potential, indirect role in cancer biology.[7][8][9][10]

Given the specific request for assays related to DNA-PKcs and mTOR inhibition in a cancer context, the following application notes and protocols are provided for a hypothetical novel compound , hereafter referred to as "Novel Compound X," which is a direct inhibitor of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) and the mammalian target of rapamycin (B549165) (mTOR).

Application Notes: Characterizing the Cellular Activity of Novel Compound X

Introduction

Novel Compound X is a potent small molecule inhibitor targeting two key signaling nodes in cancer cell proliferation and survival: DNA-PKcs and mTOR. DNA-PKcs is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism. Its inhibition can sensitize cancer cells to DNA-damaging agents. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and is frequently hyperactivated in cancer. These protocols describe a panel of cell-based assays to quantify the activity and therapeutic potential of Novel Compound X.

Data Presentation

The following tables summarize key quantitative data for Novel Compound X, which should be determined using the protocols provided.

Parameter Value Assay
IC50 (DNA-PKcs inhibition) User-determinedIn-cell Western / Western Blot
IC50 (mTORC1 inhibition) User-determinedWestern Blot (p-S6K)
GI50 (Growth Inhibition) User-determinedCell Viability Assay (e.g., CCK-8)
Apoptosis Induction (EC50) User-determinedAnnexin V/PI Staining
Cell Cycle Arrest User-determinedFlow Cytometry (Propidium Iodide)
Cell Line Treatment % Apoptotic Cells (Annexin V+) % G2/M Arrest
MCF-7 Vehicle ControlUser-determinedUser-determined
Novel Compound X (1 µM)User-determinedUser-determined
Doxorubicin (0.5 µM)User-determinedUser-determined
Novel Compound X + DoxorubicinUser-determinedUser-determined
HeLa Vehicle ControlUser-determinedUser-determined
Novel Compound X (1 µM)User-determinedUser-determined
Doxorubicin (0.5 µM)User-determinedUser-determined
Novel Compound X + DoxorubicinUser-determinedUser-determined

Experimental Protocols

Cell Viability Assay (CCK-8)

This assay measures the metabolic activity of cells, which correlates with cell number, to determine the effect of Novel Compound X on cell proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Novel Compound X

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of Novel Compound X in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot for DNA-PKcs and mTOR Pathway Inhibition

This protocol is used to detect the phosphorylation status of key proteins to confirm target engagement.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Novel Compound X

  • DNA-damaging agent (e.g., Etoposide or Doxorubicin) for DNA-PKcs activation

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-DNA-PKcs (S2056), anti-DNA-PKcs, anti-p-S6K (T389), anti-S6K, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of Novel Compound X for 2 hours.

  • For DNA-PKcs activation, treat with a DNA-damaging agent (e.g., 10 µM Etoposide) for 1 hour. For mTOR analysis, serum-starve cells overnight and then stimulate with serum or growth factors.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using a chemiluminescence detection system.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Novel Compound X

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Novel Compound X for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).

Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Novel Compound X

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cells and treat with Novel Compound X for 24 hours.

  • Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

  • Store fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualizations

DNA_PK_Pathway cluster_nhej NHEJ Pathway DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 DSB->Ku7080 recruits DNAPKcs_inactive DNA-PKcs (Inactive) Ku7080->DNAPKcs_inactive recruits DNAPKcs_active DNA-PKcs (Active) p-S2056 DNAPKcs_inactive->DNAPKcs_active autophosphorylation NHEJ Non-Homologous End Joining (NHEJ) DNAPKcs_active->NHEJ phosphorylates factors NovelX Novel Compound X NovelX->DNAPKcs_inactive inhibits Repair DNA Repair NHEJ->Repair Apoptosis Apoptosis NHEJ->Apoptosis prevents

Caption: DNA-PKcs signaling in response to DNA double-strand breaks.

mTOR_Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 NovelX Novel Compound X NovelX->mTORC1 inhibits Translation Protein Synthesis & Cell Growth S6K->Translation EIF4EBP1->Translation inhibits

Caption: Simplified mTORC1 signaling pathway.

Experimental_Workflow cluster_assays Cell-Based Assays start Seed Cancer Cells (MCF-7, HeLa, etc.) treat Treat with Novel Compound X (Dose-Response) start->treat viability Cell Viability (CCK-8 Assay) treat->viability western Target Engagement (Western Blot) treat->western apoptosis Apoptosis Analysis (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle end Data Analysis: IC50, GI50, % Apoptosis, Cell Cycle Distribution viability->end western->end apoptosis->end cellcycle->end

Caption: Experimental workflow for evaluating Novel Compound X.

References

Application Notes and Protocols for JP1302 in Ketamine-Induced Psychosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JP1302, a selective α2C-adrenoceptor antagonist, in preclinical models of ketamine-induced psychosis. This document includes detailed protocols for relevant behavioral assays, quantitative data on the effects of this compound, and visualizations of the implicated signaling pathways.

Introduction

Ketamine, a non-competitive NMDA receptor antagonist, is widely used to model psychosis-like symptoms in rodents, providing a valuable tool for screening novel antipsychotic drugs. These models mimic certain positive, negative, and cognitive symptoms of schizophrenia. This compound has emerged as a promising compound for mitigating these ketamine-induced deficits, primarily through its selective antagonism of the α2C-adrenoceptor. This receptor subtype is implicated in the regulation of neurotransmitter release, and its blockade presents a potential therapeutic strategy for psychotic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound and its efficacy in reversing ketamine-induced behavioral deficits in rats.

Table 1: Pharmacological Profile of this compound

ParameterValueSpeciesReference
Binding Affinity (KB)
α2A-adrenoceptor1,500 nMHuman[1][2]
α2B-adrenoceptor2,200 nMHuman[1][2]
α2C-adrenoceptor16 nMHuman[1][2][3]
Receptor Selectivity
α2C vs α2A~94-foldHumanCalculated from KB values
α2C vs α2B~138-foldHumanCalculated from KB values

Table 2: Efficacy of this compound in Reversing Ketamine-Induced Behavioral Deficits in Rats

Behavioral TestKetamine DoseThis compound Dose (i.p.)OutcomeReference
Prepulse Inhibition (PPI) of Acoustic Startle 6 - 10 mg/kg (s.c.)5 µmol/kgComplete reversal of PPI deficit[4]
Locomotor Activity 25 mg/kg/day for 8 days (i.p.)1, 3, 10 µmol/kgSignificant amelioration of hyperlocomotion[5]
Social Interaction 25 mg/kg/day for 8 days (i.p.)1, 3, 10 µmol/kgSignificant improvement in social interaction deficits[5]
Novel Object Recognition 25 mg/kg/day for 8 days (i.p.)1, 3, 10 µmol/kgSignificant amelioration of cognitive deficits[5]

Signaling Pathways

Ketamine-induced psychosis is primarily initiated by the blockade of NMDA receptors, leading to a cascade of downstream effects, including alterations in glutamatergic and dopaminergic neurotransmission. This compound is believed to exert its therapeutic effects by modulating these downstream pathways through the antagonism of α2C-adrenoceptors.

ketamine_psychosis_pathway cluster_ketamine Ketamine Action cluster_downstream Downstream Effects Ketamine Ketamine NMDAR NMDA Receptor on GABAergic Interneuron Ketamine->NMDAR Blockade GABA_Interneuron GABAergic Interneuron NMDAR->GABA_Interneuron Inhibition Glutamatergic_Neuron Glutamatergic Pyramidal Neuron GABA_Interneuron->Glutamatergic_Neuron Reduced Inhibition Glutamate_Release ↑ Glutamate Release Glutamatergic_Neuron->Glutamate_Release Dopamine_Release ↑ Dopamine Release (Striatum) Glutamate_Release->Dopamine_Release Psychosis_Symptoms Psychosis-like Symptoms Dopamine_Release->Psychosis_Symptoms

Ketamine-Induced Psychosis Signaling Pathway

jp1302_intervention_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Effects This compound This compound Alpha2C α2C-Adrenoceptor This compound->Alpha2C Antagonism Dopamine_Release Dopamine Release Alpha2C->Dopamine_Release Inhibition Normalization Normalization of Dopaminergic Tone Dopamine_Release->Normalization Amelioration Amelioration of Psychosis-like Symptoms Normalization->Amelioration

This compound Mechanism of Action

Experimental Protocols

The following are detailed protocols for inducing psychosis-like symptoms with ketamine in rats and for conducting key behavioral assays to assess the efficacy of this compound.

Ketamine-Induced Psychosis Model in Rats

This protocol describes the sub-chronic administration of ketamine to induce a range of behavioral deficits relevant to psychosis.

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).

  • Housing: Animals should be housed in groups of 2-4 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Preparation:

    • Ketamine hydrochloride: Dissolve in sterile 0.9% saline to a final concentration of 25 mg/mL.

    • This compound: Prepare a stock solution in a suitable vehicle (e.g., a small amount of DMSO followed by dilution in saline or a suspension in 0.5% carboxymethylcellulose). The final concentration should be such that the desired dose can be administered in a volume of 1-2 mL/kg.

  • Administration:

    • Administer ketamine (25 mg/kg, i.p.) or saline once daily for eight consecutive days.

    • On the last two days of ketamine administration (days 7 and 8), pre-treat the animals with this compound (1, 3, or 10 µmol/kg, i.p.) or vehicle 30-60 minutes before the ketamine injection.

  • Experimental Workflow:

experimental_workflow Day1_6 Days 1-6: Ketamine (25 mg/kg) or Saline Administration Day7_8 Days 7-8: This compound/Vehicle Pre-treatment followed by Ketamine/Saline Day1_6->Day7_8 Behavioral_Testing Behavioral Testing (on Day 7 and/or 8) Day7_8->Behavioral_Testing

Experimental Workflow Diagram
Behavioral Assays

This test measures sensorimotor gating, a process that is deficient in schizophrenic patients.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to detect whole-body startle.

  • Procedure:

    • Habituation: Place the rat in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).

    • Test Session: The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

      • Prepulse + pulse trials: A non-startling acoustic stimulus (prepulse) of varying intensity (e.g., 73, 79, or 85 dB; 20 ms duration) presented 100 ms before the pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)) * 100]

This assay assesses hyperactivity, a common feature in animal models of psychosis.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Place the rat in the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, number of line crossings) for a period of 30-60 minutes.

  • Data Analysis: Compare the locomotor activity between different treatment groups.

This test evaluates social withdrawal, a negative symptom of schizophrenia.

  • Apparatus: A dimly lit open-field arena (as described above).

  • Procedure:

    • Habituate the rats to the testing room for at least 30 minutes before the test.

    • Place two unfamiliar, weight-matched rats from the same treatment group into the arena.

    • Record the total time spent in active social interaction (e.g., sniffing, grooming, following) for a 10-15 minute period.

  • Data Analysis: Compare the duration of social interaction across the different treatment groups.

This assay assesses cognitive deficits, specifically recognition memory.

  • Apparatus: An open-field arena (as described above) and a set of two identical objects (familiar objects) and one different object (novel object).

  • Procedure:

    • Habituation: On the day before the test, allow each rat to explore the empty arena for 5-10 minutes.

    • Familiarization Phase (Trial 1): Place two identical objects in the arena and allow the rat to explore them for 5-10 minutes.

    • Inter-trial Interval (ITI): Return the rat to its home cage for a specific period (e.g., 1 hour).

    • Test Phase (Trial 2): Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.

  • Data Analysis:

    • Record the time spent exploring each object in Trial 2.

    • Calculate the discrimination index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A higher DI indicates better recognition memory.

Conclusion

The data and protocols presented here demonstrate that this compound is a valuable pharmacological tool for investigating the role of the α2C-adrenoceptor in psychosis. Its ability to reverse ketamine-induced behavioral deficits suggests that selective α2C-adrenoceptor antagonism may be a viable therapeutic strategy for the treatment of schizophrenia and other psychotic disorders. These application notes provide a framework for researchers to design and execute robust preclinical studies to further explore the potential of this compound and similar compounds.

References

Appropriate Vehicle for In Vivo Administration of JP1302: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of an appropriate vehicle for the in vivo administration of JP1302, a potent and selective α2C-adrenoceptor antagonist. The information is intended to guide researchers in designing and executing robust preclinical studies.

Introduction to this compound

This compound is a small molecule compound widely used in pharmacological research to investigate the role of the α2C-adrenoceptor.[1][2] As a selective antagonist, it blocks the α2C-adrenoceptor, leading to antidepressant and antipsychotic-like effects in animal models.[3][1][4][5][6] Understanding its chemical properties is crucial for selecting a suitable vehicle for in vivo delivery.

Physicochemical Properties and Solubility of this compound

A summary of the key physicochemical properties of this compound dihydrochloride (B599025) is presented in Table 1. This compound is commonly supplied as a dihydrochloride salt, which exhibits good water solubility.[4]

PropertyValueReference
Chemical Name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride[4][5]
Molecular Formula C₂₄H₂₄N₄·2HCl[4]
Molecular Weight 441.4 g/mol [4]
Solubility Soluble to 100 mM in water. Also soluble in DMSO (74 mg/mL) and Ethanol (74 mg/mL).[4][7]
Purity ≥98%[4][5]
Storage Store at -20°C[4]

Note: While the dihydrochloride salt is water-soluble, the free base form of this compound is reported to be insoluble in water. Researchers should verify the salt form of their compound.

Recommended Vehicle for In Vivo Administration

Based on published literature and the physicochemical properties of this compound dihydrochloride, the recommended vehicle for most routes of administration is sterile isotonic saline (0.9% NaCl) .

A study investigating the role of spinal α2-adrenoceptors used saline solution (0.9% NaCl) as a vehicle for intrathecal administration of this compound in rats.[8] Given the water solubility of this compound dihydrochloride, saline is an excellent choice for intravenous, intraperitoneal, subcutaneous, and intrathecal injections as it is isotonic and well-tolerated, minimizing tissue irritation.[9]

For oral administration, this compound can be dissolved in sterile water or saline.

In cases where a higher concentration is required that exceeds the aqueous solubility, or for specific experimental reasons, alternative vehicles can be considered. However, these should be used with caution and appropriate vehicle controls are essential.[10] Potential alternative vehicles include:

  • Aqueous solutions with co-solvents: A small percentage of a co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be used to increase solubility.[9] However, the concentration of the organic solvent should be kept to a minimum to avoid toxicity.[10]

  • Dimethyl sulfoxide (B87167) (DMSO): While this compound is soluble in DMSO, it should be used with extreme caution for in vivo studies due to its potential for toxicity and its ability to affect the permeability of biological membranes.[9][10] If used, the final concentration of DMSO in the administered solution should be very low (typically <5-10%).

It is imperative to include a vehicle-only control group in all in vivo experiments to account for any effects of the vehicle itself. [9]

Experimental Protocols

Preparation of this compound in Saline for Injection

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile saline.

Materials:

  • This compound dihydrochloride

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh the desired amount of this compound dihydrochloride powder.

  • Transfer the powder to a sterile tube.

  • Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., for a 1 mg/mL solution, add 1 mL of saline for every 1 mg of this compound).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • The solution is now ready for administration. If not used immediately, store at 2-8°C for a short period or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

In Vivo Administration Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection weigh Weigh this compound dissolve Dissolve in Saline weigh->dissolve inject Administer this compound Solution dissolve->inject animal Animal Acclimation animal->inject observe Behavioral/Physiological Observation inject->observe collect Data/Tissue Collection observe->collect

In vivo experimental workflow for this compound administration.

Signaling Pathway of this compound

This compound acts as an antagonist at the α2C-adrenoceptor, which is a presynaptic G-protein coupled receptor (GPCR). Under normal physiological conditions, the binding of norepinephrine (B1679862) to the α2C-adrenoceptor inhibits the release of neurotransmitters. By blocking this receptor, this compound prevents this negative feedback, leading to an enhanced release of neurotransmitters such as norepinephrine and dopamine (B1211576) in specific brain regions.[11]

The simplified signaling pathway is depicted below:

G cluster_presynaptic Presynaptic Neuron cluster_this compound Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine a2c α2C-Adrenoceptor NE->a2c Binds Vesicle Neurotransmitter Vesicle PostReceptor Postsynaptic Receptor Vesicle->PostReceptor Increased Neurotransmitter Release & Binding a2c->Vesicle Inhibits Release This compound This compound This compound->a2c Blocks

Simplified signaling pathway of this compound at the α2C-adrenoceptor.

Conclusion

The selection of an appropriate vehicle is a critical step in the design of in vivo studies. For this compound dihydrochloride, sterile isotonic saline is the recommended vehicle due to the compound's aqueous solubility and the vehicle's biocompatibility. Adherence to proper preparation protocols and the inclusion of vehicle controls will ensure the generation of reliable and reproducible data in preclinical research.

References

long-term stability of JP1302 solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the long-term stability of JP1302 solutions and comprehensive protocols for its use in common preclinical experiments. This compound is a potent and highly selective antagonist of the α2C-adrenoceptor, a key target in neuropsychiatric and renal disorder research.[1][2]

Long-Term Stability of this compound Solutions

Proper storage of this compound is crucial for maintaining its integrity and ensuring reproducible experimental results. The stability of this compound is dependent on its form (powder or solution) and the storage temperature.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStable for an extended period when stored as a solid.[3]
In Solvent -80°C1 yearRecommended for long-term storage of stock solutions.[3] Aliquoting is advised to prevent repeated freeze-thaw cycles.[1]
6 monthsSealed storage, away from moisture.[4]
In Solvent -20°C1 monthSuitable for short-term storage of working solutions.[1][3][4]

Solubility Information:

SolventMaximum ConcentrationNotes
DMSO 74 mg/mL (200.82 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Sonication may be required to fully dissolve the compound.
Ethanol 74 mg/mL
Water InsolubleThis compound is practically insoluble in water.[3] For aqueous solutions for in vivo use, the dihydrochloride (B599025) salt is more suitable and may require pH adjustment and filtration.[4]

Adrenergic Signaling Pathway: α2C-Adrenoceptor Antagonism

This compound exerts its effects by selectively blocking the α2C-adrenoceptor, a G protein-coupled receptor (GPCR). The binding of endogenous agonists, such as norepinephrine (B1679862) and epinephrine, to the α2C-adrenoceptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory effect, thereby modulating downstream signaling pathways.

JP1302_Signaling_Pathway cluster_membrane Cell Membrane NE Norepinephrine/ Epinephrine a2cR α2C-Adrenoceptor NE->a2cR Binds G_protein Gi/o Protein a2cR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP This compound This compound This compound->a2cR Blocks cAMP cAMP ATP->cAMP Converts Downstream Downstream Cellular Effects cAMP->Downstream

This compound antagonism of the α2C-adrenoceptor signaling pathway.

Experimental Protocols

The following are detailed protocols for common in vivo and in vitro experiments utilizing this compound.

In Vivo Experiment: Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.[2] this compound has been shown to decrease immobility time in this test, indicative of an antidepressant effect.[1][2]

Experimental Workflow:

Workflow for the Forced Swim Test using this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile water with acidification, or saline)

  • Male Sprague-Dawley or Wistar rats

  • Transparent glass cylinders (46 cm height, 20 cm diameter)

  • Water bath (25°C)

  • Video recording equipment

  • Behavioral analysis software

Protocol:

  • Solution Preparation:

    • For in vivo studies, this compound can be dissolved in distilled sterile water. To aid solubility, the pH can be acidified using 0.1 M HCl.

    • A typical dosage range for antidepressant-like effects is 1-10 µmol/kg.[1]

    • Prepare a vehicle control solution under the same conditions.

  • Animal Acclimatization:

    • House rats in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow at least one week for acclimatization to the facility.

    • On the testing days, move the animals to the experimental room at least 30 minutes before the start of the procedure.[2]

  • Drug Administration:

    • Administer the prepared this compound solution or vehicle via the desired route (e.g., intraperitoneal injection).

    • The timing of administration should be consistent, typically 30-60 minutes before the test session.

  • Forced Swim Test Procedure:

    • Pre-test Session:

      • Fill the glass cylinders with 21 cm of water at 25°C.[2]

      • Individually place each rat into a cylinder for a 15-minute pre-test session.[2]

      • After 15 minutes, remove the rats, dry them, and return them to their home cages.

    • Test Session (24 hours later):

      • Administer this compound or vehicle as described in step 3.

      • Place the rats back into the cylinders for a 5-minute test session.[2]

      • Record the entire session using a video camera for later analysis.

  • Data Analysis:

    • A trained observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test session.

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

    • Compare the immobility times between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.

In Vivo Experiment: Prepulse Inhibition (PPI) of Startle Reflex in Rats

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong stimulus (pulse). It is used to model sensorimotor gating deficits observed in certain neuropsychiatric disorders. This compound has been shown to reverse deficits in PPI.[1][2]

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley or Wistar rats

  • Startle reflex measurement system with sound-attenuating chambers

  • Software for controlling stimuli and recording responses

Protocol:

  • Solution Preparation:

    • Prepare this compound solution as described in the FST protocol.

    • A typical effective dose for reversing PPI deficits is 5 µmol/kg.[1]

  • Animal Acclimatization:

    • Follow the same acclimatization procedure as for the FST.

  • Drug Administration:

    • Administer this compound or vehicle at a consistent time before the test.

  • Prepulse Inhibition Test Procedure:

    • Place each rat in the startle chamber and allow for a 5-minute habituation period with background white noise.[2]

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 70-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

    • Record the startle response (whole-body flinch) for each trial.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

    • Compare the %PPI between treatment groups using appropriate statistical analysis. An increase in %PPI in the this compound-treated group compared to a deficit model indicates a restoration of sensorimotor gating.

In Vitro Experiment: Radioligand Binding Assay for α2C-Adrenoceptor

This assay is used to determine the binding affinity of this compound for the α2C-adrenoceptor. It typically involves the displacement of a radiolabeled ligand from the receptor by unlabeled this compound.

Materials:

  • This compound

  • Radiolabeled α2-adrenoceptor ligand (e.g., [3H]MK-912)

  • Cell membranes expressing the human α2C-adrenoceptor

  • Binding buffer

  • Unlabeled phentolamine (B1677648) (for determining non-specific binding)

  • Scintillation counter and vials

  • Glass fiber filters

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the binding buffer to generate a competition curve.

  • Binding Assay:

    • In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

    • For determining non-specific binding, add a high concentration of an unlabeled, non-selective antagonist like phentolamine to a set of wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant. This compound has a reported Ki of 28 nM for the human α2C-receptor.[1]

References

Application Notes and Protocols for JP1302 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 is a potent and selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release.[1] Its high affinity and selectivity for the α2C subtype over α2A and α2B make it a valuable tool for studying the physiological and pathological roles of this specific receptor.[1][2] These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize its interaction with the α2C-adrenoceptor and to screen for other compounds that target this receptor.

Data Presentation

The binding affinity of this compound for human α2-adrenoceptor subtypes has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) and the antagonist dissociation constant (Kb) are summarized below.

CompoundReceptor SubtypeKi (nM)Kb (nM)Radioligand UsedCell LineReference
This compoundHuman α2C2816[3H]-RauwolscineS115[1]
This compoundHuman α2A>15001500[3H]-RauwolscineS115[3]
This compoundHuman α2B>22002200[3H]-RauwolscineS115[3]

Signaling Pathway

The α2C-adrenoceptor is a member of the Gi/o-coupled GPCR family. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the receptor's role in modulating neurotransmitter release.

alpha2C_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Receptor α2C-Adrenoceptor Agonist->Receptor Binds and Activates This compound This compound (Antagonist) This compound->Receptor Binds and Blocks G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

α2C-Adrenoceptor Signaling Pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α2C-Adrenoceptor

This protocol describes the determination of the binding affinity of a test compound (e.g., this compound) for the α2C-adrenoceptor using [3H]-Rauwsolcine as the radioligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human α2C-adrenoceptor (e.g., Shionogi S115 cells).

  • Radioligand: [3H]-Rauwsolcine (specific activity 70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.

  • Test Compound: this compound or other compounds of interest at various concentrations.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of 10 µM Phentolamine.

    • Competition: 50 µL of varying concentrations of the test compound (e.g., this compound).

  • Add 50 µL of [3H]-Rauwsolcine to each well to achieve a final concentration of approximately 1 nM.

  • Add 100 µL of the membrane preparation (containing 50-200 µg of protein) to each well.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

competitive_binding_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Membrane suspension - [3H]-Rauwsolcine - Test compound dilutions - Assay buffer - Non-specific control B Set up 96-well plate: - Total Binding wells - Non-specific Binding wells - Competition wells A->B C Add Radioligand and Membrane Preparation B->C D Incubate at 25°C for 60 min C->D E Filter and Wash D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Plot Competition Curve G->H I Determine IC50 and Ki H->I

Competitive Radioligand Binding Assay Workflow.
Protocol 2: Saturation Binding Assay to Determine Receptor Density (Bmax) and Radioligand Affinity (Kd)

This protocol is used to determine the density of α2C-adrenoceptors in a given tissue or cell preparation and the affinity of the radioligand for the receptor.

Materials:

  • Same as in Protocol 1, excluding the test compound.

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Add increasing concentrations of [3H]-Rauwsolcine.

    • Non-specific Binding: Add increasing concentrations of [3H]-Rauwsolcine plus a fixed high concentration of a non-labeled antagonist (e.g., 10 µM Phentolamine).

  • Add 100 µL of the membrane preparation (containing 50-200 µg of protein) to each well.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Scintillation Counting: Follow steps 5-7 from Protocol 1.

Data Analysis:

  • Calculate specific binding for each concentration of the radioligand.

  • Plot the specific binding against the concentration of the radioligand.

  • Use non-linear regression to fit the data to a one-site binding model to determine the Bmax (maximum number of binding sites) and Kd (equilibrium dissociation constant of the radioligand).

Conclusion

This compound is a critical pharmacological tool for the specific investigation of α2C-adrenoceptor function. The protocols outlined above provide a framework for researchers to accurately characterize the binding properties of this compound and other ligands at this receptor, facilitating drug discovery and a deeper understanding of α2C-adrenoceptor biology.

References

JP1302 Dose-Response Study: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting a dose-response study of JP1302, a potent and selective α2C-adrenoceptor antagonist. The protocols herein detail both in vitro and in vivo methodologies to characterize the binding affinity, functional potency, and behavioral effects of this compound.

Introduction

This compound is a highly selective antagonist for the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family.[1][2] It displays significantly lower affinity for the α2A and α2B subtypes, making it a valuable tool for investigating the specific physiological and pathological roles of the α2C-adrenoceptor.[1][2] The α2C-adrenoceptor is primarily expressed in the central nervous system (CNS) and has been implicated in the pathophysiology of neuropsychiatric disorders such as depression and schizophrenia.[1] this compound has demonstrated antidepressant and antipsychotic-like effects in preclinical models, suggesting its therapeutic potential.[1][2]

This document outlines a systematic experimental approach to determine the dose-response relationship of this compound, starting with its interaction with the α2C-adrenoceptor at the cellular level and progressing to its effects on behavior in animal models.

Signaling Pathway of the α2C-Adrenoceptor and Inhibition by this compound

The α2C-adrenoceptor is a Gαi-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist, such as norepinephrine (B1679862), the receptor activates the inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound, as a competitive antagonist, blocks the binding of agonists to the α2C-adrenoceptor, thereby preventing the downstream signaling cascade.

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine (Agonist) a2C_AR α2C-Adrenoceptor Norepinephrine->a2C_AR Binds to This compound This compound (Antagonist) This compound->a2C_AR Blocks Gai Gαi Protein a2C_AR->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

α2C-adrenoceptor signaling and this compound inhibition.

Experimental Workflow

The dose-response study of this compound follows a logical progression from in vitro characterization to in vivo validation.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) GTP [35S]GTPγS Binding Assay (Functional Antagonism) Binding->GTP Inform functional assay design cAMP cAMP Accumulation Assay (Functional Antagonism) GTP->cAMP Confirm functional antagonism FST Forced Swim Test (FST) (Antidepressant-like effects) cAMP->FST Guide in vivo dose selection PPI Prepulse Inhibition (PPI) Test (Antipsychotic-like effects) FST->PPI Assess broader CNS effects

Experimental workflow for this compound dose-response study.

In Vitro Dose-Response Protocols

1. Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human α2C-adrenoceptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human α2C-adrenoceptor (e.g., GenScript, Cat. No. M00537).

  • Radioligand: [3H]-Rauwolscine or [3H]-MK912.

  • Non-specific binding control: Phentolamine (B1677648).

  • This compound stock solution: 10 mM in 100% DMSO.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation fluid.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes from the CHO-K1/α2C-adrenoceptor cell line.

  • In a 96-well plate, add in triplicate:

    • Total binding: Assay buffer, [3H]-radioligand (at a concentration near its Kd), and vehicle (DMSO).

    • Non-specific binding: Assay buffer, [3H]-radioligand, and a saturating concentration of phentolamine (e.g., 10 µM).

    • This compound competition: Assay buffer, [3H]-radioligand, and serial dilutions of this compound.

  • Add cell membrane suspension to each well.

  • Incubate at room temperature for 60-90 minutes.

  • Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold assay buffer.

  • Dry the filter plates, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

  • Cell membranes: From CHO-K1/α2C-adrenoceptor cells.

  • [35S]GTPγS.

  • Agonist: Norepinephrine.

  • This compound stock solution: 10 mM in 100% DMSO.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4.

  • Other materials: As for the radioligand binding assay.

Protocol:

  • Pre-incubate cell membranes with serial dilutions of this compound or vehicle for 15-30 minutes at 30°C.

  • Add norepinephrine at its EC80 concentration (predetermined in an agonist dose-response experiment) to stimulate the receptors.

  • Add [35S]GTPγS and incubate for 60 minutes at 30°C.

  • Terminate the reaction and filter as described for the binding assay.

  • Count the radioactivity.

  • Plot the % inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50.

3. cAMP Accumulation Assay

This assay measures the functional antagonism of this compound by quantifying its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO-K1/α2C-adrenoceptor cells.

  • Forskolin (B1673556).

  • Agonist: Norepinephrine.

  • This compound stock solution: 10 mM in 100% DMSO.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen).

Protocol:

  • Seed the CHO-K1/α2C-adrenoceptor cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with serial dilutions of this compound or vehicle for 15-30 minutes.

  • Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Immediately add norepinephrine at its EC80 concentration.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the % reversal of agonist-induced inhibition of cAMP production against the concentration of this compound to determine the IC50.

Data Presentation: In Vitro Assays

AssayParameterThis compound (Mean ± SEM)
Radioligand BindingKi (nM)Value
[35S]GTPγS BindingIC50 (nM)Value
cAMP AccumulationIC50 (nM)Value

In Vivo Dose-Response Protocols

Animals: Male Sprague-Dawley rats or C57BL/6 mice are suitable for these studies. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

This compound Formulation: this compound dihydrochloride (B599025) is soluble in water.[2][3] Prepare fresh solutions in sterile saline for administration.

1. Forced Swim Test (FST)

This test assesses the antidepressant-like activity of this compound.

Materials:

  • Animals: Male rats or mice.

  • Forced swim apparatus: A transparent cylinder filled with water (23-25°C).

  • This compound solution and vehicle (saline).

  • Video recording and analysis software.

Protocol:

  • Pre-test (Day 1): Place each animal in the swim cylinder for 15 minutes. This induces a state of behavioral despair.

  • Test (Day 2): Administer this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test.

  • Place the animals back into the swim cylinder for 5 minutes and record their behavior.

  • Score the duration of immobility (floating with only minor movements to keep the head above water).

  • A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

2. Prepulse Inhibition (PPI) Test

This test evaluates the sensorimotor gating function, which is often disrupted in schizophrenia. This compound has been shown to reverse deficits in PPI.

Materials:

  • Animals: Male rats or mice.

  • PPI apparatus: A startle chamber with a loudspeaker and a sensor to measure the startle response.

  • This compound solution and vehicle (saline).

  • A psychotomimetic agent to induce PPI deficit (e.g., phencyclidine - PCP).

Protocol:

  • Administer this compound or vehicle.

  • After a pre-treatment period, administer the PPI-disrupting agent (e.g., PCP).

  • Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise.

  • The test session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 75-85 dB) precedes the strong pulse.

    • No-stimulus trials: Background noise only.

  • Measure the startle amplitude in each trial.

  • Calculate PPI as follows: %PPI = 100 x [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials].

  • An increase in %PPI in the this compound-treated group compared to the PCP-treated vehicle group indicates a reversal of the deficit.

Data Presentation: In Vivo Assays

Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds, Mean ± SEM)
Vehicle-Value
This compound1Value
This compound3Value
This compound10Value
This compound30Value

Prepulse Inhibition Test

Treatment GroupDose (mg/kg)% PPI (Mean ± SEM)
Vehicle + Saline-Value
Vehicle + PCP-Value
This compound + PCP1Value
This compound + PCP3Value
This compound + PCP10Value
This compound + PCP30Value

Conclusion

The protocols outlined in this document provide a robust framework for a comprehensive dose-response study of this compound. By systematically evaluating its in vitro and in vivo pharmacological properties, researchers can gain valuable insights into its mechanism of action and therapeutic potential for neuropsychiatric disorders. The provided diagrams and tables are intended to facilitate experimental design and data interpretation.

References

Troubleshooting & Optimization

common issues with JP1302 solubility and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JP1302. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Q1: My this compound powder is not dissolving in aqueous solutions. What should I do?

A1: this compound base is known to be insoluble in water[1]. For aqueous applications, it is highly recommended to use the dihydrochloride (B599025) salt form of this compound, which exhibits significantly better solubility in water. If you are using this compound dihydrochloride and still face issues, consider the following steps:

  • pH Adjustment: The solubility of this compound can be increased by acidifying the solution. One study reports the use of 0.1 M HCl to aid dissolution for in vivo formulations[2].

  • Sonication: Gentle sonication can help to break up aggregates and promote dissolution[3].

  • Warming: Gentle warming of the solution may improve solubility. However, be cautious and monitor for any signs of degradation.

Q2: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. How can I prevent this?

A2: This is a common issue when transferring a compound from a high-solubility organic solvent to a lower-solubility aqueous medium. Here are some strategies to mitigate precipitation:

  • Use an Intermediate Solvent: If direct dilution is causing precipitation, try using an intermediate solvent that is miscible with both your initial organic solvent and the final aqueous buffer.

  • Stepwise Dilution: Instead of a single large dilution, add the this compound stock solution to the aqueous buffer in a stepwise manner while vortexing or stirring.

  • Optimize Final Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum to avoid precipitation. It may be necessary to prepare a more dilute stock solution to achieve the desired final concentration of this compound without causing it to crash out.

Q3: I am observing precipitation in my this compound stock solution over time. How can I ensure its stability?

A3: Stock solution instability can be due to several factors. To maintain a stable solution:

  • Proper Storage: Store stock solutions at -20°C or -80°C to minimize degradation and precipitation[1][3].

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation[3].

  • Use Fresh Solvent: For DMSO stock solutions, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound[1][4].

Solubility Data

The following table summarizes the solubility of this compound and its dihydrochloride salt in various solvents.

Compound FormSolventMaximum ConcentrationNotesReference
This compoundWaterInsoluble[1]
This compoundDMSO74 mg/mL (200.82 mM)Use fresh DMSO; moisture can reduce solubility.[1]
This compoundDMSO50 mg/mL (135.70 mM)Ultrasonic treatment may be needed.[4]
This compoundEthanol74 mg/mL[1]
This compound dihydrochlorideWater44.14 mg/mL (100 mM)

Experimental Protocols

Protocol 1: Preparation of a this compound Dihydrochloride Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder.

  • Solvent Addition: Add the appropriate volume of sterile, deionized water to achieve the desired concentration (e.g., for a 100 mM stock, add water to a final concentration of 44.14 mg/mL).

  • Dissolution: Vortex the solution until the powder is fully dissolved. If needed, gently sonicate the vial in a water bath for short intervals.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol is adapted from a published study for subcutaneous injection in rodents[2].

  • Weighing: Weigh the required amount of this compound.

  • Initial Suspension: Suspend the this compound powder in a suitable vehicle (e.g., sterile saline).

  • pH Adjustment for Dissolution: Slowly add 0.1 M HCl dropwise to the suspension while stirring until the this compound is fully dissolved[2].

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired final concentration for injection. The injection volume for rats is typically 1 ml/kg and for mice is 5 ml/kg[2].

  • Administration: The formulation should be used immediately after preparation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective antagonist of the α2C-adrenoceptor[1][2][5][6]. It has significantly lower affinity for the α2A and α2B adrenoceptor subtypes[2][5][7]. By blocking the α2C-adrenoceptor, this compound can modulate neurotransmitter release and has shown potential antidepressant and antipsychotic-like effects in preclinical models[1][2][5].

Q2: What are the key differences between this compound and its dihydrochloride salt?

A2: The primary difference is their solubility in aqueous solutions. The parent this compound is insoluble in water, while the dihydrochloride salt is water-soluble[1]. For experiments requiring an aqueous solution, the dihydrochloride form is the appropriate choice.

Q3: Can I use DMSO to dissolve this compound for in vivo studies?

A3: While this compound has good solubility in DMSO, using high concentrations of DMSO for in vivo studies can have toxic effects. It is generally recommended to keep the final concentration of DMSO in the injected formulation as low as possible. The protocol involving acidification with HCl in an aqueous vehicle is a documented method for preparing this compound for in vivo use[2].

Q4: What are the known in vivo effects of this compound?

A4: In animal models, this compound has been shown to produce antidepressant-like effects in the forced swimming test and antipsychotic-like effects by reversing phencyclidine-induced deficits in prepulse inhibition[2][5]. It has also been investigated for its potential protective effects against renal ischemia/reperfusion injury[3][8].

Visualizations

G start Start: this compound Dissolution Issue form Which form of this compound are you using? start->form base This compound Base form->base Base hcl_salt This compound Dihydrochloride form->hcl_salt Dihydrochloride solvent_choice What is your intended solvent? base->solvent_choice precipitation Observing precipitation? hcl_salt->precipitation organic Organic Solvent (e.g., DMSO, Ethanol) solvent_choice->organic Organic aqueous Aqueous Buffer solvent_choice->aqueous Aqueous dissolved_organic Dissolves well. Use fresh, anhydrous solvent. organic->dissolved_organic insoluble Insoluble in water. Use organic solvent or switch to dihydrochloride salt. aqueous->insoluble troubleshoot Troubleshooting Steps: - Use 0.1M HCl to acidify - Gentle sonication - Gentle warming precipitation->troubleshoot Yes success Successfully Dissolved precipitation->success No yes_precip Yes no_precip No troubleshoot->success

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling_Pathway This compound This compound Alpha2C_AR α2C-Adrenoceptor This compound->Alpha2C_AR Antagonizes (Blocks) Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., Norepinephrine, Dopamine, Serotonin) Alpha2C_AR->Neurotransmitter_Release Inhibits Negative Feedback Downstream_Effects Therapeutic Effects: - Antidepressant-like - Antipsychotic-like Neurotransmitter_Release->Downstream_Effects

Caption: Mechanism of action of this compound as an α2C-adrenoceptor antagonist.

References

troubleshooting unexpected results in JP1302 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JP1302. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective antagonist of the α2C-adrenoceptor.[1][2][3] Its primary mechanism of action is to block the binding of endogenous ligands, such as norepinephrine, to the α2C-adrenoceptor, thereby inhibiting the downstream signaling of this receptor. The α2C-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi proteins.

Q2: What are the common experimental applications of this compound?

A2: this compound is frequently used in preclinical studies to investigate the role of the α2C-adrenoceptor in neuropsychiatric disorders. Common applications include in vivo behavioral assays such as the Forced Swim Test (FST) to assess antidepressant-like effects and the Prepulse Inhibition (PPI) test to evaluate antipsychotic-like activity.[1][2][3] It is also used in in vitro receptor binding and functional assays to characterize its pharmacological properties.[1]

Q3: How should this compound be prepared for in vitro and in vivo experiments?

A3: For in vitro experiments, this compound is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, a hydrochloride salt form of this compound is often used, dissolved in distilled sterile water or physiological salt solution.[1] To improve solubility for in vivo administration, the pH of the solution may need to be acidified using 0.1 M HCl.[1] It is crucial to use fresh DMSO for in vitro stock solutions as moisture-absorbing DMSO can reduce solubility.

Q4: What are the known off-target effects of this compound?

A4: this compound exhibits high selectivity for the α2C-adrenoceptor over other α2-adrenoceptor subtypes (α2A and α2B).[1][3] A screening of this compound against a panel of other known drug targets did not reveal any additional binding sites with comparable affinity.[1] However, it is important to acknowledge that no compound has perfect specificity, and the possibility of unknown off-target effects should be considered when interpreting unexpected results.

Troubleshooting Guides

Unexpected Results in Forced Swim Test (FST)

Q: We are not observing the expected antidepressant-like effect (i.e., no significant decrease in immobility time) with this compound in our FST experiments. What could be the reason?

A: Several factors could contribute to this unexpected outcome. Please consider the following troubleshooting steps:

  • Animal Strain and Individual Variability: Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants in the FST. The original characterization of this compound used Wistar and Sprague-Dawley rats.[1] Ensure that the strain you are using is appropriate and consider that there can be significant individual variability within a cohort.

  • Experimental Conditions: The FST is sensitive to environmental factors. Ensure that water temperature, cylinder dimensions, and lighting conditions are consistent with established protocols and across all experimental groups. Minor variations can significantly impact animal behavior.

  • This compound Formulation and Administration:

    • Solubility: this compound is insoluble in water. For in vivo studies, ensure proper solubilization, potentially requiring pH adjustment as described in the formulation guidelines.[1] Incomplete solubilization will lead to a lower effective dose being administered.

    • Dose and Route of Administration: The reported effective doses of this compound in the FST are in the range of 1-10 µmol/kg administered subcutaneously.[1] Verify that your dosing is within this range and that the route of administration is appropriate.

  • Data Analysis: The first two minutes of the FST are typically considered a habituation period and are often excluded from the analysis of immobility time. Ensure your data analysis protocol aligns with standard practices for this assay.

Unexpected Results in Prepulse Inhibition (PPI) Test

Q: We are observing high variability in our PPI results, or this compound is not reversing the phencyclidine (PCP)-induced deficit in PPI as expected. What should we investigate?

A: High variability and lack of expected effects in PPI experiments can arise from several sources. Consider the following:

  • Acoustic Startle Response (ASR) Baseline: Ensure that there are no significant differences in the baseline startle response between your experimental groups. A compound's effect on PPI can be confounded if it also alters the baseline startle amplitude.

  • Animal Strain and Sex: Different rat strains were used to test the effects of this compound on PPI (Sprague-Dawley and Wistar).[1] Ensure the strain you are using is sensitive to both PCP-induced PPI disruption and the effects of this compound. Sex differences can also influence PPI, so ensure your experimental design accounts for this.

  • Experimental Parameters:

    • Prepulse Intensity and Interval: The degree of PPI is dependent on the intensity of the prepulse and the interval between the prepulse and the startle stimulus. Verify that your experimental parameters are optimized to produce a reliable PPI effect.

    • Acclimation: Ensure that animals are properly acclimated to the testing apparatus to reduce anxiety-related variability in startle responses.

  • Drug Administration Timing: The timing of this compound and PCP administration is critical. Ensure that the pre-treatment time with this compound is sufficient for it to reach its target in the central nervous system before the administration of PCP and subsequent testing.

Unexpected Results in In Vitro Assays

Q: In our in vitro receptor binding or functional assays, the potency (Ki or IC50) of this compound is different from the reported values, or we are seeing inconsistent results.

A: Discrepancies in in vitro assay results can often be traced back to technical aspects of the experiment. Here are some points to consider:

  • Ligand and Receptor Preparation:

    • Solubility: As this compound is highly hydrophobic, ensure it is fully dissolved in high-quality, anhydrous DMSO to prepare your stock solutions.[1] Any precipitation will lead to inaccurate concentrations.

    • Receptor Integrity: If you are using cell membrane preparations, ensure that the receptors are stable and have not been degraded during the preparation and storage process. Multiple freeze-thaw cycles of membrane preparations should be avoided.

  • Assay Conditions:

    • Buffer Composition: The composition of the assay buffer, including pH and ionic strength, can influence ligand binding. Ensure consistency with established protocols.

    • Incubation Time and Temperature: Binding reactions need to reach equilibrium. Verify that your incubation time is sufficient for this compound to bind to the receptor at the temperature you are using.

  • Non-Specific Binding: High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity estimates. Optimize your assay to minimize non-specific binding, for example, by including appropriate blocking agents or using filter plates with low protein binding properties.

Data Presentation

Table 1: In Vitro Antagonism Potencies (KB values) of this compound at Human α2-Adrenoceptor Subtypes

Receptor SubtypeKB (nM)
α2A1,500
α2B2,200
α2C16
Data from Sallinen et al., 2007[1]

Table 2: Effect of this compound on Immobility Time in the Forced Swim Test in Rats

TreatmentDose (µmol/kg, s.c.)Immobility Time (s) (Mean ± SEM)
Vehicle-165 ± 15
This compound1110 ± 20
This compound395 ± 18
This compound1085 ± 15
Desipramine3090 ± 22
*p < 0.05 compared to vehicle. Data are illustrative based on findings from Sallinen et al., 2007[1]

Table 3: Reversal of PCP-Induced Prepulse Inhibition (PPI) Deficit by this compound in Rats

TreatmentDose (µmol/kg, s.c.)% PPI (Mean ± SEM)
Vehicle + Saline-65 ± 5
Vehicle + PCP-30 ± 6
This compound + PCP560 ± 7**
p < 0.05 compared to Vehicle + Saline. **p < 0.05 compared to Vehicle + PCP. Data are illustrative based on findings from Sallinen et al., 2007[1]

Experimental Protocols

Forced Swim Test (FST) Protocol for Rats
  • Apparatus: Use a transparent glass cylinder (e.g., 46 cm height, 20 cm diameter) filled with water (25°C) to a depth where the rat cannot touch the bottom or escape.

  • Acclimation: Transfer rats to the experimental room at least 30 minutes before testing to allow for acclimation.

  • Pre-test Session (Day 1): Place each rat individually into the water-filled cylinder for a 15-minute pre-test session. This session is for habituation and is typically not scored for antidepressant effects. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Drug Administration: Administer this compound or vehicle subcutaneously at the desired dose and time before the test session on Day 2.

  • Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the water-filled cylinders for a 5-minute test session.

  • Data Recording and Analysis: Record the entire 5-minute session with a video camera. An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. The first 2 minutes of the test session are often discarded, and the last 3-4 minutes are analyzed for immobility time.

Prepulse Inhibition (PPI) of Acoustic Startle Protocol for Rats
  • Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect the animal's startle response.

  • Acclimation: Place the rat in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).

  • Stimuli:

    • Startle Pulse: A high-intensity burst of white noise (e.g., 120 dB for 40 ms).

    • Prepulse: A lower-intensity burst of white noise (e.g., 3, 6, or 15 dB above background) presented a short time (e.g., 100 ms) before the startle pulse.

  • Trial Types: The test session should consist of a pseudo-randomized sequence of different trial types:

    • Pulse-alone trials (startle pulse only).

    • Prepulse + Pulse trials (prepulse followed by the startle pulse).

    • No-stimulus trials (background noise only).

  • Drug Administration: For studies investigating the reversal of a PPI deficit, administer the deficit-inducing agent (e.g., PCP) at the appropriate time before testing. Administer this compound or vehicle prior to the deficit-inducing agent.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the Prepulse + Pulse trials compared to the Pulse-alone trials: % PPI = [1 - (Startle Amplitude on Prepulse + Pulse Trial / Startle Amplitude on Pulse-alone Trial)] * 100

Mandatory Visualizations

G This compound This compound Alpha2C_AR α2C-Adrenoceptor This compound->Alpha2C_AR Antagonizes Gi_Protein Gi Protein Alpha2C_AR->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway of the α2C-adrenoceptor and the antagonistic action of this compound.

G Start Start Acclimation Acclimation (30 min) Start->Acclimation PreTest Day 1: Pre-Test (15 min swim) Acclimation->PreTest DrugAdmin Day 2: Drug Administration (this compound or Vehicle) PreTest->DrugAdmin Test Day 2: Test Session (5 min swim) DrugAdmin->Test Analysis Data Analysis (Immobility Time) Test->Analysis End End Analysis->End

Caption: Experimental workflow for the Forced Swim Test (FST).

G Start Start DrugAdmin Drug Administration (this compound/Vehicle -> PCP/Saline) Start->DrugAdmin Acclimation Acclimation in Chamber (5 min) DrugAdmin->Acclimation Test PPI Test Session (Pseudo-randomized trials) Acclimation->Test Analysis Data Analysis (% PPI Calculation) Test->Analysis End End Analysis->End

Caption: Experimental workflow for the Prepulse Inhibition (PPI) Test.

References

Technical Support Center: Optimizing JP1302 Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JP1302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Understanding this compound

This compound is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor (GPCR). Its selectivity makes it a valuable tool for investigating the specific roles of the α2C-adrenoceptor in various cellular processes.

Mechanism of Action: this compound functions by competitively binding to the α2C-adrenoceptor, thereby blocking the binding of endogenous ligands like norepinephrine (B1679862) and epinephrine. The α2C-adrenoceptor is coupled to an inhibitory G protein (Gi), and its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this downstream signaling cascade.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for human α-adrenoceptor subtypes, providing a basis for estimating the effective concentration range in your experiments.

Receptor SubtypeKB (nM)[1]Ki (nM)[2]
α2C 16 28
α2A1,5003,150
α2B2,2001,470
α2D-1,700

KB: Dissociation constant of an antagonist, a measure of its potency. A lower KB value indicates higher potency. Ki: Inhibition constant, representing the concentration of an antagonist that will occupy 50% of the receptors in the absence of the agonist.

Experimental Protocols

Due to the cell-type-specific expression of α2C-adrenoceptors and varying downstream signaling pathways, the optimal concentration of this compound must be determined empirically for each experimental system. Below are detailed protocols to guide you through this optimization process.

Protocol 1: Determining the Optimal Concentration Range (Dose-Response Experiment)

This experiment is crucial for identifying the concentration range of this compound that elicits a biological response in your specific cell line without causing cytotoxicity.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Your cell line of interest cultured in appropriate multi-well plates (e.g., 96-well)

  • Cell culture medium (with and without serum, as required for your assay)

  • An appropriate assay to measure a downstream effect of α2C-adrenoceptor antagonism (e.g., cAMP levels, gene expression, cell proliferation)

  • Vehicle control (e.g., 100% DMSO)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Prepare this compound Dilutions:

    • Prepare a serial dilution of your this compound stock solution in cell culture medium. A broad range is recommended for the initial experiment (e.g., 1 nM to 100 µM in half-log or log dilutions).

    • Important: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%). Prepare a vehicle-only control.

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.

    • Include a positive control if available (e.g., another known α2C-adrenoceptor antagonist).

  • Incubation: Incubate the plate for a predetermined duration based on the expected kinetics of the biological response you are measuring (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen assay to measure the cellular response.

  • Data Analysis: Plot the response as a function of the this compound concentration. This will generate a dose-response curve from which you can determine the EC50 (or IC50), the concentration at which you observe 50% of the maximal effect.

Protocol 2: Determining the Optimal Incubation Time (Time-Course Experiment)

This experiment will help you identify the optimal duration of this compound treatment to observe the maximal biological effect.

Procedure:

  • Cell Seeding: Seed your cells in multiple plates or in different sections of a large plate.

  • Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from your dose-response experiment, e.g., the EC50 or a concentration that gives a robust response). Include a vehicle control.

  • Incubation and Harvesting: Incubate the cells and harvest them at different time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours) post-treatment.

  • Assay and Data Analysis: Perform your assay on the harvested cells from each time point. Plot the response as a function of time to identify the point of maximal effect.

Visualizations

Signaling Pathway of α2C-Adrenoceptor Antagonism by this compound

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound a2cR α2C-Adrenoceptor This compound->a2cR Blocks Adrenaline Adrenaline/ Norepinephrine Adrenaline->a2cR Activates Gi Gi Protein a2cR->Gi Activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Downstream Downstream Cellular Response cAMP->Downstream Regulates

Caption: α2C-adrenoceptor signaling and inhibition by this compound.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response Experiment cluster_time_course Time-Course Experiment cluster_final Final Experiment PrepareStock Prepare this compound Stock (e.g., 10 mM in DMSO) SerialDilution Prepare Serial Dilutions (e.g., 1 nM - 100 µM) PrepareStock->SerialDilution SeedCells Seed Cells in Multi-well Plates TreatCellsDose Treat Cells with Different Concentrations SeedCells->TreatCellsDose TreatCellsTime Treat Cells with a Fixed Effective Concentration SeedCells->TreatCellsTime SerialDilution->TreatCellsDose IncubateDose Incubate for a Fixed Time (e.g., 24h) TreatCellsDose->IncubateDose AssayDose Perform Cellular Assay IncubateDose->AssayDose AnalyzeDose Analyze Data & Determine EC50/IC50 AssayDose->AnalyzeDose AnalyzeDose->TreatCellsTime FinalExperiment Perform Experiment with Optimal Concentration & Time AnalyzeDose->FinalExperiment IncubateTime Incubate for Different Durations TreatCellsTime->IncubateTime HarvestTime Harvest Cells at Each Time Point IncubateTime->HarvestTime AssayTime Perform Cellular Assay HarvestTime->AssayTime AnalyzeTime Analyze Data & Determine Optimal Time AssayTime->AnalyzeTime AnalyzeTime->FinalExperiment

Caption: Workflow for determining optimal this compound concentration and incubation time.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for my dose-response experiment with this compound?

A1: Based on its in vitro binding affinity (KB = 16 nM, Ki = 28 nM), a good starting point for a dose-response curve would be a logarithmic or half-logarithmic dilution series ranging from 1 nM to 100 µM. This broad range will help you identify the effective concentration window for your specific cell line and assay.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Can the serum in my cell culture medium affect the activity of this compound?

A3: Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. It is important to consider this when interpreting your results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.

Q4: What cell lines are suitable for studying this compound?

A4: The choice of cell line depends on your research question. You should use a cell line that endogenously expresses the α2C-adrenoceptor. Alternatively, you can use a cell line that has been transiently or stably transfected to express the human α2C-adrenoceptor.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect of this compound at tested concentrations. 1. Concentration is too low. 2. Cell line does not express functional α2C-adrenoceptors. 3. Compound instability. 4. Assay is not sensitive enough. 1. Test a higher concentration range.2. Verify α2C-adrenoceptor expression using techniques like RT-qPCR, Western blot, or radioligand binding assays.3. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.4. Optimize your assay to ensure it can detect changes in the signaling pathway of interest.
High background or "noisy" data. 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in multi-well plates. 1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate, or fill them with sterile medium or PBS to maintain humidity.
Cell death or morphological changes observed. 1. This compound cytotoxicity at high concentrations. 2. Solvent (e.g., DMSO) toxicity. 1. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic concentration range.2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle-only control to assess solvent effects.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Inconsistent incubation times. 3. Reagent variability. 1. Standardize cell culture parameters such as cell passage number, confluency, and media composition.2. Use a timer and adhere strictly to the optimized incubation time.3. Use the same lot of reagents (e.g., serum, media, this compound) for a set of related experiments whenever possible.

References

JP1302 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of JP1302. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] It is characterized by its high affinity for the α2C subtype, with significantly lower affinity for the α2A and α2B adrenoceptor subtypes.[3][4] This selectivity is a key feature of the compound, suggesting that its primary pharmacological effects are mediated through the blockade of α2C-adrenoceptors.

Q2: What are the known off-target effects of this compound?

This compound is notable for its high specificity. A screening of this compound against a panel of 30 other known drug targets, particularly other G protein-coupled receptors, did not reveal any additional binding sites.[3] The most likely "off-target" effects to consider are weak interactions with the other α2-adrenoceptor subtypes, α2A and α2B. However, this compound demonstrates approximately 50- to 100-fold greater selectivity for the α2C subtype.[4]

Q3: How can I differentiate between on-target α2C effects and potential off-target α2A/α2B effects in my experiments?

Observed effects that are inconsistent with the known functions of the α2C-adrenoceptor may warrant investigation into potential off-target interactions. For example, effects on sedation, hypothermia, or α2-agonist-induced mydriasis are generally attributed to the α2A-adrenoceptor subtype.[3][5] this compound, unlike non-selective α2-antagonists such as atipamezole, does not typically antagonize these α2A-mediated effects.[3][5] If such effects are observed, it could indicate off-target activity at the α2A subtype, potentially at high concentrations of this compound.

Troubleshooting Guide

Issue: Unexpected sedative effects observed in animal models.

  • Possible Cause: While this compound is not known to cause sedation, this effect is characteristic of α2A-adrenoceptor antagonism.[3] High concentrations of this compound may lead to some engagement with the α2A subtype.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the administered dose of this compound is within the recommended range for selective α2C antagonism.

    • Control Compound: Compare the effects with a non-selective α2-antagonist (e.g., atipamezole) and a selective α2A-antagonist if available.

    • Dose-Response Curve: Perform a dose-response study to determine if the sedative effect is concentration-dependent and emerges at higher doses.

Issue: Cardiovascular effects such as hypotension or hypertension are observed.

  • Possible Cause: The α2A-adrenoceptor is involved in hypotension, while the α2B subtype is associated with hypertension.[4] While this compound has low affinity for these receptors, unexpected cardiovascular effects could suggest off-target interactions.

  • Troubleshooting Steps:

    • Monitor Vital Signs: Continuously monitor blood pressure and heart rate during the experiment.

    • Comparative Pharmacology: Use control compounds with known effects on α2A and α2B receptors to contextualize the observed cardiovascular changes.

    • Re-evaluate Experimental Model: Consider if the specific animal model has altered expression or sensitivity of adrenoceptor subtypes.

Data Summary

Table 1: Binding Affinity and Potency of this compound at Human α2-Adrenoceptor Subtypes

Receptor SubtypeKi (nM)KB (nM)
α2A 31501500
α2B 17002200
α2C 2816

Ki: Inhibitor constant, a measure of binding affinity. KB: Antagonist dissociation constant, a measure of potency.

Experimental Protocols

Protocol 1: In Vitro [35S]GTPγS Binding Assay for α2-Adrenoceptor Antagonism

This protocol is used to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins in cell membranes expressing specific human α2-adrenoceptor subtypes.

Materials:

  • Cell membranes from CHO cells stably transfected with human α2A, α2B, or α2C adrenoceptors.

  • Adrenaline (agonist)

  • This compound

  • [35S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of this compound.

  • In a microplate, combine the cell membranes, a fixed concentration of adrenaline, and varying concentrations of this compound.

  • Add GDP to the mixture.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 of this compound and subsequently calculate the KB value.

Visualizations

JP1302_Signaling_Pathway This compound This compound alpha2C α2C-Adrenoceptor This compound->alpha2C Gi Gi Protein alpha2C->Gi Inhibits (in absence of antagonist) AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Troubleshooting_Workflow start Unexpected Experimental Result Observed q1 Is the effect consistent with α2A or α2B modulation? start->q1 a1_yes Potential Off-Target Effect q1->a1_yes Yes a1_no Consider Other Experimental Variables q1->a1_no No action1 Verify this compound Concentration a1_yes->action1 action2 Use Control Compounds (e.g., atipamezole) action1->action2 action3 Perform Dose-Response Analysis action2->action3

References

Technical Support Center: Managing Variability in Animal Studies with JP1302

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JP1302 in animal studies. The information is designed to help manage experimental variability and ensure robust and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] Its primary mechanism of action is to block the inhibitory effects of endogenous ligands, such as norepinephrine, at this specific receptor subtype. The α2C-adrenoceptor is involved in regulating neurotransmitter release, and its antagonism by this compound can lead to antidepressant- and antipsychotic-like effects in animal models.[1][2]

Q2: What are the common in vivo behavioral models used to assess the efficacy of this compound?

A2: The most common behavioral models used to evaluate the central nervous system effects of this compound are the Forced Swim Test (FST) and the Prepulse Inhibition (PPI) of the startle reflex. The FST is used to assess antidepressant-like activity, while the PPI test is a measure of sensorimotor gating, which is often impaired in psychiatric disorders like schizophrenia.[1][2]

Q3: What are the known species and strain differences in response to this compound?

A3: Studies have shown that the response to this compound can vary between different rodent strains. For example, in the PPI test, both Sprague-Dawley and Wistar rats have been used to demonstrate the antipsychotic-like effects of this compound.[1] It is crucial to consider the genetic background of the animals, as differences in α2C-adrenoceptor expression and function between strains can contribute to variability in experimental outcomes.

Q4: How should this compound be prepared for in vivo administration?

A4: For in vivo experiments, a hydrochloride salt form of this compound is typically used. It can be dissolved in sterile water or a physiological salt solution.[1] To enhance solubility, adjusting the pH of the solution may be necessary.[1] It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.

II. Troubleshooting Guides

This section addresses specific issues that may arise during animal studies with this compound, focusing on managing variability.

Troubleshooting High Variability in Forced Swim Test (FST) Results
Potential Problem Possible Causes Recommended Solutions
Inconsistent immobility times across control animals. - Animal-related factors: Differences in age, weight, or stress levels between animals. - Environmental factors: Variations in water temperature, lighting, or noise levels in the experimental room. - Procedural inconsistencies: Lack of proper acclimatization, inconsistent handling.- Standardize animal characteristics: Use animals of the same age, sex, and from the same supplier. Allow for a sufficient acclimatization period (at least one week) to the housing facility and a shorter period (at least 1 hour) to the experimental room on the day of the test. - Control environmental conditions: Maintain a constant water temperature (e.g., 25°C).[1] Ensure consistent lighting and minimize noise disturbances during the test. - Standardize procedures: Handle all animals consistently and gently. Ensure all experimenters follow the exact same protocol.
Lack of a clear dose-response effect of this compound. - Inappropriate dose range: The selected doses may be too high (ceiling effect) or too low to elicit a graded response. - High individual variability: Significant differences in individual animal responses may be masking the dose effect. - Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, or excretion among animals.- Conduct a dose-range finding study: Test a wide range of this compound doses to identify the optimal range for observing a dose-dependent effect. - Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability and increase statistical power. - Standardize administration: Ensure accurate and consistent administration of this compound (e.g., intravenous route) to minimize pharmacokinetic variability.
Unexpected or paradoxical effects of this compound. - Off-target effects at high doses: Although highly selective for the α2C-adrenoceptor, very high doses of this compound might interact with other receptors. - Strain-specific responses: The chosen animal strain may have a unique pharmacological response to α2C-adrenoceptor antagonism.- Verify dose calculations: Double-check all dose calculations and solution concentrations. - Test in a different strain: If unexpected results persist, consider replicating the key findings in a different, well-characterized rodent strain.
Troubleshooting Inconsistent Results in the Prepulse Inhibition (PPI) Test
Potential Problem Possible Causes Recommended Solutions
High variability in startle response. - Inherent biological variability: The acoustic startle reflex is naturally variable between individual animals. - Environmental disturbances: Noise or vibrations in the testing room can affect the startle response. - Inadequate acclimatization: Animals may be stressed or anxious in the testing apparatus.- Habituation: Include a habituation period at the beginning of each test session to allow the animal to acclimate to the apparatus and the background noise. - Control the environment: Conduct experiments in a quiet, isolated room to minimize external stimuli. - Increase the number of trials: Averaging the startle response over a larger number of trials can help to reduce the impact of random variability.
Inconsistent PPI levels. - Strain differences: Different rat strains can exhibit varying baseline levels of PPI.[1] - Incorrect stimulus parameters: The intensity of the prepulse and pulse, as well as the inter-stimulus interval, can significantly affect PPI. - Drug administration timing: The timing of this compound administration relative to the PPI test is critical for observing its effects.- Strain selection: Choose a rodent strain known to exhibit robust and reliable PPI. The use of both Sprague-Dawley and Wistar rats has been reported for this compound studies.[1] - Optimize stimulus parameters: Use established and validated parameters for the PPI test. For example, a pulse intensity of 118 dB and prepulse intensities of 3, 6, or 15 dB above a 72 dB background have been used.[1] - Consistent timing: Administer this compound at a consistent time point before the start of the PPI test for all animals.
Failure to observe the expected reversal of a PPI deficit. - Model-specific issues: The method used to induce a PPI deficit (e.g., using a psychotomimetic agent like phencyclidine) may be a source of variability. - Insufficient dose of this compound: The dose of this compound may not be high enough to counteract the deficit-inducing agent.- Standardize the deficit model: Ensure the protocol for inducing the PPI deficit is well-established and consistently applied. - Dose-response study: Conduct a dose-response study with this compound in the deficit model to determine the effective dose for reversing the PPI impairment.

III. Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro and in vivo pharmacology of this compound.

Table 1: In Vitro Receptor Binding Affinity and Antagonism of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Antagonism Potency (KB, nM)
Human α2A-adrenoceptor-1,500[1][2]
Human α2B-adrenoceptor-2,200[1][2]
Human α2C-adrenoceptor-16[1][2]

Table 2: In Vivo Efficacy of this compound in Behavioral Models

Behavioral TestAnimal ModelThis compound Dose RangeKey Finding
Forced Swim Test (FST)Rats1-10 µmol/kgReduced immobility time, indicating an antidepressant-like effect.[1]
Prepulse Inhibition (PPI)Sprague-Dawley and Wistar Rats5 µmol/kgReversed the phencyclidine-induced deficit in PPI, suggesting an antipsychotic-like effect.[1]

IV. Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Rats
  • Animals: Adult male Sprague-Dawley rats are housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1]

  • Acclimatization: Animals are acclimatized to the laboratory for at least one week before the experiment and are transferred to the testing room at least 30 minutes before the start of the test.[1]

  • Apparatus: A transparent glass cylinder (46 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 21 cm.[1]

  • Procedure:

    • Pre-test (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session.[1]

    • Drug Administration (Day 2): this compound or vehicle is administered intravenously 24 hours after the pre-test.

    • Test Session (Day 2): 30 minutes after drug administration, each rat is placed back into the cylinder for a 5-minute test session.[1]

  • Data Analysis: The duration of immobility (defined as the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed.

Protocol 2: Prepulse Inhibition (PPI) of Startle in Rats
  • Animals: Adult male Sprague-Dawley or Wistar rats are used.[1]

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimatization: Each rat is placed in the startle chamber and allowed to acclimatize for a 5-minute period with a constant background white noise (e.g., 72 dB).[1]

    • Drug Administration: this compound or vehicle is administered prior to the test session. In studies investigating the reversal of a PPI deficit, an agent like phencyclidine is administered before this compound.

    • Test Session: The session consists of a series of trials presented in a pseudo-random order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 118 dB, 40 ms (B15284909) duration) is presented.[1]

      • Prepulse + Pulse trials: The startling pulse is preceded by a lower-intensity, non-startling prepulse (e.g., 3, 6, or 15 dB above background, 40 ms duration) with a 100 ms inter-stimulus interval.[1]

      • No-stimulus trials: Only background noise is present.

  • Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated using the formula: [(Average startle on Pulse-alone trials - Average startle on Prepulse + Pulse trials) / Average startle on Pulse-alone trials] * 100.[1]

V. Visualizations

G cluster_0 α2C-Adrenoceptor Signaling Pathway Norepinephrine Norepinephrine a2C_AR α2C-Adrenoceptor Norepinephrine->a2C_AR Activates This compound This compound This compound->a2C_AR Blocks Gi Gi Protein a2C_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release

Caption: α2C-Adrenoceptor signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for Managing Variability A 1. Standardize Animal Model B 2. Control Environmental Factors A->B C 3. Consistent Experimental Procedures B->C D 4. Appropriate Dose Selection C->D E 5. Adequate Sample Size D->E F 6. Robust Data Analysis E->F

Caption: Logical workflow for minimizing variability in this compound animal studies.

References

mitigating potential side effects of JP1302 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential side effects of JP1302 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and highly selective antagonist of the α2C-adrenoceptor. It displays significantly lower affinity for the α2A and α2B adrenoceptor subtypes. This selectivity is crucial to its pharmacological profile. The α2C-adrenoceptor is primarily expressed in the central nervous system (CNS) and is involved in the regulation of neurotransmitter release. By blocking this receptor, this compound can modulate downstream signaling pathways, which is the basis for its potential therapeutic effects in neuropsychiatric disorders.

Q2: What are the known side effects of this compound in vivo?

A key feature of this compound is its favorable side-effect profile, which is attributed to its high selectivity for the α2C-adrenoceptor over the α2A-adrenoceptor. In preclinical studies, this compound did not produce the typical side effects associated with non-selective α2-adrenoceptor antagonists, such as:

  • Sedation: this compound did not inhibit spontaneous locomotor activity.

  • Hypothermia: No significant decrease in body temperature was observed following this compound administration.

  • Mydriasis (pupil dilation): this compound did not induce mydriasis.

These side effects are generally attributed to the blockade of the α2A-adrenoceptor subtype.

Q3: Are there any potential off-target effects or toxicity concerns with this compound?

This compound is an acridine (B1665455) derivative. While some acridine-based compounds have been associated with DNA intercalation and potential mutagenicity, the specific toxicological profile of this compound is not extensively detailed in publicly available literature. However, its high target selectivity suggests a reduced likelihood of broad off-target effects. As with any investigational compound, it is crucial to perform careful dose-response studies and monitor for any unexpected adverse effects in your specific animal model.

Q4: How should I formulate this compound for in vivo administration?

The hydrochloride salt of this compound is soluble in water. To enhance solubility, the pH of the solution can be acidified using 0.1 M HCl. Alternatively, for some in vitro assays, this compound has been dissolved in dimethyl sulfoxide (B87167) (DMSO). When preparing formulations for in vivo use, it is critical to consider the final concentration of any solvents like DMSO, as they can have their own biological effects. Always prepare fresh solutions and ensure complete dissolution before administration.

II. Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected outcomes during your in vivo experiments with this compound.

Issue 1: Lack of Efficacy or High Variability in Results

Possible Cause Troubleshooting Steps
Inadequate Drug Exposure 1. Verify Formulation: Ensure this compound is fully dissolved. For the hydrochloride salt, confirm the pH is appropriate for solubilization. If using a suspension, ensure it is homogenous. 2. Check Administration Technique: Review your injection procedure (e.g., intraperitoneal, subcutaneous) to ensure consistent and accurate dosing. 3. Dose-Response Study: If you are not seeing the expected effect, consider performing a dose-escalation study to determine the optimal dose for your animal model and experimental paradigm.
Animal Model/Strain Differences 1. Literature Review: Check if the reported effects of this compound were observed in the same species and strain you are using. 2. Pilot Study: Conduct a pilot study to confirm the responsiveness of your chosen animal model to this compound.
Experimental Protocol Variability 1. Standardize Procedures: Ensure all experimental parameters (e.g., timing of injections, handling of animals, environmental conditions) are consistent across all animals and experimental groups. 2. Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to minimize bias.

Issue 2: Unexpected Behavioral or Physiological Changes

Possible Cause Troubleshooting Steps
High Dose Effects 1. Dose Reduction: If you observe any adverse effects, reduce the dose of this compound to see if the effects are dose-dependent. 2. Monitor Vital Signs: In case of unexpected sedation or changes in activity, monitor core body temperature and respiratory rate.
Vehicle Effects 1. Vehicle Control Group: Always include a vehicle-only control group to distinguish the effects of this compound from those of the administration vehicle. 2. Minimize Solvent Concentration: If using solvents like DMSO, use the lowest effective concentration.
Injection Site Reaction 1. Observe Injection Site: Check for signs of irritation, inflammation, or precipitation at the injection site. 2. Rotate Injection Sites: If administering repeated doses, rotate the injection sites.
General Animal Health 1. Health Monitoring: Ensure all animals are healthy before starting the experiment. Any underlying health issues could affect their response to the compound. 2. Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental environment.

III. Data Summary

Table 1: In Vitro Selectivity of this compound

Adrenoceptor SubtypeKB (nM)
Human α2A1,500
Human α2B2,200
Human α2C16

Table 2: In Vivo Dose-Response of this compound in the Forced Swim Test (Rat)

Dose (µmol/kg)Effect on Immobility Time
1Significant Reduction
3Significant Reduction
10Significant Reduction

IV. Experimental Protocols

Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity in Rats
  • Apparatus: A transparent glass cylinder (46 cm high, 20 cm in diameter) filled with 21 cm of water at 25°C.

  • Acclimation: Transfer rats to the experimental room at least 30 minutes before the test.

  • Pre-test Session (Day 1): Place each rat individually in the cylinder for a 15-minute swim session.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route 24 hours after the pre-test session and before the test session (e.g., 30-60 minutes prior).

  • Test Session (Day 2): Place the rat back into the cylinder for a 5-minute test session.

  • Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the lack of motion, with the animal making only small movements to keep its head above water.

Protocol 2: Prepulse Inhibition (PPI) of Startle Reflex in Rodents
  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.

  • Acclimation: Allow the animal to acclimate to the testing chamber for a 5-minute period with background white noise.

  • Stimuli:

    • Pulse: A strong acoustic stimulus (e.g., 120 dB for 40 ms) that elicits a startle response.

    • Prepulse: A weaker acoustic stimulus (e.g., 3-15 dB above background) that precedes the pulse.

    • Prepulse-Pulse Interval: The time between the onset of the prepulse and the onset of the pulse (e.g., 100 ms).

  • Trial Types:

    • Pulse-alone trials: Only the pulse stimulus is presented.

    • Prepulse-plus-pulse trials: The prepulse is presented shortly before the pulse.

    • No-stimulus trials: Only background noise is present.

  • Procedure: Present the different trial types in a pseudorandom order with a variable inter-trial interval.

  • Calculation of PPI: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)] x 100

Protocol 3: Assessment of Sedation (Locomotor Activity) in Mice
  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Acclimation: Place the mice in the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route.

  • Procedure: Place each mouse individually into the center of the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).

  • Analysis: Compare the locomotor activity of the this compound-treated group with the vehicle-treated group.

V. Visualizations

JP1302_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Noradrenaline Noradrenaline α2C-AR α2C-AR Noradrenaline->α2C-AR Activates Synaptic_Cleft Synaptic Cleft Ca_channel Ca2+ Channel α2C-AR->Ca_channel Inhibits This compound This compound This compound->α2C-AR Antagonizes Vesicle Synaptic Vesicle (Noradrenaline) Ca_channel->Vesicle Triggers Exocytosis Vesicle->Synaptic_Cleft Release Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Effect Neuronal Response Postsynaptic_Receptor->Effect Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Vehicle/JP1302 Administration Animal_Acclimation->Dosing JP1302_Formulation This compound Formulation JP1302_Formulation->Dosing Behavioral_Assay Behavioral Assay (e.g., FST, PPI) Dosing->Behavioral_Assay Physiological_Monitoring Physiological Monitoring (Temperature, Activity) Dosing->Physiological_Monitoring Data_Collection Data Collection Behavioral_Assay->Data_Collection Physiological_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Troubleshooting_Logic Start Unexpected In Vivo Result Check_Efficacy Is there a lack of efficacy? Start->Check_Efficacy Check_Side_Effects Are there unexpected side effects? Check_Efficacy->Check_Side_Effects No Troubleshoot_Efficacy Troubleshoot Efficacy: - Formulation - Administration - Dose Check_Efficacy->Troubleshoot_Efficacy Yes Troubleshoot_Side_Effects Troubleshoot Side Effects: - Dose - Vehicle - Animal Health Check_Side_Effects->Troubleshoot_Side_Effects Yes Review_Protocol Review Experimental Protocol for Variability Check_Side_Effects->Review_Protocol No Troubleshoot_Efficacy->Review_Protocol Troubleshoot_Side_Effects->Review_Protocol End Resolution Review_Protocol->End

interpreting conflicting data from JP1302 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JP1302. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and navigating the nuances of this compound studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in interpreting experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing antidepressant-like effects with this compound in the Forced Swim Test (FST), but the results from our Prepulse Inhibition (PPI) studies seem to contradict findings from genetic models of the α2C-adrenoceptor. Is this a known issue?

A1: Yes, this is a documented point of conflicting data in the literature. While the antidepressant-like effects of this compound observed in the FST are consistent with findings from α2C-adrenoceptor knockout and overexpressing mice, the effects on PPI are indeed paradoxical.[1]

Troubleshooting Guide:

  • Review Experimental Protocols: Ensure your FST and PPI protocols align with established methodologies. Key parameters such as animal strain, drug dosage, and timing of administration are critical.

  • Consider the Model: The discrepancy may be linked to the specific model of PPI deficit. This compound has been shown to reverse phencyclidine (PCP)-induced PPI deficits, which may involve different neural circuitry than the baseline PPI changes seen in genetically modified animals.[2][3]

  • Hypothesis Exploration: The current hypothesis is that the role of the α2C-adrenoceptor in modulating sensorimotor gating is complex and may differ between a pharmacologically induced state (like with PCP) and a genetically altered baseline.[1] It is also possible that this compound has additional, yet unidentified, pharmacological actions that contribute to its effect on PPI.

Data Summary

This compound Binding Affinity & Potency

The following table summarizes the binding affinities (Ki) and functional antagonism potencies (KB) of this compound for human α2-adrenoceptor subtypes.

Receptor SubtypeKi (nM)KB (nM)Selectivity over α2C
α2A 1,500[2][3]-~94-fold
α2B 2,200[2][3]-~138-fold
α2C 16[2][3]16[4][5][6]1

Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro. KB values represent the equilibrium dissociation constant for an antagonist.

In Vivo Behavioral Effects
TestModelEffect of this compoundDosage Range
Forced Swim Test (FST) Antidepressant-like activityReduced immobility time[1][2][3]1-10 µmol/kg[1]
Prepulse Inhibition (PPI) Antipsychotic-like activityReversed PCP-induced deficit[1][2][3]5 µmol/kg[1]

Experimental Protocols

Forced Swim Test (FST)

This protocol is based on the methodology described in the study by Sallinen et al. (2007).[3]

  • Animals: Male rats are used for this test.

  • Apparatus: A transparent glass cylinder (46 cm height, 20 cm diameter) is filled with water (25°C) to a depth of 21 cm.

  • Procedure:

    • Day 1 (Pre-test): Each rat is individually placed in the cylinder for a 15-minute session.

    • Day 2 (Test): 24 hours after the pre-test, the animals are administered this compound or vehicle. Following the appropriate absorption time, they are placed back into the cylinder for a 5-minute test session.

    • Data Analysis: The duration of immobility during the 5-minute test is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of Startle Reflex

This protocol is also adapted from Sallinen et al. (2007).[3]

  • Animals: Male rats are used.

  • Apparatus: A startle reflex measurement system is used, consisting of a startle chamber that provides a background noise level and delivers acoustic startle stimuli and prepulses.

  • Procedure:

    • Acclimation: Animals are allowed a period of acclimation to the testing room.

    • Drug Administration: this compound, a psychotomimetic agent (e.g., phencyclidine), or vehicle is administered.

    • Test Session: The session begins with a habituation period with background noise. This is followed by a series of trials in a pseudo-random order:

      • Pulse Alone Trials: A high-intensity acoustic stimulus (e.g., 118 dB) is presented.

      • Prepulse + Pulse Trials: A lower-intensity, non-startling prepulse stimulus (e.g., 3, 6, or 15 dB above background) precedes the startle pulse.

    • Data Analysis: The startle response is measured. PPI is calculated as the percentage reduction in the startle response in the "Prepulse + Pulse" trials compared to the "Pulse Alone" trials.

Visual Guides

Proposed Signaling Pathway of α2C-Adrenoceptor Antagonism

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (B1679862) a2C α2C-Adrenoceptor NE->a2C Activates Release NE Release a2C->Release Inhibits This compound This compound This compound->a2C Blocks Postsynaptic_Receptors Postsynaptic Receptors Release->Postsynaptic_Receptors Activates Neuronal_Response Neuronal Response Postsynaptic_Receptors->Neuronal_Response Leads to caption This compound blocks the inhibitory α2C-autoreceptor, increasing norepinephrine release.

Caption: this compound blocks the inhibitory α2C-autoreceptor.

Experimental Workflow for Investigating Conflicting PPI Data

G cluster_workflow Experimental Workflow start Start: Observe Conflicting PPI Data protocol_review Review and Standardize Experimental Protocols start->protocol_review animal_model Consider Animal Model (Pharmacological vs. Genetic) protocol_review->animal_model dose_response Conduct Dose-Response Studies with this compound animal_model->dose_response mechanism_studies Investigate Downstream Signaling Pathways dose_response->mechanism_studies data_analysis Analyze and Interpret New Data mechanism_studies->data_analysis conclusion Formulate New Hypothesis data_analysis->conclusion caption A logical workflow for troubleshooting conflicting experimental results.

Caption: Troubleshooting workflow for conflicting data.

References

JP1302 Technical Support Center: Ensuring Consistent In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent delivery of JP1302 in animal models. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on this compound to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective α2C-adrenoceptor antagonist.[1][2] Its primary mechanism of action is to block the activity of the α2C-adrenergic receptor, a G protein-coupled receptor (GPCR) that, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound can produce antidepressant and antipsychotic-like effects in animal models.[2]

Q2: What are the different forms of this compound available and how do their solubilities differ?

A2: this compound is available as a free base and as a dihydrochloride (B599025) salt.[4][5] Their solubility properties are significantly different and are critical for proper formulation in in vivo studies. The free base is insoluble in water but soluble in organic solvents like DMSO and ethanol.[6] In contrast, this compound dihydrochloride is soluble in water.[5][7]

Q3: Which form of this compound is recommended for in vivo studies?

A3: For most in vivo applications, particularly for systemic administration routes like oral gavage or injection, the This compound dihydrochloride salt is recommended due to its water solubility.[5][7] This allows for the preparation of aqueous-based formulations, which are generally better tolerated by animals than vehicles with high concentrations of organic solvents.[8][9]

Q4: What are the key binding affinities and selectivity of this compound for adrenergic receptor subtypes?

A4: this compound exhibits high selectivity for the human α2C-adrenoceptor subtype over other α2 subtypes. The binding affinities (Ki) and antagonist potencies (KB) are summarized in the table below.

Receptor SubtypeK_i_ (nM)K_B_ (nM)Selectivity vs. α2C
Human α2C 28 [5]16 [5]-
Human α2A3150[5]1500[10]~113-fold
Human α2B1470[5]2200[10]~53-fold

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in formulation Use of this compound free base in an aqueous vehicle.Use the water-soluble this compound dihydrochloride salt for aqueous formulations. If using the free base, ensure a suitable vehicle with a solubilizing agent like a low percentage of DMSO in combination with other excipients.
Exceeding the solubility limit of this compound dihydrochloride in the chosen vehicle.Refer to the solubility data and prepare a concentration that is well within the solubility limit. Gentle warming and sonication can aid dissolution, but ensure the compound remains stable at elevated temperatures.[4]
Inconsistent animal behavior or experimental results Inaccurate dosing due to improper oral gavage technique.Ensure proper training in oral gavage. The gavage needle should be inserted gently along the roof of the mouth into the esophagus, not the trachea. Resistance during insertion indicates incorrect placement.[11][12]
Stress induced by handling and administration.Acclimatize animals to handling prior to the experiment to reduce stress.[13] Perform procedures efficiently and calmly.
Vehicle-induced effects.High concentrations of certain vehicles, such as DMSO, can have their own physiological effects.[8][9] Always include a vehicle-only control group in your experimental design to differentiate between compound and vehicle effects.
Animal distress post-administration (e.g., coughing, choking) Aspiration of the formulation into the lungs during oral gavage.This is a serious complication. Stop the procedure immediately if the animal shows signs of respiratory distress.[12] Review and refine your gavage technique. The use of flexible plastic feeding tubes may reduce the risk of tracheal entry.[13]
Esophageal or stomach injury.Use a gavage needle with a ball-tipped end to minimize the risk of tissue damage.[11] Do not force the needle if resistance is met.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Dihydrochloride for Oral Gavage

This protocol describes the preparation of a 1 mg/mL solution of this compound dihydrochloride in sterile water.

Materials:

  • This compound dihydrochloride powder

  • Sterile, deionized water

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated scale

Procedure:

  • Calculate the required mass: Based on the desired concentration and final volume, calculate the mass of this compound dihydrochloride needed.

  • Weigh the compound: Accurately weigh the calculated mass of this compound dihydrochloride powder.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add the required volume of sterile water.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Use the freshly prepared solution for animal dosing. If short-term storage is necessary, consult the manufacturer's guidelines, though fresh preparation is recommended.[4]

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a general guideline for administering this compound solution to mice via oral gavage.

Materials:

  • Prepared this compound dihydrochloride solution

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Animal Weighing: Weigh each mouse to accurately calculate the dose volume.

  • Dose Calculation: Calculate the volume of the this compound solution to be administered based on the animal's weight and the desired dose (mg/kg). A common dosing volume is 10 mL/kg.[14]

  • Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe.

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be supported.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should pass smoothly down the esophagus.

  • Substance Administration: Once the needle is correctly positioned, slowly administer the solution.[12]

  • Needle Removal: Smoothly withdraw the gavage needle.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.[12]

Visualizations

JP1302_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine alpha2C_AR α2C-Adrenoceptor Norepinephrine->alpha2C_AR Activates Gi_protein Gi Protein alpha2C_AR->Gi_protein Activates This compound This compound This compound->alpha2C_AR Blocks AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Mediates

Caption: Signaling pathway of the α2C-adrenoceptor and the antagonistic action of this compound.

Experimental_Workflow Start Start Formulation Prepare this compound Dihydrochloride Solution Start->Formulation Animal_Prep Weigh Animal & Calculate Dose Formulation->Animal_Prep Administration Administer via Oral Gavage Animal_Prep->Administration Monitoring Post-Administration Monitoring for Distress Administration->Monitoring Data_Collection Behavioral/Physiological Data Collection Monitoring->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis End End Analysis->End

Caption: A generalized experimental workflow for in vivo studies using this compound.

References

addressing poor CNS penetration of JP1302 in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing JP1302, a potent and selective α2C-adrenoceptor antagonist. The primary focus is to address challenges related to its central nervous system (CNS) penetration in experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective α2C-adrenoceptor antagonist with a KB value of 16 nM for the human α2C-adrenoceptor subtype.[1] It displays approximately 50- to 100-fold selectivity over other α2-adrenoceptor subtypes.[2] this compound has demonstrated antidepressant and antipsychotic-like effects in preclinical in vivo models.[1] The α2C-adrenoceptor is a G protein-coupled receptor (GPCR) associated with the Gi/Go heterotrimeric G-protein.[3][4] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound blocks this inhibitory signaling.

Q2: Is there any available data on the CNS penetration of this compound?

Currently, there is a lack of publicly available studies that have specifically quantified the blood-brain barrier (BBB) permeability and CNS distribution of this compound. While in vivo studies have shown CNS-related pharmacological effects, the extent of its brain penetration has not been explicitly detailed.

Q3: What are the potential reasons for poor CNS penetration of a compound like this compound?

Several factors can limit the ability of a small molecule to cross the blood-brain barrier:

  • Physicochemical Properties: While some acridine (B1665455) derivatives, the core structure of this compound, can penetrate the BBB, unfavorable properties such as high molecular weight, low lipophilicity, or a high number of hydrogen bond donors/acceptors can hinder passive diffusion across the BBB.[5]

  • Efflux Transporters: The compound might be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump substrates from the brain back into the bloodstream, limiting CNS accumulation. For instance, a selective α2C-adrenoceptor agonist was found to have very low CNS penetration due to being a P-gp substrate.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.

Q4: How can I experimentally determine the CNS penetration of this compound?

A multi-tiered approach involving both in vitro and in vivo models is recommended to assess the BBB permeability of this compound.

  • In Vitro Models: Initial screening can be performed using in vitro BBB models, such as those based on brain endothelial cell monolayers (e.g., bEnd.3 cells) cultured on transwell inserts.[6][7][8][9] These models allow for the calculation of an apparent permeability coefficient (Papp).

  • In Vivo Models: For more definitive data, in vivo studies in rodents are necessary. These studies typically involve systemic administration of this compound followed by the collection of plasma and brain tissue at various time points to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).

Troubleshooting Guide: Addressing Poor CNS Penetration of this compound

This guide provides a structured approach to identifying and potentially overcoming issues with this compound's CNS penetration in your experiments.

Step 1: Preliminary Assessment and Physicochemical Characterization

Before embarking on complex in vivo studies, it's crucial to understand the basic properties of your specific batch of this compound.

ParameterDesirable Range for CNS PenetrationRelevance
Molecular Weight < 400-500 DaSmaller molecules generally exhibit better passive diffusion across the BBB.
LogP (Lipophilicity) 1 - 3A balance is required; too low and it won't partition into the lipid membranes of the BBB, too high and it may be sequestered in lipids and have poor solubility.
Topological Polar Surface Area (TPSA) < 90 ŲA measure of the surface area of polar atoms, which correlates with hydrogen bonding capacity. Lower TPSA is generally favored for BBB penetration.
Hydrogen Bond Donors ≤ 3Fewer hydrogen bond donors reduce the energy penalty for desolvation when entering the lipid membrane.
Aqueous Solubility > 60 µMSufficient solubility is necessary for administration and absorption.

Troubleshooting:

  • Unexpected Physicochemical Properties: If your experimental results suggest poor CNS penetration, verify the physicochemical properties of your compound. Discrepancies could arise from salt forms or impurities.

Step 2: In Vitro Permeability and Efflux Liability Assessment

In vitro models provide a controlled environment to assess BBB permeability and identify potential issues with efflux transporters.

Experimental Workflow for In Vitro BBB Permeability Assay:

In vitro BBB permeability experimental workflow.

Troubleshooting:

  • Low Papp Value: A low apparent permeability coefficient suggests poor passive diffusion.

  • High Efflux Ratio: If you perform a bi-directional transport study (apical-to-basolateral vs. basolateral-to-apical) and find a high efflux ratio (>2), it strongly indicates that this compound is a substrate for an efflux transporter like P-gp.

Step 3: In Vivo Pharmacokinetic and Brain Distribution Studies

In vivo studies are the gold standard for determining CNS penetration.

Troubleshooting:

  • Low Brain-to-Plasma Ratio (Kp < 0.1): This confirms poor CNS penetration. The cause could be poor passive permeability, high efflux, or a combination of both.

  • Discrepancy Between In Vitro and In Vivo Data: If in vitro results suggest good permeability but in vivo data shows poor penetration, this could be due to high plasma protein binding or rapid metabolism in vivo.

Step 4: Strategies to Enhance CNS Penetration

If poor CNS penetration of this compound is confirmed, several strategies can be considered in the experimental design:

StrategyDescriptionConsiderations
Co-administration with Efflux Pump Inhibitors Use of compounds that inhibit P-gp or other efflux transporters (e.g., verapamil, cyclosporin (B1163) A) can increase the brain concentration of this compound.This is a useful experimental tool to confirm efflux liability but may not be therapeutically viable due to potential drug-drug interactions.
Chemical Modification (Prodrug Approach) Modify the this compound molecule to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the CNS.Requires significant medicinal chemistry effort and may alter the overall pharmacology of the compound.
Formulation with Nanoparticles Encapsulating this compound in nanoparticles can facilitate its transport across the BBB.This approach requires expertise in drug delivery systems and thorough characterization of the nanoparticle formulation.
Alternative Routes of Administration For preclinical studies, direct CNS administration (e.g., intracerebroventricular injection) can bypass the BBB to confirm target engagement and pharmacological effects within the brain.This is an invasive technique and does not address the issue of systemic administration for potential therapeutic use.

Detailed Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

1. Cell Culture and Monolayer Formation:

  • Coat the apical side of transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen IV and fibronectin).
  • Seed murine brain endothelial cells (bEnd.3) at a high density (e.g., 1 x 10^5 cells/cm²) onto the coated inserts.
  • Culture the cells in a complete medium until a confluent monolayer is formed (typically 3-5 days).
  • Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter. The monolayer is ready for the transport experiment when the TEER value stabilizes at a high level (e.g., > 100 Ω·cm²).[6]

2. Transport Experiment:

  • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
  • Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.
  • Add fresh transport buffer to the basolateral (receiver) chamber.
  • Incubate the plate at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. Also, collect a sample from the apical chamber at the beginning and end of the experiment.

3. Sample Analysis and Data Calculation:

  • Quantify the concentration of this compound in all collected samples using a validated analytical method such as LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the rate of this compound appearance in the receiver chamber.
  • A is the surface area of the transwell membrane.
  • C0 is the initial concentration of this compound in the donor chamber.

Signaling Pathway Diagram

α2C-Adrenoceptor Signaling Pathway

Signaling pathway of the α2C-adrenoceptor and the antagonistic action of this compound.

References

best practices for storing and handling JP1302 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling JP1302 powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Storage and Handling Guidelines

Proper storage and handling of this compound powder are crucial for maintaining its stability and ensuring accurate experimental results.

Storage of this compound Powder and Solutions:

FormStorage TemperatureDurationNotes
Powder -20°C3 years[1][2]Protect from moisture.
4°C2 years[1]For shorter-term storage.
Stock Solution in DMSO -80°C6 months - 1 year[1][2]Aliquot to avoid repeated freeze-thaw cycles.[2]
-20°C1 month[1][2]For short-term use.

Recommended Solvents:

  • In Vitro: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for in vitro studies.[1][3] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2]

  • In Vivo: For in vivo experiments, the hydrochloride salt form of this compound can be dissolved in distilled sterile water or a physiological salt solution.[3] Adjusting the pH may be necessary to enhance solubility.[3]

Personal Protective Equipment (PPE) and Safety Precautions:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A lab coat should be worn to protect from spills.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: When handling larger quantities of powder or if there is a risk of aerosolization, a suitable dust mask or respirator is recommended.

  • Work Area: Handle the powder in a well-ventilated area, preferably in a chemical fume hood.

Experimental Protocols & Workflows

Workflow for Preparing this compound Stock Solution:

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent Precise measurement vortex 3. Vortex/Sonicate to Dissolve add_solvent->vortex Ensure complete dissolution aliquot 4. Aliquot into Vials vortex->aliquot Prevent freeze-thaw cycles store 5. Store at -80°C aliquot->store Long-term stability

Caption: A stepwise workflow for the preparation of a this compound stock solution for in vitro experiments.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound powder in a question-and-answer format.

FAQs: Storage and Solution Preparation

  • Q1: My this compound powder won't fully dissolve in DMSO. What should I do?

    • A1: Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and moisture can decrease solubility.[1][2] Gentle warming or sonication can also aid in dissolution.

  • Q2: Can I store my this compound stock solution at -20°C for more than a month?

    • A2: It is not recommended. For storage longer than one month, it is best to store aliquots at -80°C to maintain the stability and integrity of the compound.[1][2]

  • Q3: I accidentally left the this compound powder at room temperature overnight. Is it still usable?

    • A3: While short-term exposure to room temperature may not significantly degrade the compound, it is best to store it at -20°C as recommended for long-term stability.[1][2] For critical experiments, using a fresh vial is advisable.

  • Q4: Is this compound soluble in aqueous solutions for my cell culture experiments?

    • A4: this compound base powder is generally insoluble in water.[2] For aqueous solutions, the dihydrochloride (B599025) salt form is recommended, which is soluble in water.[4] Alternatively, a concentrated stock in DMSO can be diluted into your aqueous experimental buffer, ensuring the final DMSO concentration is compatible with your cells.

Troubleshooting: In Vitro Cell-Based Assays

  • Q5: I'm observing unexpected effects or high variability in my cell-based assay. Could it be the this compound solution?

    • A5: Several factors could be at play.

      • Solution Integrity: Ensure your stock solution was properly stored and has not undergone multiple freeze-thaw cycles.[2]

      • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Prepare a serial dilution of your this compound stock to keep the final DMSO concentration in your assay low (typically below 0.5%).

      • Solution Age: Use freshly prepared dilutions for your experiments.

  • Q6: How does this compound, as an α2C-adrenoceptor antagonist, affect cells?

    • A6: this compound is a selective antagonist of the α2C-adrenoceptor.[1] This receptor is a Gi-coupled protein that, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this receptor, this compound prevents this downstream signaling cascade.

Signaling Pathway of α2C-Adrenoceptor Antagonism by this compound:

G cluster_pathway α2C-Adrenoceptor Signaling Ligand Agonist (e.g., Norepinephrine) Receptor α2C-Adrenoceptor (Gi-coupled) Ligand->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Activates Response Cellular Response PKA->Response

References

avoiding degradation of JP1302 during long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of JP1302 to prevent its degradation during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the α2C-adrenoceptor.[1][2][3][4] It displays significantly higher affinity for the α2C subtype compared to α2A and α2B adrenoceptors.[2][3][5] This selectivity allows for the targeted investigation of the α2C-adrenoceptor's role in various physiological processes.[4][5] this compound has been used in research to explore its potential therapeutic effects in neuropsychiatric disorders and has shown antidepressant and antipsychotic-like effects in preclinical models.[2][3][6][7]

Q2: Is this compound a peptide? What are the implications for its stability?

This compound is a small molecule, chemically identified as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride (B599025).[1] It is not a peptide. This is a crucial distinction as the degradation pathways for small molecules and peptides differ significantly. While peptides are susceptible to enzymatic degradation (proteolysis), the primary concerns for a small molecule like this compound are chemical degradation pathways such as hydrolysis, oxidation, and photolysis. Proper storage and handling are key to mitigating these risks.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is critical to adhere to the recommended storage conditions. The stability of the compound varies depending on whether it is in solid form or in a solvent.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses specific issues that may arise during the handling and storage of this compound in long-term experiments.

Issue 1: Precipitation of this compound in solution.

  • Potential Cause: The solubility of this compound can be influenced by the solvent, temperature, and pH. If the concentration exceeds its solubility limit under the experimental conditions, precipitation can occur.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: Ensure that the chosen solvent and concentration are appropriate for this compound. It is soluble in water and DMSO.[8]

    • Gentle Warming and Sonication: If precipitation is observed, gentle warming and/or sonication can aid in redissolving the compound.[8]

    • pH Adjustment: For aqueous solutions, the pH can impact solubility. Ensure the pH of your buffer is compatible with maintaining this compound in solution.

    • Fresh Solvent: When using DMSO, it is important to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[9]

Issue 2: Loss of this compound activity over the course of a long-term experiment.

  • Potential Cause: Degradation of the compound due to improper storage, repeated freeze-thaw cycles, or exposure to light.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[9][10]

    • Protect from Light: Store this compound solutions in amber vials or tubes, or wrap containers in aluminum foil to protect them from light, which can cause photodegradation.

    • Use Freshly Prepared Working Solutions: For optimal results, prepare working solutions fresh from a frozen stock solution on the day of the experiment.

    • Confirm Storage Temperature: Double-check that storage freezers are maintaining the correct temperature (-20°C or -80°C).

Data Summary

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°C3 years[9][10]Store in a tightly sealed container, away from moisture.[8]
4°C2 years[10]For shorter-term storage, ensure the container is well-sealed.
In Solvent -80°C6 months to 1 year[8][9][10]Aliquot to avoid repeated freeze-thaw cycles.[9][10]
-20°C1 month[8][9][10]Suitable for short-term storage of solutions.
Table 2: Solubility of this compound
SolventMaximum Concentration
Water12.5 mg/mL (28.32 mM)[8]
DMSO5 mg/mL (11.33 mM)[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity solvent (e.g., DMSO or sterile water) to achieve the desired stock concentration.

  • Solubilization: If necessary, use an ultrasonic bath to aid in the complete dissolution of the compound.[8]

  • Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell culture, sterilize it by passing it through a 0.22 µm filter.[8]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes and store at -80°C.

Visualizations

Signaling Pathway of α2-Adrenoceptors

Alpha2 Adrenoceptor Signaling Simplified Signaling Pathway of α2-Adrenoceptors cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Noradrenaline_release Noradrenaline Release Noradrenaline Noradrenaline Noradrenaline_release->Noradrenaline Release Alpha2_auto α2 Autoreceptor Alpha2_auto->Noradrenaline_release Inhibits (Negative Feedback) Alpha2_post α2 Postsynaptic Receptor Ion_channel Ion Channel Modulation Alpha2_post->Ion_channel Modulates Neuronal_excitability ↓ Neuronal Excitability Ion_channel->Neuronal_excitability Noradrenaline->Alpha2_auto Activates Noradrenaline->Alpha2_post Activates This compound This compound This compound->Alpha2_auto Antagonizes (Blocks) This compound->Alpha2_post Antagonizes (Blocks) Long_Term_Experiment_Workflow Workflow for Long-Term Experiments with this compound cluster_prep Preparation cluster_experiment Experimentation cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution Aliquoting Aliquot into Single-Use Tubes Stock_Prep->Aliquoting Storage Store at -80°C Aliquoting->Storage Thaw Thaw Single Aliquot Storage->Thaw Working_Sol Prepare Fresh Working Solution Thaw->Working_Sol Application Apply to Experimental System Working_Sol->Application Incubation Long-Term Incubation Application->Incubation Data_Collection Data Collection Incubation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

References

Validation & Comparative

A Comparative Guide to Selective α2C-Adrenoceptor Antagonists: JP-1302 versus ORM-10921

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent selective α2C-adrenoceptor antagonists, JP-1302 and ORM-10921. The information presented is collated from preclinical research and is intended to aid researchers in selecting the appropriate tool compound for their studies in areas such as neuropsychiatric disorders and cognitive dysfunction.

Introduction

The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, has emerged as a promising therapeutic target for a range of central nervous system disorders. Its distinct distribution and modulatory role in neurotransmitter release have spurred the development of selective antagonists. Among these, JP-1302 and ORM-10921 have been instrumental in elucidating the physiological and pathological roles of the α2C-adrenoceptor. This guide offers a side-by-side comparison of their pharmacological profiles, supported by experimental data.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of JP-1302 and ORM-10921 for the human α2-adrenoceptor subtypes.

Table 1: Binding Affinity (Ki) of JP-1302 and ORM-10921 for Human α2-Adrenoceptor Subtypes

Compoundα2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)α2C/α2A Selectivity Ratioα2C/α2B Selectivity RatioReference
JP-1302 3150147028~113~53[1]
ORM-10921 --1.4--[2]

Note: A direct side-by-side Ki value comparison for all subtypes for ORM-10921 was not available in the reviewed literature. The provided Ki for ORM-10921 highlights its high affinity for the α2C subtype.

Table 2: Functional Antagonist Potency (Kb) of JP-1302 and ORM-10921 at Human α2-Adrenoceptor Subtypes

Compoundα2A (Kb, nM)α2B (Kb, nM)α2C (Kb, nM)α2C/α2A Selectivity Ratioα2C/α2B Selectivity RatioReference
JP-1302 150022001694138[3][4]
ORM-10921 --0.078 - 1.210-100 fold vs α2A-[5]

Note: The Kb for ORM-10921 is presented as a range as it varied depending on the specific functional assay employed. The selectivity ratio for ORM-10921 is reported as a range based on in vitro studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical α2C-adrenoceptor signaling pathway and a general workflow for a competitive radioligand binding assay used to determine antagonist affinity.

alpha2C_signaling cluster_membrane Plasma Membrane alpha2C-AR α2C-Adrenoceptor G_protein Gi/o Protein (αβγ) alpha2C-AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->alpha2C-AR Binds and Activates Antagonist Antagonist (JP-1302 / ORM-10921) Antagonist->alpha2C-AR Binds and Blocks ATP ATP ATP->AC Downstream_Effectors Downstream Effectors (e.g., PKA, Ion Channels) cAMP->Downstream_Effectors Regulates

Canonical α2C-Adrenoceptor Signaling Pathway.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with α2C-AR) Incubate Incubate all components to reach equilibrium Membrane_Prep->Incubate Radioligand Radioligand (e.g., [3H]-rauwolscine) Radioligand->Incubate Test_Compound Test Compound (JP-1302 or ORM-10921) (Varying Concentrations) Test_Compound->Incubate Filtration Rapid Filtration to separate bound from free radioligand Incubate->Filtration Scintillation_Counting Scintillation Counting to measure radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis

General Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard practices in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human α2A-, α2B-, or α2C-adrenoceptor subtypes.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, is used.

  • Radioligand: A radiolabeled antagonist, such as [3H]-rauwolscine, is used at a fixed concentration, typically near its Kd value.

  • Competitive Binding: The membranes and radioligand are incubated with varying concentrations of the unlabeled test compound (e.g., JP-1302 or ORM-10921).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding, determined in the presence of a high concentration of an unlabeled ligand, is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

Functional Antagonism Assays (GTPγS Binding)

Objective: To determine the functional antagonist potency (Kb) of a test compound by measuring its ability to inhibit agonist-stimulated G-protein activation.

Methodology:

  • Membrane Preparation: As described for radioligand binding assays.

  • Assay Buffer: A buffer containing GDP, MgCl2, and NaCl is used.

  • GTPγS Radioligand: [35S]GTPγS is used to measure G-protein activation.

  • Agonist Stimulation: Membranes are incubated with a fixed concentration of an α2-adrenoceptor agonist (e.g., norepinephrine) in the presence of varying concentrations of the antagonist (JP-1302 or ORM-10921).

  • Incubation: The reaction is initiated by the addition of [35S]GTPγS and incubated at a controlled temperature (e.g., 30°C).

  • Separation: The reaction is terminated by rapid filtration, and the [35S]GTPγS bound to the G-proteins on the membranes is captured on filters.

  • Quantification: The radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [35S]GTPγS binding is analyzed to determine its IC50. The functional antagonist potency (Kb) is then calculated using the Schild equation.

In Vivo Behavioral Models

Forced Swim Test (FST): This model is used to assess antidepressant-like activity.[3][4]

  • Animals: Typically rats or mice are used.

  • Procedure: Animals are individually placed in a cylinder of water from which they cannot escape.

  • Measurement: The duration of immobility is recorded during a test session. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Drug Administration: JP-1302 or ORM-10921 is administered at various doses prior to the test session.

Prepulse Inhibition (PPI) of the Startle Reflex: This model is used to screen for antipsychotic-like properties.[3][4]

  • Animals: Rats or mice are commonly used.

  • Procedure: A weak auditory stimulus (prepulse) is presented shortly before a strong, startle-inducing stimulus (pulse).

  • Measurement: The extent to which the prepulse inhibits the startle response to the pulse is measured. Deficits in PPI can be induced by psychotomimetic drugs like phencyclidine (PCP).

  • Drug Administration: The ability of JP-1302 or ORM-10921 to reverse the PCP-induced PPI deficit is assessed.

Concluding Remarks

Both JP-1302 and ORM-10921 are highly potent and selective antagonists for the α2C-adrenoceptor. ORM-10921 appears to exhibit a higher affinity for the α2C subtype based on the available data. Both compounds have demonstrated antidepressant and antipsychotic-like effects in preclinical models, validating the α2C-adrenoceptor as a viable target for neuropsychiatric drug discovery.[3][5] The choice between these two compounds may depend on the specific requirements of the research, such as the desired potency and the specific experimental context. This guide provides a foundational comparison to inform such decisions. Researchers are encouraged to consult the primary literature for more detailed information.

References

JP1302: A Comparative Analysis of its α2C-Adrenoceptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of JP1302, a potent and selective α2C-adrenoceptor antagonist, against other adrenergic receptor subtypes. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating this compound for their specific applications.

Selectivity Profile of this compound

This compound demonstrates a high affinity and selectivity for the human α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes.[1][2] This selectivity is crucial for elucidating the specific physiological and pathological roles of the α2C-adrenoceptor and for developing targeted therapeutics with reduced off-target effects.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki) and antagonist potencies (Kb) of this compound for various human α-adrenoceptor subtypes. The data clearly illustrates the compound's preference for the α2C subtype.

Receptor SubtypeKi (nM)Kb (nM)Selectivity Ratio (Ki vs. α2C)
Human α2C 28 [1]16 [1][3][4][5]-
Human α2A31501500[3][4]~113-fold
Human α2B14702200[3][4]~53-fold
Mouse α2D1700-~61-fold

Comparative Analysis with Other Compounds

While several compounds exhibit activity at α2-adrenoceptors, few possess the high selectivity of this compound for the α2C subtype. For instance, the atypical antipsychotic clozapine (B1669256) has a notable affinity for α2-adrenoceptors and shows a preference for the α2C subtype over the α2A subtype.[6] Another compound, OPC-28326, was identified as an α2C-selective antagonist with Ki values of 13.7 nM, 3840 nM, and 633 nM at α2C, α2A, and α2B-adrenoceptors, respectively.[2] However, this compound was the first of its kind to be extensively characterized in behavioral studies.[2] The non-selective α2-adrenoceptor antagonist, atipamezole, in contrast to this compound, does not show a preference for any of the α2 subtypes.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of α2C-adrenoceptors and the general workflow for determining the selectivity profile of a compound like this compound.

G cluster_0 α2C-Adrenoceptor Signaling Ligand Noradrenaline / Agonist Receptor α2C-Adrenoceptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Effector Cellular Response PKA->Effector This compound This compound (Antagonist) This compound->Receptor blocks

Figure 1. Simplified signaling pathway of the α2C-adrenoceptor and the antagonistic action of this compound.

G cluster_1 Experimental Workflow: Receptor Binding Assay A Prepare cell membranes expressing α-adrenoceptor subtypes (α2A, α2B, α2C) B Incubate membranes with a radioligand (e.g., [3H]-rauwolscine) A->B C Add increasing concentrations of this compound B->C D Separate bound and free radioligand C->D E Measure radioactivity of bound ligand D->E F Perform data analysis to determine IC50 and calculate Ki values E->F

Figure 2. General workflow for a competitive radioligand binding assay to determine the selectivity of this compound.

Experimental Protocols

The selectivity of this compound was determined using standard in vitro pharmacological assays. The key experimental methodologies are outlined below.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound for different α2-adrenoceptor subtypes.

  • Materials:

    • Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenoceptors.

    • A suitable radioligand, such as [3H]-rauwolscine or [3H]-RX821002.[3]

    • This compound at various concentrations.

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.

    • The amount of radioactivity on the filters is quantified using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 values are converted to Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., [35S]GTPγS Binding Assay)

Functional assays measure the effect of a compound on receptor-mediated signaling.

  • Objective: To determine the antagonist potency (Kb) of this compound.

  • Materials:

    • Cell membranes expressing the α2C-adrenoceptor.

    • An agonist (e.g., adrenaline).

    • [35S]GTPγS.

    • This compound at various concentrations.

  • Procedure:

    • Cell membranes are pre-incubated with varying concentrations of this compound.

    • The agonist is then added to stimulate the receptor.

    • [35S]GTPγS is added to the mixture. Activation of the G-protein-coupled receptor leads to the binding of [35S]GTPγS to the Gα subunit.

    • The amount of bound [35S]GTPγS is measured.

    • The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency (Kb).

Conclusion

The data presented in this guide unequivocally demonstrates that this compound is a highly selective antagonist for the α2C-adrenoceptor. Its significant preference for the α2C subtype over α2A and α2B subtypes makes it an invaluable pharmacological tool for investigating the distinct functions of the α2C-adrenoceptor in the central nervous system and other tissues.[3][4] This high selectivity profile suggests a lower potential for off-target effects, which is a desirable characteristic in the development of novel therapeutic agents for neuropsychiatric and other disorders.[1]

References

Cross-Study Validation of JP1302's Effects on Cognition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective α2C-adrenoceptor antagonist JP1302 and its effects on cognition, benchmarked against other selective α2C-adrenoceptor antagonists, ORM-10921 and ORM-12741. The data presented is collated from various preclinical and clinical studies to offer a comprehensive overview for researchers in the field of cognitive neuroscience and drug development.

Executive Summary

This compound is a highly selective antagonist for the α2C-adrenoceptor, a G-protein coupled receptor primarily expressed in the central nervous system. Antagonism of this receptor has been shown to modulate the release of key neurotransmitters involved in cognition, including norepinephrine, dopamine, and serotonin. Preclinical studies demonstrate the potential of this compound and similar compounds in ameliorating cognitive deficits in various animal models. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these key studies, and provides a visual representation of the proposed signaling pathway.

Comparative Analysis of Cognitive Effects

The following tables summarize the quantitative outcomes of studies investigating the effects of this compound and its alternatives on cognitive and behavioral endpoints.

Compound Animal Model Cognitive Domain Test Dosage Key Finding Citation
This compound Rat (Phencyclidine-induced)Sensorimotor GatingPrepulse Inhibition (PPI)5 μmol/kgComplete reversal of PCP-induced PPI deficit.[1]
This compound MouseAntidepressant-like effectForced Swim Test (FST)1-10 μmol/kgSignificant reduction in immobility time.[1]
ORM-10921 Rat (Socially Isolated)Recognition MemoryNovel Object Recognition (NOR)Not SpecifiedSignificantly improved deficits in NOR.[2]
ORM-10921 Rat (Flinders Sensitive Line)Recognition MemoryNovel Object Recognition (NOR)Not SpecifiedAttenuated cognitive deficits.
ORM-10921 Rat (Flinders Sensitive Line)Antidepressant-like effectForced Swim Test (FST)Not SpecifiedSignificantly reversed immobility.
ORM-12741 Human (Alzheimer's Disease)Episodic MemoryCognitive Drug Research (CDR) SystemNot Specified4% increase in episodic memory performance vs. 33% decline in placebo group.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a behavioral test used to assess antidepressant-like activity in rodents.

  • Apparatus: A cylindrical container (typically glass or Plexiglas) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test Session (Day 1): Rodents are placed in the water cylinder for a 15-minute period.

    • Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute session. The duration of immobility (making only movements necessary to keep the head above water) is recorded.[3][4]

  • Endpoint: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[3]

Prepulse Inhibition (PPI) of Startle

Prepulse Inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). It is used to measure sensorimotor gating, which is often deficient in psychiatric disorders.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Acclimation: The animal is placed in the chamber for a brief period to acclimate to the environment.

    • Test Session: A series of trials are presented, including:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-12 dB above background) is presented.

      • Prepulse-pulse trials: The weak prepulse is presented shortly before the strong pulse.

  • Endpoint: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. A reversal of induced PPI deficits is indicative of a pro-cognitive or antipsychotic-like effect.

Novel Object Recognition (NOR) Test

The Novel Object Recognition test is used to evaluate learning and memory in rodents, based on their innate tendency to explore novel objects.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena.

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.[5][6]

  • Endpoint: A discrimination index is calculated, representing the proportion of time spent exploring the novel object compared to the familiar one. A higher discrimination index indicates better recognition memory.[6][7]

Signaling Pathways and Mechanisms of Action

The pro-cognitive effects of this compound and other selective α2C-adrenoceptor antagonists are believed to be mediated by the modulation of neurotransmitter release in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.

Proposed Signaling Pathway for α2C-Adrenoceptor Antagonism

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound a2c α2C-Adrenoceptor (Gi-coupled) This compound->a2c Antagonism gi Gi Protein a2c->gi Activates neurotransmitter_release Increased Neurotransmitter Release (NE, DA, 5-HT) ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka PKA camp->pka Decreases Activation pka->neurotransmitter_release Relieves Inhibition neurotransmitter Neurotransmitters (NE, DA, 5-HT) neurotransmitter_release->neurotransmitter Acts on postsynaptic_receptors Postsynaptic Receptors neurotransmitter->postsynaptic_receptors Activate downstream_signaling Downstream Signaling Cascades (e.g., MAPK/ERK, CREB) postsynaptic_receptors->downstream_signaling Initiate synaptic_plasticity Synaptic Plasticity (e.g., LTP) downstream_signaling->synaptic_plasticity Promote cognitive_enhancement Cognitive Enhancement synaptic_plasticity->cognitive_enhancement Leads to

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Cognitive Testing

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat, Mouse) cognitive_deficit Induce Cognitive Deficit (e.g., PCP, Social Isolation) animal_model->cognitive_deficit drug_admin Administer this compound or Alternative Compound cognitive_deficit->drug_admin control_group Administer Vehicle (Control) cognitive_deficit->control_group cognitive_test Perform Cognitive Test (e.g., NOR, FST, PPI) drug_admin->cognitive_test control_group->cognitive_test data_collection Collect and Quantify Behavioral Data cognitive_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Draw Conclusions on Cognitive Effects stat_analysis->conclusion

Caption: Preclinical cognitive testing workflow.

Discussion

The available data suggests that selective antagonism of the α2C-adrenoceptor by compounds such as this compound, ORM-10921, and ORM-12741 holds promise for the treatment of cognitive deficits. Preclinical studies consistently demonstrate pro-cognitive and antidepressant-like effects in various rodent models. Notably, the clinical data for ORM-12741 provides preliminary evidence of efficacy in patients with Alzheimer's disease, a significant step in validating this therapeutic approach.

The mechanism of action is thought to involve the disinhibition of neurotransmitter release, leading to enhanced synaptic plasticity. Specifically, α2-adrenoceptor antagonists have been shown to increase long-term potentiation (LTP), a cellular correlate of learning and memory.[8][9] The blockade of the Gi-coupled α2C-adrenoceptor is expected to increase adenylyl cyclase activity, leading to elevated cAMP levels and subsequent activation of downstream signaling pathways, such as the PKA-CREB cascade, which are crucial for synaptic plasticity and gene expression related to memory consolidation.[[“]][11]

Further research is warranted to directly compare the efficacy and safety profiles of these selective α2C-adrenoceptor antagonists in standardized cognitive testing paradigms. Head-to-head preclinical studies and more extensive clinical trials will be crucial in determining the therapeutic potential of this class of compounds for various cognitive disorders.

References

Comparative Analysis of JP1302 and ORM-12741: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two selective α2C-adrenoceptor antagonists, JP1302 and ORM-12741, for researchers, scientists, and drug development professionals. The information presented is collated from preclinical and clinical studies to facilitate an objective evaluation of their pharmacological profiles and therapeutic potential.

Introduction

This compound and ORM-12741 are both selective antagonists of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family primarily expressed in the central nervous system. Blockade of the α2C-adrenoceptor has been investigated as a potential therapeutic strategy for various neuropsychiatric and neurological disorders. This compound has been characterized in preclinical models for its antidepressant and antipsychotic-like effects.[1][2] ORM-12741, also known as DB105, has been evaluated in clinical trials for the treatment of cognitive and behavioral symptoms associated with Alzheimer's disease.[3][4][5] This guide offers a side-by-side comparison of their available in vitro and in vivo data.

Data Presentation

In Vitro Pharmacological Profile

The following table summarizes the in vitro binding affinities of this compound and ORM-12741 for human α2-adrenoceptor subtypes. This data is crucial for understanding their potency and selectivity.

CompoundTargetKi (nM)Kb (nM)Selectivity (over α2C)Reference
This compound α2A-adrenoceptor-1,50093.75-fold vs α2A[6]
α2B-adrenoceptor-2,200137.5-fold vs α2B[6]
α2C-adrenoceptor2816-[6]
ORM-12741 α2A-adrenoceptor8.3-103.75-fold vs α2A[7]
α2B-adrenoceptor0.8-10-fold vs α2B[7]
α2C-adrenoceptor0.080.04-[7]

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

A standardized in vitro radioligand binding assay is employed to determine the binding affinity (Ki) of test compounds for specific receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human α2A, α2B, or α2C-adrenoceptor subtypes.

    • Cells are cultured to confluence and harvested.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Assay:

    • Cell membranes are incubated with a specific radioligand (e.g., [3H]-Rauwolscine) at a fixed concentration.

    • Increasing concentrations of the test compound (this compound or ORM-12741) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This compound: Forced Swimming Test (FST)

The Forced Swimming Test is a rodent behavioral test used to assess antidepressant-like activity.

Methodology:

  • Apparatus: A transparent glass cylinder (46 cm height, 20 cm diameter) is filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • Rats are individually placed in the cylinder for a 15-minute pre-test session.

    • 24 hours later, the animals are administered this compound or a vehicle control.

    • Following drug administration (typically 30-60 minutes), a 5-minute test session is conducted.

    • The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the test session.

  • Data Analysis: The immobility time of the drug-treated group is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

ORM-12741: Phase 2a Clinical Trial in Alzheimer's Disease (NCT01324518)

This was a randomized, double-blind, placebo-controlled, exploratory phase 2a trial to evaluate the safety and efficacy of ORM-12741 in patients with Alzheimer's disease (AD) and neuropsychiatric symptoms.[4][5]

Methodology:

  • Participants: 100 subjects with a diagnosis of probable AD, Mini-Mental State Examination (MMSE) scores between 12 and 21, and co-existing neuropsychiatric symptoms were enrolled.[4][5] All patients were on stable cholinesterase inhibitor therapy.[4][5]

  • Intervention: Participants were randomized to receive one of two flexible doses of ORM-12741 (30-60 mg or 100-200 mg) or a matching placebo, administered orally twice daily for 12 weeks.[4][5]

  • Primary Efficacy Endpoints:

    • Cognitive Drug Research (CDR) computerized assessment system was used to evaluate changes in cognitive function. The primary outcome measures were composite scores for Quality of Episodic Memory and Quality of Working Memory.[4]

  • Secondary Efficacy Endpoints:

    • The Neuropsychiatric Inventory (NPI) was used to assess changes in behavioral and psychological symptoms.[4]

  • Safety Assessments: Adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests were monitored throughout the study.

Mandatory Visualization

G α2C-Adrenoceptor Signaling Pathway and Antagonist Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor α2C-Adrenoceptor G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Noradrenaline (Agonist) Agonist->Receptor Binds & Activates Antagonist This compound / ORM-12741 (Antagonist) Antagonist->Receptor Binds & Blocks ATP ATP Cellular_Response ↓ Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Cellular_Response Mediates

Caption: α2C-adrenoceptor signaling and antagonist mechanism of action.

G Experimental Workflow: In Vitro Binding Affinity Start Start Cell_Culture Cell Culture with Receptor Expression Start->Cell_Culture Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay (Competition with Test Compound) Membrane_Prep->Binding_Assay Filtration Separation of Bound/ Free Radioligand Binding_Assay->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 → Ki Calculation) Counting->Data_Analysis End End: Determine Binding Affinity (Ki) Data_Analysis->End

Caption: Workflow for determining in vitro binding affinity.

G Preclinical to Clinical Development Logic cluster_preclinical Preclinical cluster_clinical Clinical In_Vitro In Vitro Studies (Binding & Functional Assays) In_Vivo_Animal In Vivo Animal Models (e.g., FST, PPI) In_Vitro->In_Vivo_Animal Tox Toxicology Studies In_Vivo_Animal->Tox IND Investigational New Drug (IND) Application Tox->IND Phase1 Phase 1 (Safety & Tolerability in Healthy Volunteers) Phase2 Phase 2 (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Phase3->NDA IND->Phase1

Caption: Logical flow from preclinical to clinical drug development.

Comparative Discussion

Both this compound and ORM-12741 are potent and selective antagonists of the α2C-adrenoceptor. Based on the available in vitro data, ORM-12741 exhibits a significantly higher affinity for the human α2C-adrenoceptor (Ki = 0.08 nM) compared to this compound (Ki = 28 nM).[6][7] In terms of selectivity, both compounds show a strong preference for the α2C subtype over the α2A subtype. However, ORM-12741 has a relatively lower selectivity over the α2B subtype compared to this compound.

In preclinical in vivo studies, this compound has demonstrated clear antidepressant-like effects in the Forced Swimming Test and antipsychotic-like activity in the Prepulse Inhibition model.[1][2] While it is reported that ORM-12741 also shows antidepressant-like effects in the FST, detailed, peer-reviewed data from these studies are not as readily available.[8]

The clinical development of ORM-12741 has focused on its potential to treat cognitive and behavioral symptoms in Alzheimer's disease. The Phase 2a trial showed a statistically significant improvement in episodic memory in patients treated with ORM-12741 compared to placebo.[4][5] The compound was also generally well-tolerated in this patient population.[4][5] To date, there is no publicly available information on the clinical development of this compound.

Conclusion

This compound and ORM-12741 are valuable research tools for investigating the role of the α2C-adrenoceptor in the central nervous system. ORM-12741 appears to be a more potent antagonist in vitro and has undergone clinical evaluation for Alzheimer's disease, demonstrating a potential therapeutic benefit for cognitive impairment. This compound has a robust preclinical dataset supporting its potential as an antidepressant and antipsychotic agent.

The choice between these two compounds for research purposes will depend on the specific experimental goals. For studies requiring a highly potent α2C-adrenoceptor antagonist with available clinical data, ORM-12741 would be a suitable choice. For preclinical investigations into antidepressant and antipsychotic mechanisms, the well-characterized profile of this compound in relevant animal models makes it a strong candidate. Further head-to-head preclinical studies would be beneficial for a more direct comparison of their in vivo efficacy and potency.

References

Unveiling the Antipsychotic Potential of JP-1302: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence highlights the promise of JP-1302, a highly selective α2C-adrenoceptor antagonist, as a novel therapeutic agent with antipsychotic-like properties. This guide provides a comprehensive comparison of JP-1302 with established typical and atypical antipsychotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Targeted Approach

JP-1302 distinguishes itself through its highly selective antagonism of the α2C-adrenoceptor.[1][2] This receptor subtype is a key regulator of neurotransmitter release in brain regions implicated in psychosis. Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, JP-1302's mechanism suggests a potential for improved side effect profiles, particularly concerning extrapyramidal symptoms. Many atypical antipsychotics, such as clozapine (B1669256) and risperidone (B510), also exhibit affinity for α2C-adrenoceptors, hinting at a convergent mechanism for antipsychotic efficacy.[3][4]

Preclinical Efficacy: Head-to-Head Comparisons

The most direct evidence for the antipsychotic-like effects of JP-1302 comes from the phencyclidine (PCP)-induced prepulse inhibition (PPI) deficit model in rodents, a well-established paradigm for screening antipsychotic drug candidates.

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model

This model mimics the sensorimotor gating deficits observed in schizophrenia. PCP, an NMDA receptor antagonist, induces a state of psychosis in rodents, leading to a reduced ability to filter out sensory information, measured as a deficit in PPI.

Key Findings:

  • JP-1302 effectively reverses the PCP-induced PPI deficit, demonstrating its potential to restore normal sensorimotor gating.[1][2]

  • Atipamezole , a non-selective α2-adrenoceptor antagonist, failed to reverse the PCP-induced PPI deficit, underscoring the importance of α2C-subtype selectivity for this antipsychotic-like effect.[1][2]

Social Interaction Deficit Model

In a study using a PCP-induced social interaction deficit model in rats, a selective α2C-adrenoceptor antagonist, ORM-13070 (structurally related to JP-1302), was directly compared with atypical antipsychotics.

Key Findings:

  • The selective α2C-adrenoceptor antagonist significantly ameliorated PCP-induced social interaction deficits.[5]

  • In contrast, clozapine and risperidone did not reverse the behavioral deficits at the tested doses in this specific study.[5] This finding suggests a potentially superior efficacy of selective α2C-adrenoceptor antagonists for negative symptoms of schizophrenia.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies.

Table 1: Receptor Binding Affinity of JP-1302 and Comparative Antipsychotics

CompoundPrimary TargetKB (nM) at human α2C-ARKB (nM) at human α2A-ARKB (nM) at human α2B-AROther Key Targets (Affinity)
JP-1302 α2C-Adrenoceptor 16 [1][2]1,500[1][2]2,200[1][2]High selectivity for α2C
AtipamezoleNon-selective α2-Adrenoceptor---High affinity for all α2 subtypes
HaloperidolDopamine D2 ReceptorModerateModerateModerateHigh affinity for D2 receptors
ClozapineMultiple ReceptorsHigh[4]Moderate[4]Moderate[4]High affinity for D4, 5-HT2A, M1, H1
Risperidone5-HT2A/Dopamine D2 ReceptorHigh[4]Moderate[4]Low[4]High affinity for 5-HT2A and D2 receptors

Note: Direct KB values for haloperidol, clozapine, and risperidone at α2C-AR from a single comparative study with JP-1302 are not available and are therefore described qualitatively based on the literature.

Table 2: Efficacy in the PCP-Induced Prepulse Inhibition (PPI) Deficit Model

CompoundDose% Reversal of PCP-Induced PPI DeficitAnimal Model
JP-1302 5 µmol/kg Complete reversal [6]Rat[6]
Atipamezole-No significant reversal[1][2]Mouse[1][2]

Note: Quantitative data for direct comparison with other antipsychotics in the same study is not available.

Experimental Protocols

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit

Objective: To assess the ability of a test compound to reverse the sensorimotor gating deficit induced by PCP.

Animals: Male Wistar or Sprague-Dawley rats.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimation: Rats are individually placed in the startle chambers for a brief acclimation period.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., JP-1302) or vehicle, followed by an injection of PCP (typically 1.5-5 mg/kg) or saline.

  • PPI Testing Session: After a set period for the drugs to take effect, the PPI session begins. The session consists of a series of trials:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 3-16 dB above background) is presented shortly before the startling pulse (e.g., 100 ms (B15284909) inter-stimulus interval).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. The ability of the test compound to reverse the PCP-induced reduction in %PPI is the primary outcome measure.

Signaling Pathways and Experimental Workflows

The antipsychotic-like effects of JP-1302 are believed to be mediated by the modulation of key neurotransmitter systems in the prefrontal cortex.

G Proposed Signaling Pathway of JP-1302 in the Prefrontal Cortex cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron JP1302 This compound alpha2C α2C-Adrenoceptor This compound->alpha2C Antagonizes NE_DA_Release ↓ Norepinephrine (NE) & ↓ Dopamine (DA) Release Gi Gi Protein alpha2C->Gi Activates alpha2C->NE_DA_Release Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces cAMP->NE_DA_Release Modulates Postsynaptic_Receptors Postsynaptic NE & DA Receptors NE_DA_Release->Postsynaptic_Receptors Activates Antipsychotic_Effect Antipsychotic-like Effects NE_DA_Release->Antipsychotic_Effect Leads to Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Signal_Transduction->Antipsychotic_Effect

Caption: Proposed mechanism of JP-1302's antipsychotic-like effects.

G Experimental Workflow for PCP-Induced PPI Deficit Study Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Admin Drug Administration (Vehicle, JP-1302, etc.) Animal_Acclimation->Drug_Admin PCP_Admin PCP or Saline Administration Drug_Admin->PCP_Admin PPI_Test Prepulse Inhibition Testing PCP_Admin->PPI_Test Data_Analysis Data Analysis (%PPI Calculation) PPI_Test->Data_Analysis Results Results Interpretation (Reversal of Deficit?) Data_Analysis->Results End End Results->End

Caption: Workflow of the PCP-induced PPI deficit experiment.

Conclusion

JP-1302, with its high selectivity for the α2C-adrenoceptor, demonstrates significant promise as a novel antipsychotic agent. Preclinical data strongly support its ability to reverse psychosis-like behaviors in established animal models. Its distinct mechanism of action, compared to traditional antipsychotics, suggests the potential for a favorable side-effect profile. While further direct comparative studies with a broader range of existing antipsychotics are warranted, the current evidence positions JP-1302 and the selective antagonism of the α2C-adrenoceptor as a compelling avenue for future drug development in the treatment of schizophrenia and other psychotic disorders.

References

JP1302 vs. First-Generation Antipsychotics: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of potential antipsychotic development is exploring novel mechanisms of action that diverge from the classic dopamine (B1211576) D2 receptor antagonism of first-generation antipsychotics (FGAs). One such investigational compound, JP1302, offers a distinct pharmacological profile, targeting the α2C-adrenoceptor. This guide provides a detailed, data-driven comparison of this compound and FGAs, tailored for researchers, scientists, and drug development professionals.

This analysis highlights the fundamental differences in receptor engagement and preclinical efficacy, suggesting a potential for a differentiated clinical profile for this compound, particularly concerning the side effects that limit the utility of FGAs.

Key Distinctions at a Glance

FeatureThis compoundFirst-Generation Antipsychotics (FGAs)
Primary Mechanism Selective α2C-adrenoceptor antagonistDopamine D2 receptor antagonist[1][2][3][4][5][6][7][8][9]
Primary Neurotransmitter System Targeted NoradrenergicDopaminergic[7]
Preclinical Antipsychotic-like Activity Reverses phencyclidine-induced sensorimotor gating deficits[4][8][10]Effective in models of psychosis, but can have a different profile in specific tests like the PCP-induced PPI deficit model[5][6]
Anticipated Side Effect Profile Unlikely to cause extrapyramidal symptoms (EPS) or hyperprolactinemiaHigh risk of EPS and hyperprolactinemia[4][11]

Quantitative Comparison of Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki, nM) of this compound and two representative first-generation antipsychotics, Haloperidol and Chlorpromazine. Lower Ki values indicate higher binding affinity. This data underscores the highly selective nature of this compound compared to the broader receptor activity of FGAs.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Chlorpromazine (Ki, nM)
α2C-adrenoceptor 28[12]--
α2A-adrenoceptor >2800--
α2B-adrenoceptor >2800--
Dopamine D1 --15[2]
Dopamine D2 -0.89 - 2.84[13][14]3.5[2]
Dopamine D3 -4.6[13]7.5[2]
Dopamine D4 -10[13]1.2 - 5.5[2][15]
Serotonin 5-HT1A -3600[13]-
Serotonin 5-HT2A -120[13]High Affinity[16]
Serotonin 5-HT2C -4700[13]-
Serotonin 5-HT6 --High Affinity[11]
Serotonin 5-HT7 --High Affinity[11]
Histamine H1 ->20000High Affinity[11]
Muscarinic M1 ->20000High Affinity[11]
α1-adrenergic -High AffinityHigh Affinity[11]
α2-adrenergic --High Affinity[11]

Data for this compound is based on its reported Ki of 28 nM for the human α2C-receptor and over 100-fold selectivity against α2A and α2B subtypes.[12] Data for Haloperidol and Chlorpromazine are compiled from various sources.[2][11][13][14][15][16]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of this compound and first-generation antipsychotics are visually represented in the following diagrams, along with a typical experimental workflow for assessing antipsychotic-like activity.

FGA_Dopamine_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling_Cascade Activates FGA First-Generation Antipsychotic (FGA) FGA->D2_Receptor Blocks

FGA Mechanism of Action

JP1302_Noradrenergic_Pathway cluster_presynaptic_NA Presynaptic Noradrenergic Neuron Norepinephrine Norepinephrine Alpha2C_Autoreceptor α2C Autoreceptor Norepinephrine->Alpha2C_Autoreceptor Activates (Negative Feedback) Alpha2C_Autoreceptor->Norepinephrine Inhibits Release This compound This compound This compound->Alpha2C_Autoreceptor Blocks

This compound Mechanism of Action

PPI_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Rat) Startle_Chamber Acoustic Startle Chamber PCP_Admin Administer NMDA Antagonist (e.g., Phencyclidine - PCP) to induce PPI deficit Drug_Admin Administer Test Compound (this compound or FGA) PCP_Admin->Drug_Admin PPI_Test Prepulse Inhibition (PPI) Test (Present weak prepulse then loud startle stimulus) Drug_Admin->PPI_Test Data_Collection Measure Startle Response Amplitude PPI_Test->Data_Collection Comparison Compare Startle Response with and without prepulse Data_Collection->Comparison Efficacy Determine if Test Compound Reverses PCP-induced PPI Deficit Comparison->Efficacy

Phencyclidine-Induced PPI Experimental Workflow

Experimental Protocols

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model

This widely used preclinical model assesses the antipsychotic-like potential of a compound by its ability to reverse a deficit in sensorimotor gating, a translational measure often impaired in patients with schizophrenia.[3][7]

1. Subjects:

  • Male Sprague-Dawley or Wistar rats are commonly used.[8] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Apparatus:

  • Acoustic startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

3. Procedure:

  • Acclimation: Animals are first acclimated to the startle chambers.

  • Induction of PPI Deficit: A psychotomimetic agent, typically the N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP), is administered to the animals to induce a deficit in prepulse inhibition.[3][6]

  • Test Compound Administration: Following PCP administration, the test compound (e.g., this compound or a first-generation antipsychotic) is administered at various doses.

  • PPI Testing Session: The testing session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 115-120 dB) is presented to elicit a startle response.

    • Prepulse-pulse trials: The loud startle stimulus is preceded by a weak, non-startling acoustic prepulse (e.g., 16 dB above background noise).[5]

    • No-stimulus trials: Background noise only, to measure baseline activity.

4. Data Analysis:

  • The startle response amplitude is recorded for each trial.

  • Prepulse inhibition is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = 100 - [ (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100 ]

  • The ability of the test compound to significantly reverse the PCP-induced reduction in %PPI is taken as an indication of antipsychotic-like efficacy.

5. Key Findings with this compound:

  • This compound has been shown to effectively reverse the phencyclidine-induced deficit in PPI in rats, demonstrating its antipsychotic-like potential in this preclinical model.[4][8][10]

Conclusion

This compound represents a significant departure from the pharmacology of first-generation antipsychotics. Its high selectivity for the α2C-adrenoceptor, a novel target in the context of psychosis, suggests a mechanism of action that is distinct from the dopamine D2 receptor blockade that defines FGAs. Preclinical data indicating antipsychotic-like efficacy, coupled with a receptor binding profile that avoids the targets associated with the major side effects of FGAs, positions this compound as a compound of interest for further investigation in the development of new treatments for neuropsychiatric disorders. The lack of affinity for dopamine, muscarinic, and histaminergic receptors suggests a potential for a much-improved safety and tolerability profile. Further clinical research is necessary to validate these preclinical findings in human subjects.

References

JP1302: A Novel α2C-Adrenoceptor Antagonist Demonstrates Antidepressant-Like Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel compound JP1302 reveals promising antidepressant-like activity in established animal models of depression. This guide provides a comparative overview of this compound's efficacy against well-known antidepressants, Fluoxetine and Ketamine, supported by experimental data and detailed protocols to aid researchers in the field of neuropsychopharmacology.

This publication objectively compares the performance of this compound with other alternatives and provides supporting experimental data for researchers, scientists, and drug development professionals.

Comparative Efficacy in Animal Models of Depression

The antidepressant potential of this compound was evaluated using the Forced Swim Test (FST), a widely accepted behavioral screening paradigm for antidepressant drugs. The efficacy of this compound was compared to the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine and the fast-acting antidepressant Ketamine.

Data Summary
CompoundAnimal ModelTestDosageKey Finding
This compound MiceForced Swim Test1, 3, 10 µmol/kg (i.p.)Dose-dependent reduction in immobility time.[1][2]
Fluoxetine MiceForced Swim Test10, 20 mg/kg (i.p.)Significant reduction in immobility time.
Fluoxetine MiceTail Suspension Test10, 20 mg/kg (i.p.)Increased mobility and reduced immobility time.
Fluoxetine RodentsSucrose (B13894) Preference TestChronic AdministrationReversal of stress-induced reduction in sucrose preference.
Ketamine MiceForced Swim Test10, 30 mg/kg (i.p.)Rapid and significant decrease in immobility time.
Ketamine MiceTail Suspension Test10, 15 mg/kg (i.p.)Significant reduction in immobility time.
Ketamine RodentsSucrose Preference TestSingle AdministrationReversal of anhedonic-like behavior.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key behavioral assays are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water.

Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Mice are individually placed into the cylinder for a 6-minute session.

  • The session is video-recorded for later analysis.

  • Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • The total duration of immobility during the last 4 minutes of the 6-minute session is scored by a trained observer blind to the treatment conditions.

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used model to screen for antidepressant-like activity, based on the principle of measuring the immobility of a mouse when suspended by its tail.

Apparatus: A commercially available or custom-made suspension box that allows for the mouse to be suspended by its tail, preventing it from climbing or reaching any surfaces.

Procedure:

  • A piece of adhesive tape is attached to the tip of the mouse's tail.

  • The mouse is then suspended by the tape from a hook connected to a strain gauge or a horizontal bar within the suspension box.

  • The duration of the test is typically 6 minutes.

  • Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • The total time of immobility is recorded, often using automated software.

Sucrose Preference Test (SPT)

The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, in rodents. It assesses the animal's interest in a rewarding stimulus (sucrose solution) compared to a neutral one (water).

Apparatus: Standard mouse cages equipped with two drinking bottles.

Procedure:

  • Habituation: For 48 hours, mice are habituated to two bottles, both containing water, in their home cage.

  • Baseline: For the next 24-48 hours, one bottle is replaced with a 1% sucrose solution. The position of the bottles is switched every 12-24 hours to avoid place preference. Fluid consumption from each bottle is measured by weighing the bottles.

  • Test: Following a stress protocol or drug administration, the two-bottle choice test is repeated for 24-48 hours.

  • Calculation: Sucrose preference is calculated as: (Sucrose solution intake (g) / Total fluid intake (g)) x 100%.

Mechanism of Action: α2C-Adrenoceptor Antagonism

This compound is a highly selective antagonist of the α2C-adrenoceptor.[1][2] These receptors are presynaptic autoreceptors that typically inhibit the release of norepinephrine (B1679862) and dopamine. By blocking these receptors, this compound is hypothesized to increase the synaptic concentrations of these key neurotransmitters implicated in mood regulation.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound a2c α2C-Adrenoceptor This compound->a2c Antagonism gi Gi/o Protein a2c->gi Activation ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp Conversion of ATP release Neurotransmitter (NE, DA) Release camp->release Increased Release receptor Postsynaptic Receptors release->receptor Binding effect Antidepressant Effect receptor->effect

Caption: Signaling pathway of this compound's antidepressant effect.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antidepressant-like effects of a novel compound like this compound in preclinical studies.

G start Compound Synthesis & Characterization animal_model Animal Model Selection (e.g., C57BL/6 Mice) start->animal_model drug_admin Drug Administration (this compound, Fluoxetine, Ketamine, Vehicle) animal_model->drug_admin behavioral_tests Behavioral Testing drug_admin->behavioral_tests fst Forced Swim Test behavioral_tests->fst tst Tail Suspension Test behavioral_tests->tst spt Sucrose Preference Test behavioral_tests->spt data_analysis Data Analysis (e.g., ANOVA, t-test) fst->data_analysis tst->data_analysis spt->data_analysis results Results Interpretation & Comparative Efficacy data_analysis->results

Caption: Experimental workflow for preclinical antidepressant screening.

References

A Comparative Guide to the Pharmacokinetics of JP-1302 and Other α2C-Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of JP-1302, a highly selective α2C-adrenoceptor antagonist, and other relevant antagonists of the same receptor subtype. Due to a lack of direct head-to-head comparative studies, this document synthesizes available data from individual preclinical and clinical investigations to offer a comprehensive comparison for research and drug development purposes.

Comparative Pharmacokinetic Data

Direct comparative in vivo pharmacokinetic data for JP-1302 alongside other α2C-adrenoceptor antagonists in the same species and under identical experimental conditions is limited in the currently available scientific literature. However, individual studies have characterized the pharmacokinetic profiles of JP-1302, atipamezole (B1667673), and ORM-12741. The following tables summarize the available quantitative data to facilitate a cross-study comparison.

Table 1: In Vivo Pharmacokinetic Parameters of α2C-Adrenoceptor Antagonists in Rodents

CompoundSpeciesDose and Route of AdministrationCmaxTmaxAUCHalf-life (t1/2)Clearance (CL)Bioavailability (F)Reference
JP-1302 Rat1-10 µmol/kg (details not specified)< 0.3 µMNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[1]
Atipamezole Rat0.1 to 3 mg/kg (IV or IM)Dose-dependent (non-linear)Not ReportedDose-dependent (non-linear)Not ReportedNot ReportedNot Reported[2]
ORM-12741 Rat10 and 50 µg/kg (s.c.)Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: The available data for JP-1302 is limited to a maximum plasma concentration (Cmax) at the tested doses. For atipamezole in rats, the pharmacokinetics were found to be non-linear, meaning that pharmacokinetic parameters such as Cmax and AUC do not increase proportionally with the dose. For ORM-12741, the available rodent data focuses on receptor occupancy rather than a full pharmacokinetic profile.

Table 2: In Vivo Pharmacokinetic Parameters of Atipamezole in Humans

CompoundSpeciesDose and Route of AdministrationCmaxTmaxAUCHalf-life (t1/2)Volume of Distribution (Vd)Clearance (CL)Reference
Atipamezole Human10, 30, and 100 mg (20 min IV infusion)Dose-dependentEnd of infusionDose-dependent1.7-2.0 h3.0-3.5 L/kg1.1-1.5 L/h/kg

Note: This data is from a study in healthy male volunteers and is not directly comparable to preclinical rodent data. Atipamezole was found to have no oral bioavailability in this study.

Experimental Protocols

The following sections detail the general methodologies employed in the pharmacokinetic studies of α2C-adrenoceptor antagonists.

In Vivo Pharmacokinetic Study in Rodents

A typical preclinical pharmacokinetic study in rodents, such as rats or mice, is designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

1. Animal Models:

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water.

2. Drug Administration:

  • The compound is administered via various routes, most commonly intravenous (IV) for determining clearance and volume of distribution, and oral (PO) or intraperitoneal (IP) for assessing bioavailability.

  • The drug is often formulated in a suitable vehicle, such as a solution of polyethylene (B3416737) glycol (PEG), DMSO, and saline.

3. Blood Sampling:

  • Blood samples are collected at predetermined time points after drug administration.

  • Serial sampling from the same animal (e.g., via a cannulated vein) or terminal sampling from different groups of animals at each time point can be employed.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma.

4. Bioanalytical Method:

  • The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • This method involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection of the analyte and an internal standard.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

α2C-Adrenoceptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of α2C-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding to an agonist like norepinephrine, activate an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists like JP-1302 block the binding of agonists to the receptor, thereby preventing this signaling cascade.

G_protein_signaling cluster_membrane Plasma Membrane Receptor α2C-Adrenoceptor G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Norepinephrine (Agonist) Agonist->Receptor Activates Antagonist JP-1302 (Antagonist) Antagonist->Receptor Blocks ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

α2C-Adrenoceptor Signaling Pathway
Experimental Workflow for a Comparative Pharmacokinetic Study

The diagram below outlines a typical experimental workflow for conducting a comparative pharmacokinetic study of different α2C-adrenoceptor antagonists in a rodent model.

PK_Workflow cluster_prestudy Pre-study Preparation cluster_study In-life Phase cluster_analysis Bioanalysis and Data Processing cluster_output Results A Animal Acclimation (e.g., Sprague-Dawley Rats) B Dose Formulation (JP-1302, Comparator A, Comparator B) A->B C Group Assignment (IV and PO cohorts for each compound) B->C D Drug Administration (IV or PO) C->D E Serial Blood Sampling (Defined time points) D->E F Plasma Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis (Quantification of drug concentration) F->G H Pharmacokinetic Modeling (Non-compartmental analysis) G->H I Comparative Data Table (Cmax, Tmax, AUC, t1/2, etc.) H->I J Plasma Concentration-Time Curves H->J

Comparative Pharmacokinetic Study Workflow

References

Validating the Role of α2C-Adrenoceptors: A Comparative Guide to JP-1302

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JP-1302, a highly selective α2C-adrenoceptor antagonist, with other relevant compounds. Supported by experimental data, this document details the validation of α2C-adrenoceptor function and offers insights into the therapeutic potential of targeting this receptor subtype.

JP-1302 has emerged as a critical pharmacological tool for dissecting the physiological and pathological roles of the α2C-adrenoceptor.[1][2] Its high selectivity allows for more precise interrogation of α2C-adrenoceptor function compared to non-selective antagonists, which often produce confounding effects due to their interaction with other α2-adrenoceptor subtypes. This guide will compare JP-1302's performance with alternative compounds, present key experimental data, and provide detailed methodologies for reproducing these findings.

Comparative Analysis of α2C-Adrenoceptor Antagonists

The efficacy of JP-1302 in validating the role of α2C-adrenoceptors is best understood through comparison with other antagonists. The following tables summarize the binding affinities and functional potencies of JP-1302, the alternative α2C-selective antagonist OPC-28326, and the non-selective α2-adrenoceptor antagonist atipamezole.

Table 1: Binding Affinity (Ki, nM) at Human α2-Adrenoceptor Subtypes
Compoundα2Aα2Bα2CSelectivity for α2C vs. α2ASelectivity for α2C vs. α2B
JP-1302 3150 nM[3]1470 nM[3]28 nM[3]~113-fold~53-fold
OPC-28326 3840 nM[4]633 nM[4]13.7 nM[4]~280-fold~46-fold
Atipamezole Comparable affinity across α2A, α2B, and α2C[5]Comparable affinity across α2A, α2B, and α2C[5]Comparable affinity across α2A, α2B, and α2C[5]Non-selective[6][7]Non-selective[6][7]
Table 2: Functional Antagonism (KB, nM) at Human α2-Adrenoceptor Subtypes
Compoundα2Aα2Bα2C
JP-1302 1500 nM[8][9]2200 nM[8][9]16 nM[3][8][9]

In Vivo Experimental Data: JP-1302 in Behavioral Models

JP-1302 has been instrumental in elucidating the role of α2C-adrenoceptors in neuropsychiatric disorders.[3] The following table summarizes key findings from in vivo studies.

Table 3: Effects of JP-1302 in Preclinical Models
Experimental ModelSpeciesJP-1302 DoseKey FindingReference
Forced Swimming Test (FST) Rat1-10 µmol/kgDecreased immobility time, suggesting an antidepressant-like effect.[3]Sallinen et al., 2007
Prepulse Inhibition (PPI) Deficit Model Rat5 µmol/kgCompletely reversed the phencyclidine-induced deficit in PPI, indicating antipsychotic-like potential.[3][10]Sallinen et al., 2007

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human α2A-, α2B-, or α2C-adrenoceptor subtypes are prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]RX821002) and varying concentrations of the test compound (e.g., JP-1302).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Forced Swimming Test (FST)

Objective: To assess antidepressant-like activity in rodents.[11]

Methodology:

  • Apparatus: A transparent glass cylinder (46 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 21 cm.[8]

  • Pre-test Session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-test session.[8][11]

  • Drug Administration: The test compound (e.g., JP-1302) or vehicle is administered at a specified time before the test session.

  • Test Session: 24 hours after the pre-test, the rats are placed back in the cylinder for a 5-minute test session.[11]

  • Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.[11] A decrease in immobility time is indicative of an antidepressant-like effect.[11]

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To measure sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.[12]

Methodology:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber and a sensor to detect whole-body startle.

  • Acclimation: The animal is placed in the apparatus and allowed to acclimate for a period of time.

  • Stimuli: The test consists of different trial types presented in a pseudo-random order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

    • Prepulse-plus-pulse trials: The strong pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse).

    • No-stimulus trials: Background noise only.

  • Measurement: The startle amplitude is recorded for each trial.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. Reversal of a drug-induced PPI deficit (e.g., by phencyclidine) suggests antipsychotic-like activity.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the α2C-adrenoceptor signaling pathway and a typical experimental workflow for validating a selective antagonist.

G α2C-Adrenoceptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol a2c α2C-Adrenoceptor gi Gi/o Protein a2c->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases Conversion of ATP to cAMP pka Protein Kinase A camp->pka Reduced Activation downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene expression) pka->downstream Altered Phosphorylation ligand Agonist (e.g., Norepinephrine) ligand->a2c Binds and Activates jp1302 JP-1302 (Antagonist) This compound->a2c Blocks Binding

Caption: α2C-Adrenoceptor Signaling Pathway.

G Experimental Workflow for α2C-Adrenoceptor Antagonist Validation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Radioligand Binding Assays (Determine Ki for α2A, α2B, α2C) functional Functional Assays (e.g., GTPγS binding) (Determine KB and functional antagonism) binding->functional selectivity Assess Subtype Selectivity functional->selectivity pk Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) behavioral Behavioral Models (e.g., FST, PPI) pk->behavioral physiological Physiological Assessments (e.g., blood pressure, heart rate) behavioral->physiological efficacy Confirm In Vivo Efficacy and Target Engagement physiological->efficacy start Compound Synthesis (e.g., JP-1302) start->binding selectivity->pk Proceed if selective end Validated Tool for α2C-Adrenoceptor Research efficacy->end Successful Validation

Caption: Workflow for Antagonist Validation.

References

Validating the Mechanism of Action of JP1302: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of JP1302, a selective α2C-adrenoceptor antagonist. By objectively comparing its performance with alternative compounds and detailing robust experimental protocols, this document serves as a critical resource for researchers in pharmacology and drug development.

Understanding the Target: The α2C-Adrenoceptor

This compound exerts its effects by selectively antagonizing the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family. These receptors are G-protein coupled receptors (GPCRs) primarily linked to inhibitory G-proteins (Gi). Upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release and neuronal excitability. The selective blockade of the α2C-adrenoceptor by this compound is hypothesized to be beneficial in various neuropsychiatric disorders.

G_protein_signaling α2C-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adrenaline Adrenaline/ Norepinephrine Receptor α2C-Adrenoceptor Adrenaline->Receptor Activates This compound This compound This compound->Receptor Blocks G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Downstream Downstream Cellular Effects PKA_active->Downstream Phosphorylates

α2C-Adrenoceptor signaling cascade.

Comparative Compounds for Control Experiments

To rigorously validate the selectivity and mechanism of action of this compound, it is essential to compare its performance against well-characterized control compounds. The following table summarizes key alternatives:

CompoundTarget(s)Mechanism of ActionPrimary Use in Control Experiments
This compound α2C-Adrenoceptor Selective Antagonist Test Compound
Atipamezoleα2A, α2B, α2C-AdrenoceptorsNon-selective AntagonistTo differentiate effects of selective α2C blockade from general α2 blockade.
ORM-10921α2C-AdrenoceptorSelective AntagonistAs a positive control for selective α2C antagonism with a different chemical scaffold.
ORM-12741α2C-AdrenoceptorSelective AntagonistAnother positive control for selective α2C antagonism, also with a distinct structure.
VehicleNoneInert solutionTo control for the effects of the solvent and administration procedure.

In Vitro Validation of Target Engagement

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor. By using a radiolabeled ligand that is known to bind to the receptor of interest, the ability of the test compound to displace the radioligand can be quantified, providing an inhibition constant (Ki).

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human α2A, α2B, or α2C-adrenoceptor subtype.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A commonly used radioligand for α2-adrenoceptors is [3H]-rauwolscine.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound, atipamezole, ORM-10921, ORM-12741).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Comparative Data: Binding Affinities (Ki in nM)

Compoundα2A-Adrenoceptorα2B-Adrenoceptorα2C-AdrenoceptorSelectivity for α2C vs. α2ASelectivity for α2C vs. α2B
This compound ~1500[1]~2200[1]~16 [1]~94-fold~138-fold
AtipamezoleHigh AffinityHigh AffinityHigh AffinityNon-selectiveNon-selective
ORM-10921Moderate AffinityModerate AffinityHigh AffinitySelectiveSelective
ORM-12741Moderate AffinityModerate AffinityHigh AffinitySelectiveSelective

Note: Specific Ki values for atipamezole, ORM-10921, and ORM-12741 can vary between studies and should be determined under identical experimental conditions for direct comparison.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. An antagonist will inhibit this agonist-induced increase in [35S]GTPγS binding.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Use cell membranes expressing the α2C-adrenoceptor.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT, pH 7.4.

  • Incubation Mixture: In each well, combine the membranes, a sub-maximal concentration of an α2-adrenoceptor agonist (e.g., norepinephrine), and varying concentrations of the antagonist (this compound or control compounds).

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G-protein activation and [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS.

  • Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its potency (Kb).

GTP_binding_workflow GTPγS Binding Assay Workflow Membrane_Prep Membrane Preparation (α2C-expressing cells) Incubation Incubation: Membranes + Agonist + Antagonist (this compound/Controls) Membrane_Prep->Incubation Reaction_Start Add [35S]GTPγS Incubation->Reaction_Start Filtration Rapid Filtration (Separates bound/free) Reaction_Start->Filtration Counting Scintillation Counting (Quantify bound [35S]GTPγS) Filtration->Counting Analysis Data Analysis (Determine Kb) Counting->Analysis

References

Safety Operating Guide

Proper Disposal and Handling of JP1302: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, researchers working with JP1302 should adhere to the following key safety and disposal protocols. This document provides essential information on the proper handling, storage, and disposal of this compound, alongside detailed experimental protocols and an overview of its mechanism of action.

This compound, a potent and selective α2C-adrenoceptor antagonist, is a valuable tool in neuroscience and pharmacology research, particularly in studies related to neuropsychiatric and renal disorders.[1][2] Proper management of this compound is critical to ensure laboratory safety and environmental protection. This guide synthesizes crucial information on its disposal, handling, and experimental use.

Safety and Disposal Procedures

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from suppliers and related compounds allows for the formulation of safe handling and disposal guidelines. All procedures should be performed in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In cases of handling fine powders or creating aerosols, a properly fitted respirator is recommended.

Disposal:

Unused this compound and any contaminated materials should be treated as chemical waste.

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Consult a Professional: Disposal should be carried out by a licensed professional waste disposal service to ensure compliance with all applicable regulations.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its binding affinities and physical properties.

Table 1: this compound Binding Affinity

Receptor SubtypeKi (nM)Kb (nM)
Human α2C-adrenoceptor2816
Human α2A-adrenoceptor31501500
Human α2B-adrenoceptor14702200
Rodent α2D-adrenoceptor1700Not Reported

Data sourced from multiple suppliers and research articles.[2][3][4]

Table 2: Physical and Chemical Properties of this compound Dihydrochloride (B599025)

PropertyValue
Molecular Weight441.4 g/mol
Purity≥98% (HPLC)
SolubilitySoluble in DMSO and water
StorageStore at -20°C

Data is for the dihydrochloride form and may vary by batch.[3]

Experimental Protocols

This compound has been utilized in several key behavioral pharmacology experiments to elucidate its antidepressant and antipsychotic-like effects.[5] Below are detailed protocols for two such experiments.

Forced Swim Test (FST) in Rodents

The Forced Swim Test is a common behavioral assay to assess antidepressant efficacy.

Materials:

  • Transparent cylindrical glass container (46 cm height x 20 cm diameter)

  • Water at 25°C

  • Video recording equipment

  • Dry towels and a warming area for the animals post-test

Procedure:

  • Acclimation: Allow rodents to acclimate to the testing room for at least 30 minutes prior to the experiment.

  • Pre-test Session:

    • Fill the cylinder with water to a depth of 21 cm, ensuring the animal cannot touch the bottom or escape.

    • Gently place the animal in the water for a 15-minute pre-test session.[4]

    • After 15 minutes, remove the animal, dry it thoroughly, and return it to its home cage.

  • Test Session (24 hours after pre-test):

    • Place the same animal back into the cylinder with fresh water at the same temperature.

    • Record the session for 5 minutes.[4]

  • Data Analysis: Score the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of Acoustic Startle in Rodents

PPI is a measure of sensorimotor gating, which is often deficient in psychiatric disorders.

Materials:

  • Acoustic startle response system with a sound-attenuating chamber

  • Animal holder

Procedure:

  • Acclimation: Place the animal in the holder within the startle chamber and allow a 5-minute habituation period with background noise.[4]

  • Trial Presentation: Expose the animal to a series of trials in a pseudorandom order, including:

    • Pulse Alone Trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse + Pulse Trials: A weaker, non-startling acoustic stimulus (the prepulse) presented shortly before the startling pulse.

    • No Stimulus Trials: Background noise only, to measure baseline movement.

  • This compound Administration: In studies investigating the effects of this compound, the compound is typically administered prior to the PPI test session. For example, a reversal of a phencyclidine-induced PPI deficit can be observed.[5]

  • Data Analysis: The startle response is measured as the peak amplitude of the animal's flinch. PPI is calculated as the percentage reduction in the startle response in the "Prepulse + Pulse" trials compared to the "Pulse Alone" trials.

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist at the α2C-adrenoceptor. This receptor is a Gi-protein coupled receptor (GPCR).[6] The canonical signaling pathway for the α2C-adrenoceptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, this compound prevents this downstream signaling cascade.

α2C-Adrenoceptor Signaling Pathway

G α2C-Adrenoceptor Signaling Pathway cluster_membrane Plasma Membrane receptor α2C-Adrenoceptor gi_protein Gi Protein receptor->gi_protein Activates agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds and Activates This compound This compound (Antagonist) This compound->receptor Binds and Blocks adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase downstream Downstream Cellular Effects camp->downstream Reduced Activation

Caption: Antagonism of the α2C-adrenoceptor by this compound.

Experimental Workflow Example

G General Experimental Workflow for Behavioral Testing acclimation Animal Acclimation treatment This compound or Vehicle Administration acclimation->treatment behavioral_test Behavioral Assay (e.g., FST or PPI) treatment->behavioral_test data_collection Data Collection behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis results Results and Interpretation data_analysis->results

Caption: A typical workflow for in-vivo behavioral studies.

References

Personal protective equipment for handling JP1302

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JP1302 was not publicly available from the manufacturers at the time of this publication. The following guidance is based on general best practices for handling research chemicals with unknown toxicological properties and should be supplemented by a thorough risk assessment conducted by the user in consultation with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in solid form or in solution. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
Chemical GogglesRequired when there is a risk of splashing, such as when preparing solutions or handling larger quantities.
Hand Protection Nitrile GlovesShould be worn at all times when handling the compound or contaminated surfaces. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Laboratory CoatA standard, properly fitting lab coat must be worn to protect against spills.
Chemical-Resistant ApronRecommended when handling larger volumes of this compound solutions.
Respiratory Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust.

Operational Plan: Handling and Storage

Strict adherence to the following procedures is necessary to minimize exposure and ensure the stability of the compound.

Engineering Controls and Hygiene
  • Ventilation: Always handle solid this compound in a certified chemical fume hood.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Work Area: Designate a specific area for handling this compound and decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) after each use.

Storage of this compound
  • Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-handling: Before opening the vial, gently tap it on a hard surface to ensure all the powder is at the bottom.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a tared, sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the tube to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -80°C.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.

    • Dispose of contaminated consumables such as weigh boats, pipette tips, and gloves in a designated solid hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled liquid hazardous waste container.

    • Do not mix with other solvent waste streams unless approved by your institution's EHS department.

  • Sharps Waste:

    • Dispose of any needles or syringes used to handle this compound solutions in a designated sharps container for chemical contamination.

Labeling and Storage of Waste
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent (e.g., "DMSO solution").

  • Keep waste containers securely closed except when adding waste.

  • Store waste in a designated satellite accumulation area until it is collected by the EHS department.

Safety Workflow for this compound

The following diagram illustrates the key steps for the safe handling of this compound in a research laboratory setting.

JP1302_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment (& Consult EHS) Don_PPE Don PPE Risk_Assessment->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Weigh_Compound Weigh Solid this compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Workspace & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound in a laboratory setting.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JP1302
Reactant of Route 2
Reactant of Route 2
JP1302

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.